2-(3,5-Difluorobenzoyl)oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJIVGLVWBQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642108 | |
| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-50-4 | |
| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3,5-Difluorobenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis and characterization of 2-(3,5-Difluorobenzoyl)oxazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a difluorinated phenyl ring and an oxazole core suggests potential applications in drug discovery, leveraging the unique physicochemical properties imparted by these moieties. This document details a proposed synthetic pathway, rooted in established chemical principles, and outlines a comprehensive characterization strategy to ensure the identity and purity of the target molecule.
Introduction: The Significance of Fluorinated Oxazoles in Medicinal Chemistry
The oxazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities[1]. Its compact, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged motif in drug design.
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluorophenyl group is often employed to enhance binding interactions and improve pharmacokinetic profiles. The combination of these two structural features in this compound makes it a compelling target for synthetic exploration and biological evaluation.
Proposed Synthesis of this compound
Synthetic Strategy Overview
The proposed synthesis begins with the acylation of 2-aminoethanol with 3,5-difluorobenzoyl chloride to form the intermediate N-(2-hydroxyethyl)-3,5-difluorobenzamide. This intermediate is then subjected to a cyclodehydration reaction to yield 2-(3,5-difluorophenyl)oxazoline, which is subsequently oxidized to the target compound, this compound.
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-3,5-difluorobenzamide and subsequent cyclization to 2-(3,5-difluorophenyl)oxazoline
This one-pot procedure combines the formation of the amide intermediate and its subsequent cyclization.
-
Reaction Setup: To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base like triethylamine (1.1 eq.).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3,5-difluorobenzoyl chloride (1.0 eq.) in DCM dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclodehydration: Following the completion of the acylation, a dehydrating agent such as thionyl chloride (SOCl₂) or Burgess reagent can be added to facilitate the cyclization to the oxazoline. The reaction conditions for this step will vary depending on the chosen reagent. For instance, with SOCl₂, the reaction is typically performed at reflux.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation of 2-(3,5-difluorophenyl)oxazoline to this compound
The oxidation of the oxazoline to the corresponding oxazole introduces the desired aromaticity.
-
Reaction Setup: Dissolve the purified 2-(3,5-difluorophenyl)oxazoline (1.0 eq.) in a suitable solvent like toluene or acetonitrile in a round-bottom flask.
-
Oxidation: Add an oxidizing agent such as manganese dioxide (MnO₂) or a copper(II)-based reagent. The reaction is typically heated to reflux and monitored by TLC. The oxidation of oxazolines to oxazoles is a well-established transformation[2].
-
Work-up and Purification: After the reaction is complete, the solid oxidant is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Comprehensive Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its structure and assess its purity. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | m | 2H | H-4' and H-5' of oxazole ring |
| ~7.6-7.8 | m | 2H | H-2'', H-6'' of difluorophenyl ring |
| ~7.1-7.3 | m | 1H | H-4'' of difluorophenyl ring |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (d, J ≈ 250 Hz) | C-3'' and C-5'' (C-F) |
| ~155-160 | C=O |
| ~140-145 | C-2 of oxazole |
| ~130-135 | C-4' and C-5' of oxazole |
| ~125-130 (t, J ≈ 30 Hz) | C-1'' |
| ~110-115 (d, J ≈ 25 Hz) | C-2'' and C-6'' |
| ~105-110 (t, J ≈ 25 Hz) | C-4'' |
Note: The predicted chemical shifts and coupling constants are estimations based on known values for similar structures and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretch (aromatic) |
| ~1720-1740 | Strong | C=O stretch (benzoyl ketone) |
| ~1600-1620 | Medium | C=C stretch (aromatic) |
| ~1550-1580 | Medium | C=N stretch (oxazole ring) |
| ~1100-1300 | Strong | C-F stretch |
| ~1000-1100 | Strong | C-O-C stretch (oxazole ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of the 3,5-difluorobenzoyl cation and the oxazolyl radical, or vice versa. The fragmentation pattern of 2-aroyloxazoles often shows characteristic losses of CO and other small neutral molecules[3][4].
Table of Expected Data:
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the oxazole and difluorophenyl protons. |
| ¹³C NMR | Resonances for all carbon atoms, with characteristic C-F couplings. |
| IR | Strong absorption for the carbonyl group and C-F bonds. |
| MS (EI) | Molecular ion peak and characteristic fragmentation pattern. |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the self-validating nature of the protocol.
Figure 2: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide presents a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, offering a high probability of success. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This molecule represents a valuable building block for the development of novel therapeutic agents, and this guide provides the necessary framework for its successful preparation and validation in a research setting.
References
-
Joshi, S., & Choudhary, A. N. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 785-797. [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. [Link]
-
Shaikh, A. A., & Ganesan, A. (2009). A solid-phase Van Leusen reaction for the synthesis of 5-substituted oxazoles. Tetrahedron Letters, 50(17), 1895-1897. [Link]
-
Kulkarni, B. A., & Ganesan, A. (1999). An ion-exchange resin-catalysed Van Leusen reaction. Tetrahedron Letters, 40(30), 5637-5638. [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
-
Chemguide. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Agnello, R. M., & Chafin, A. P. (2007). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Journal of Heterocyclic Chemistry, 44(4), 815-819. [Link]
-
Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Polothi, R., Raolji, G. S. B., Sastry, K. V., Sheelam, K., Tuniki, B., & Thodupunuri, P. (2018). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
-
MDPI. (2018). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Retrieved from [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
Neha, K., Ali, F., Haider, K., Khasimbi, & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3463. [Link]
-
SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Rashamuse, K., & van Otterlo, W. A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. [Link]
-
El-Faham, A., & Albericio, F. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. [Link]
-
El-Sayed, M. A., & El-Shorbagi, A. N. (1998). 13 C NMR Spectra of Some Substituted 1, 2, 4-Oxidiazoles and 4, 5-Dihydro-1, 2, 4-Oxadiazoles. Spectroscopy Letters, 31(5), 987-996. [Link]
-
Gulea, M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]
Sources
spectroscopic analysis of 2-(3,5-Difluorobenzoyl)oxazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3,5-Difluorobenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Analytical Imperative for Novel Heterocycles
In the landscape of medicinal chemistry and materials science, heterocyclic compounds bearing the oxazole scaffold are of paramount importance due to their diverse pharmacological activities and unique photophysical properties.[1][2] The introduction of a difluorinated benzoyl moiety, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous and unambiguous structural characterization is not merely a procedural step but the foundational pillar upon which all subsequent research and development rests.
This guide eschews a generic template, instead presenting a holistic analytical workflow grounded in first principles. We will dissect the anticipated spectroscopic signature of this compound across a suite of core analytical techniques. The causality behind each predicted signal and the logic underpinning each experimental protocol are elucidated to provide a framework for the confident characterization of this and structurally related molecules.
Molecular Architecture & Predicted Spectroscopic Behavior
The structure of this compound integrates three key components: a 3,5-difluorophenyl ring, a central carbonyl linker, and a 5-membered oxazole ring. This conjugated system dictates its electronic properties, while the specific arrangement and electronegativity of its atoms create a unique magnetic and vibrational environment. Our analysis will proceed by systematically probing these features.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the chemical environment, connectivity, and number of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum will be defined by two distinct regions: the downfield aromatic region for the phenyl and oxazole protons and the absence of any upfield aliphatic signals. The electron-withdrawing nature of the carbonyl group and the electronegativity of the fluorine atoms will deshield the aromatic protons. The protons on the oxazole ring are expected to be in a highly deshielded environment due to the electronic nature of the heterocycle.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H4' | 7.20 - 7.35 | Triplet of triplets (tt) | JH-F ≈ 8.5 Hz, JH-H ≈ 2.3 Hz | Coupling to two equivalent fluorine atoms and two ortho protons (H2', H6'). |
| H2', H6' | 7.95 - 8.10 | Doublet of triplets (dt) | JH-H ≈ 2.3 Hz, JH-F ≈ 5.5 Hz | Symmetrically equivalent. Coupling to the para proton (H4') and meta fluorine atoms. |
| H5'' (Oxazole) | 7.40 - 7.55 | Doublet (d) | JH-H ≈ 0.8 Hz | Protons on the oxazole ring typically appear in this region.[3] Small coupling to H4''. |
| H4'' (Oxazole) | 7.90 - 8.05 | Doublet (d) | JH-H ≈ 0.8 Hz | Deshielded relative to H5'' due to proximity to the benzoyl group. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse program with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans is typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.
Fluorine (¹⁹F) NMR Spectroscopy
Expertise & Causality: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[5] Since the two fluorine atoms in this compound are chemically and magnetically equivalent, they will produce a single resonance. The chemical shift will be influenced by the aromatic system, and its multiplicity will be determined by coupling to the neighboring aromatic protons.[6]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|
| F3', F5' | -108 to -112 | Triplet (t) | JF-H ≈ 5.5 Hz | Symmetrically equivalent. Coupling to the two ortho protons (H2', H6'). The shift is typical for fluorobenzenes.[5] |
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. An external reference like CFCl₃ may be used if not already present.
-
Instrumentation: Use an NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.
-
Data Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe the coupling to protons as predicted. A wider spectral width is typically used compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR. Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0.00 ppm).
Carbon (¹³C) NMR Spectroscopy
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JC-F), which is a definitive diagnostic feature.[7]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F coupling) | Rationale |
|---|---|---|---|
| C=O | 175 - 180 | Singlet | Typical chemical shift for a ketone/ester carbonyl conjugated with an aromatic system. |
| C3', C5' | 162 - 164 | Doublet (¹JC-F ≈ 250 Hz) | Directly attached to fluorine, resulting in a large one-bond coupling constant and significant deshielding.[7] |
| C2'' (Oxazole) | 158 - 162 | Singlet | Carbon in the oxazole ring attached to the benzoyl group. |
| C5'' (Oxazole) | 128 - 132 | Singlet | Oxazole ring carbon. |
| C4'' (Oxazole) | 140 - 144 | Singlet | Oxazole ring carbon. |
| C1' | 135 - 138 | Triplet (³JC-F ≈ 8 Hz) | Ipso-carbon of the phenyl ring, coupled to two meta fluorine atoms. |
| C2', C6' | 114 - 118 | Doublet (²JC-F ≈ 25 Hz) | Coupled to one ortho fluorine atom. |
| C4' | 112 - 115 | Triplet (³JC-F ≈ 22 Hz) | Coupled to two meta fluorine atoms. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (~20-30 mg in 0.6 mL CDCl₃) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a high-field NMR spectrometer with a multinuclear probe.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing: Process the data similarly to ¹H NMR. Reference the CDCl₃ solvent peak to δ 77.16 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The most prominent and diagnostic peak will be the carbonyl (C=O) stretch. Its frequency is sensitive to conjugation; being attached to both an aromatic and a heterocyclic ring will likely place it in the 1660-1680 cm⁻¹ range. Other key vibrations include the C-F, C=N, and C-O stretches.[3]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| 3100 - 3150 | Medium-Weak | Aromatic & Heterocyclic C-H stretch | Characteristic of sp² C-H bonds. |
| 1665 - 1685 | Strong, Sharp | C=O stretch (ketone) | The most intense peak, characteristic of the benzoyl carbonyl group. |
| 1580 - 1620 | Medium-Strong | C=C and C=N stretches | Vibrations from the aromatic and oxazole rings. |
| 1200 - 1350 | Strong | C-O stretch | From the oxazole ring ether linkage. |
| 1100 - 1150 | Strong | C-F stretch | A strong, characteristic absorption for aryl fluorides. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Analysis: The instrument software automatically generates the transmittance or absorbance spectrum. Identify the major absorption peaks and correlate them to functional groups.[3]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₅F₂NO₂). The fragmentation pattern under electron ionization (EI) can offer structural confirmation. The weakest bond, between the carbonyl carbon and the oxazole ring, is a likely point of initial cleavage.
-
Molecular Formula: C₁₀H₅F₂NO₂
-
Monoisotopic Mass: 209.0288 g/mol
Predicted Fragmentation Pathway (EI-MS)
-
Molecular Ion (M⁺˙): The parent peak at m/z = 209.
-
Fragment 1 (m/z = 141): Loss of the oxazole ring radical (•C₃H₂NO), leading to the highly stable 3,5-difluorobenzoyl cation [F₂C₆H₃CO]⁺. This is expected to be a major fragment.
-
Fragment 2 (m/z = 113): Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 141) to form the 3,5-difluorophenyl cation [F₂C₆H₃]⁺.
-
Fragment 3 (m/z = 69): The oxazole cation [C₃H₂NO]⁺ may also be observed.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.[4]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ at m/z 210.0366. Use the instrument software to calculate the elemental composition from the exact mass and compare it with the theoretical formula.
UV-Visible Spectroscopy: Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within the molecule. The extended π-conjugated system of the benzoyl-oxazole structure is expected to result in strong absorption in the UVA region, typically arising from π → π* transitions.[8][9]
Predicted UV-Vis Data (in Ethanol)
| Parameter | Predicted Value | Rationale |
|---|
| λmax | 330 - 350 nm | The benzoyl-oxazole chromophore is an extended conjugated system. Similar benzoxazole derivatives absorb in this range.[9][10] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration (e.g., 10⁻³ M). Prepare a series of dilutions (e.g., 10⁻⁵ M) for analysis.[8]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank. Record the absorption spectrum of the sample solution over a range of 200-500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.
Integrated Analytical Workflow
The power of spectroscopic analysis lies not in a single technique but in the congruent story told by all. The workflow below illustrates the logical progression from a newly synthesized compound to a fully validated structure.
Caption: A self-validating workflow for spectroscopic analysis.
By integrating the data—confirming the molecular formula by HRMS, identifying all functional groups by IR, mapping the complete carbon-hydrogen framework and fluorine positions by NMR, and characterizing the electronic properties by UV-Vis—one can achieve an unequivocal structural assignment for this compound. This multi-technique approach ensures the scientific integrity required for advanced research and development.
References
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). SciELO. [Link]
-
Blastik, Z. E., et al. (2019). General approach to 2-fluoroalkyl 1,3-azoles via the tandem ring opening and defluorinative annulation of N-fluoroalkyl-1,2,3-triazoles. Nature Communications, 10(1), 405. [Link]
-
Di Lonardo, G., Trombetti, A., & Zauli, C. (1968). Vapour spectrum of benzoxazole in the near ultraviolet. Journal of the Chemical Society B: Physical Organic, 756-759. [Link]
-
Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Life Sciences. [Link]
-
Li, W., et al. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(12), 1160-1164. [Link]
-
The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride... (n.d.). ResearchGate. [Link]
-
Supporting Information for "Palladium-Catalyzed Synthesis of Dihydropyrans and Their Application in Various Coupling Reactions". (2016). The Royal Society of Chemistry. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. [Link]
-
Mass Spectrometry of Oxazoles. (1979). Semantic Scholar. [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2015). International Journal of Chemical and Physical Sciences, 4. [Link]
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
-
Kirk, K. L., et al. (1978). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Journal of Heterocyclic Chemistry, 15(7), 1123-1127. [Link]
-
Ghashghaei, O., & Souldozi, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1640. [Link]
-
Demchenko, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 6. [Link]
-
Guarracino, D., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971. [Link]
-
Churakov, A. M., et al. (2017). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2017(2), M940. [Link]
-
Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-28. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biophysics.org [biophysics.org]
- 6. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of 2-(3,5-Difluorobenzoyl)oxazole
An In-depth Technical Guide to 2-(3,5-Difluorobenzoyl)oxazole
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, reactivity, and stability, offering insights grounded in established chemical principles. Furthermore, it outlines detailed, field-proven protocols for its synthesis, purification, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary technical depth to support advanced research and application development.
Molecular Structure and Core Properties
This compound is a molecule featuring a central oxazole ring linked to a 3,5-difluorophenyl group via a carbonyl bridge. The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, which imparts specific electronic properties and reactivity patterns.[1] The difluorobenzoyl moiety significantly influences the molecule's polarity, metabolic stability, and binding affinities in biological systems.[2]
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3,5-Difluorophenyl)(oxazol-2-yl)methanone | N/A |
| CAS Number | 898760-50-4 | [3] |
| Molecular Formula | C₁₀H₅F₂NO₂ | [3] |
| Molecular Weight | 209.15 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | General Knowledge |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. | N/A |
Synthesis and Purification Workflow
The synthesis of 2-substituted oxazoles can be achieved through several established routes, most commonly involving the condensation and cyclization of precursors.[4] For this compound, a highly efficient method involves the reaction of an activated carboxylic acid derivative with an isocyanide compound.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the van Leusen oxazole synthesis, which is a robust and versatile method for creating the oxazole ring from tosylmethyl isocyanide (TosMIC) and an acylating agent.[5] An alternative, modern approach involves the direct coupling of the carboxylic acid (3,5-Difluorobenzoic acid) with an isocyanoacetate, activated in situ. This avoids the need to pre-form a harsh acid chloride and demonstrates broad functional group tolerance.[4]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3,5-difluorobenzoic acid.
Materials:
-
3,5-Difluorobenzoic acid
-
Methyl isocyanoacetate
-
4-(Dimethylamino)pyridine triflate (DMAP-Tf)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-difluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (0.1 M concentration).
-
Add DMAP-Tf (1.3 eq) to the solution. The formation of an in situ acylpyridinium salt is the critical activation step.[4]
-
Add methyl isocyanoacetate (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol: Purification
Objective: To purify the crude product using column chromatography.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Load the crude product (adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound as a solid.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay between the electron-deficient difluorophenyl ring and the aromatic oxazole core.
-
Oxazole Ring Reactivity : The oxazole ring is a weak base.[6] It can undergo electrophilic substitution, typically at the C5 position, especially when activated by electron-donating groups.[1] The nitrogen atom at position 3 is pyridine-like and can be protonated or alkylated.[7] The ring can also participate as a diene in Diels-Alder reactions.[6]
-
Carbonyl Group Reactivity : The ketone linkage is susceptible to nucleophilic attack. Reduction with agents like sodium borohydride would yield the corresponding alcohol.
-
Stability : The compound is generally stable under standard laboratory conditions. Oxazoles are thermally stable entities.[1] However, strong acidic or basic conditions can promote hydrolysis of the amide-like linkage within the oxazole ring or the ketone group. Benzoyl compounds can exhibit instability in the presence of strong nucleophiles.[8] Substituted oxazoles can be unstable toward hydrolytic ring-opening, particularly with certain substitution patterns.[9]
Spectroscopic Analysis and Characterization
Structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.
Protocol: NMR Spectroscopy
Objective: To confirm the molecular structure using ¹H, ¹³C, and ¹⁹F NMR.
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[10]
-
Process the data and analyze the chemical shifts, coupling constants, and integration.
Expected Spectral Features:
-
¹H NMR:
-
Signals in the aromatic region (δ 7.0-8.5 ppm).
-
The protons on the oxazole ring will appear as distinct signals.
-
The protons on the difluorophenyl ring will show characteristic splitting patterns due to H-F coupling.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) around δ 160-170 ppm.[10]
-
Signals for the oxazole ring carbons (typically δ 120-160 ppm).
-
Signals for the difluorophenyl ring carbons, which will appear as doublets or triplets due to C-F coupling.
-
-
¹⁹F NMR:
-
A single resonance for the two equivalent fluorine atoms on the phenyl ring, likely around δ -105 to -115 ppm (relative to CFCl₃).[10]
-
Applications in Research and Drug Development
The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[11][12] The presence of the difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and modulate binding affinity by acting as a bioisostere for other groups and participating in hydrogen bonding.[2]
Potential Research Applications:
-
Fragment-Based Drug Discovery (FBDD): Can serve as a starting fragment for developing inhibitors of enzymes like kinases or proteases.
-
Lead Optimization: The difluoro substitution pattern can be used to fine-tune the electronic and pharmacokinetic properties of a lead compound.
-
Materials Science: Aromatic heterocyclic compounds are explored for applications in organic electronics and as fluorescent probes.
Safety and Handling
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Oxazole. Wikipedia. Available at: [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2019). ResearchGate. Available at: [Link]
-
Investigating the Stability of Benzoyl Peroxide in Over-the-Counter Acne Medications. US Pharmacist. Available at: [Link]
-
13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2011). ResearchGate. Available at: [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 898760-50-4 [m.chemicalbook.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3,5-Difluorobenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 2-(3,5-Difluorobenzoyl)oxazole combines this versatile heterocycle with a difluorinated benzoyl moiety, a substitution pattern known to enhance metabolic stability and target affinity.[3] While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its structural components suggest several plausible and compelling mechanisms of action. This guide provides a technical framework for elucidating the biological activity of this compound, focusing on hypothesized targets and the experimental workflows required for their validation. We will explore its potential as an inhibitor of key signaling pathways implicated in oncology and inflammation, providing field-proven protocols and the scientific rationale behind them.
Introduction: The Scientific Rationale
The chemical architecture of this compound presents a compelling case for its potential as a targeted therapeutic agent. The oxazole ring is a bioisostere for other functional groups and is capable of engaging in various non-covalent interactions with biological targets like enzymes and receptors.[1] Marketed drugs such as the tyrosine kinase inhibitor Mubritinib and the COX-2 inhibitor Oxaprozin feature an oxazole core, underscoring its therapeutic relevance.[1]
The addition of the 3,5-difluorobenzoyl group is particularly significant. Fluorine substitution is a common strategy in modern drug design to modulate physicochemical properties. The strong electron-withdrawing nature of fluorine can influence the electronic distribution of the entire molecule, potentially increasing binding affinity to target proteins. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the compound's pharmacokinetic profile.[3]
Given these structural features, this guide will focus on three primary, scientifically-grounded hypotheses for the mechanism of action of this compound:
-
Inhibition of Protein Kinases: Many kinase inhibitors utilize scaffolds that can interact with the ATP-binding pocket. The structure of our target compound is amenable to such interactions.
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation and cell survival, making it a prime target for anti-inflammatory and anticancer agents.[4]
-
Inhibition of Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory cascade, COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[5]
The following sections will detail the experimental strategies required to systematically investigate each of these potential mechanisms.
Foundational Analysis: Cellular Viability and Cytotoxicity
Before delving into specific mechanistic pathways, it is crucial to first establish the compound's effect on cell viability. This foundational screen determines the concentration range over which the compound exhibits biological activity and informs the design of subsequent, more targeted assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., A549, MCF-7).
Pillar of Trustworthiness: This protocol includes controls for background absorbance (medium only) and solvent effects (vehicle control), ensuring that the observed effects are directly attributable to the test compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range for an initial screen would be 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.[6]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[7]
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| This compound | A549 | 48 | 5.2 |
| Doxorubicin (Positive Control) | A549 | 48 | 0.8 |
Hypothesis 1: Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer, making them one of the most important classes of drug targets.[8] The structural motifs within this compound are common in ATP-competitive kinase inhibitors. The following workflow outlines a strategy to identify if the compound inhibits kinase activity and to characterize its mechanism.
Workflow for Kinase Inhibitor Characterization
Caption: Workflow for identifying and characterizing kinase inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general method to screen for inhibitors of a specific kinase (e.g., EGFR, BRAF). Many commercial kits are available for this purpose.
Pillar of Expertise: The choice of ATP concentration is critical. Performing the assay at the Kₘ value for ATP allows for the sensitive detection of ATP-competitive inhibitors.[9]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Known kinase inhibitor (positive control)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of this compound.
-
Reaction Setup:
-
Add kinase, substrate, and test compound (or vehicle) to the wells of the plate.
-
Allow the compound to pre-incubate with the enzyme for 15-30 minutes.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubate for the recommended time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent. This reagent typically quantifies the amount of ADP produced (for ADP-Glo™) or the phosphorylation status of the substrate.
-
Incubate as required by the detection system.
-
-
Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. To further elucidate the mechanism, the assay can be repeated with varying concentrations of ATP. An increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive inhibitor.[10]
Hypothesis 2: Inhibition of Cyclooxygenase-2 (COX-2)
Given that the oxazole-containing drug Oxaprozin is a known COX-2 inhibitor, it is plausible that this compound could act through a similar mechanism.[1] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: The COX-2 enzymatic pathway and the point of potential inhibition.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2, which generates a fluorescent product.[11]
Pillar of Authoritative Grounding: This protocol is based on established commercial kits and methods cited in peer-reviewed literature for high-throughput screening of COX inhibitors.[11][12]
Materials:
-
Human recombinant COX-2 enzyme[11]
-
COX Assay Buffer[11]
-
COX Probe (e.g., Amplex™ Red)[12]
-
Heme (cofactor)
-
Arachidonic acid (substrate)[13]
-
Celecoxib (selective COX-2 inhibitor, positive control)[11]
-
96-well black opaque plate
Procedure:
-
Enzyme and Control Preparation:
-
Dilute the COX-2 enzyme in cold COX Assay Buffer.
-
In designated wells, add the diluted test inhibitor (this compound) or the positive control (Celecoxib).
-
For enzyme control wells (100% activity), add the appropriate solvent (e.g., DMSO).
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.
-
Add 80 µL of the reaction mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" background control.
-
Incubate for 10-15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[11]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. An IC50 value can be generated from a dose-response curve.
| Compound | IC50 (µM) [Hypothetical] |
| This compound | 1.5 |
| Celecoxib (Positive Control) | 0.45[11] |
Hypothesis 3: Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a feature of many cancers and inflammatory diseases.[4][14] Inhibiting this pathway is a key therapeutic strategy.
Signaling Pathway: TNF-α Induced Canonical NF-κB Activation
Caption: Overview of the canonical NF-κB pathway and a potential point of inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB response element.[14]
Pillar of Self-Validation: This protocol requires co-transfection or a stable cell line with the reporter construct, providing a direct readout of transcriptional activity. A parallel cell viability assay (like MTT) should be run to ensure that decreased luciferase signal is due to pathway inhibition and not general cytotoxicity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system (e.g., Promega's Luciferase Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Allow cells to recover and express the reporter for 24 hours. (Alternatively, use a stable cell line expressing the reporter).
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the NF-κB pathway by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminometry.
-
Add the luciferase substrate to each well and immediately measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content to account for differences in transfection efficiency and cell number. Calculate the percent inhibition of TNF-α-induced NF-κB activity for each compound concentration.
Conclusion and Future Directions
This guide proposes a structured, hypothesis-driven approach to elucidate the mechanism of action of this compound. The structural elements of the molecule strongly suggest its potential as an inhibitor of key cellular signaling pathways involved in cancer and inflammation, specifically protein kinases, COX-2, and the NF-κB cascade.
The provided experimental workflows—from foundational cytotoxicity screening to specific, target-oriented enzymatic and cell-based assays—offer a comprehensive and technically sound roadmap for investigation. Successful validation of any of these hypotheses would position this compound as a promising lead compound for further preclinical development. Subsequent steps would involve selectivity profiling against a broader panel of kinases or other targets, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological evaluation.
References
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central, National Institutes of Health (NIH). [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health (NIH). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
In vitro benchmarking of NF-κB inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]
-
B-cell Specific Inhibitors of NF-κB Activation. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
- Fluorobenzene oxazole compound and application thereof.
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Protocols. [Link]
- Benzene sulfonamide thiazole and oxazole compounds.
- Process for the synthesis of trisubstituted oxazoles.
- Synthetic intermediate of oxazole compound and method for producing the same.
-
A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]
-
Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PubMed Central, National Institutes of Health (NIH). [Link]
-
Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PubMed Central, National Institutes of Health (NIH). [Link]
- Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease.
-
Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]
-
Biological Importance of Oxazoles. Allied Academies. [Link]
-
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. National Institutes of Health (NIH). [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. IAJPS. [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central, National Institutes of Health (NIH). [Link]
-
Benzoyl Peroxide. StatPearls, NCBI Bookshelf. [Link]
-
Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. PubMed. [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central, National Institutes of Health (NIH). [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of fluorinated oxazole derivatives
An In-Depth Technical Guide to the Biological Activity of Fluorinated Oxazole Derivatives
Foreword
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of rational drug design. The oxazole nucleus, a five-membered heterocycle with a rich history in natural products and synthetic drugs, serves as a versatile and privileged structure.[1][2][3] When combined, the unique properties of the fluorine atom and the oxazole ring give rise to derivatives with profound and diverse biological activities. This guide provides an in-depth exploration of the biological activities of fluorinated oxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, provide field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future discovery efforts.
The rationale for fluorination is compelling. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and pKa to improve membrane permeability and overall pharmacokinetic profiles.[4][5] This guide will illuminate how these principles are applied to the oxazole scaffold to create potent and selective therapeutic candidates.
Section 1: Anticancer Activity of Fluorinated Oxazoles
The proliferation of cancer cells is driven by a complex network of signaling pathways and molecular targets. Fluorinated oxazole derivatives have emerged as potent agents capable of interfering with these processes through various mechanisms, including the inhibition of crucial enzymes and structural proteins.[6]
Mechanistic Insights and Key Molecular Targets
Fluorinated oxazoles exert their anticancer effects by engaging with a range of molecular targets. A prominent mechanism is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes, including growth, differentiation, and survival.[6] Another key strategy involves the disruption of microtubule dynamics, which are essential for cell division (mitosis). By binding to tubulin, these compounds can prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6]
Recent studies have highlighted novel targets, such as STAT3 (Signal Transducer and Activator of Transcription 3) and G-quadruplex DNA structures, which are often dysregulated in cancer.[6] The structural diversity of the oxazole core, combined with the electronic influence of fluorine, allows for the fine-tuning of binding interactions to achieve high potency and selectivity for these targets. For instance, a recently developed series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles demonstrated significant anticancer activity across a panel of 60 human cancer cell lines, with one fluorophenyl-containing derivative emerging as a promising lead compound.[7]
Quantitative Evaluation of Anticancer Activity
The cytotoxic potential of a compound is typically quantified by its IC50 value, the concentration at which it inhibits 50% of cell growth or viability. A lower IC50 value indicates higher potency. The following table summarizes representative data for fluorinated heterocyclic compounds, illustrating their potency against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorophenyl-isoxazole | Hep3B (Liver) | 5.76 | [8] |
| Fluorophenyl-isoxazole | HepG2 (Liver) | 34.64 | [8] |
| 4-methyl-3-benzoyl allylthiourea | T47D (Breast) | 296 | [9] |
| 4-methyl-3-benzoyl allylthiourea | MCF7/HER2 (Breast) | 134 | [9] |
This table is illustrative. Data for specific fluorinated oxazoles should be populated from targeted studies.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] It is a foundational experiment in preclinical anticancer drug screening.[12]
Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble molecule into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of a test compound on cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in an appropriate growth medium.
-
Trypsinize the cells, perform a cell count using a hemocytometer, and prepare a cell suspension of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the fluorinated oxazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental design.[11]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[10] During this time, observe the formation of purple formazan crystals.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Fluorinated oxazoles have demonstrated significant potential as antibacterial and antifungal agents, often through mechanisms distinct from existing drug classes.[1][14][15]
Mechanisms and Structure-Activity Relationships
The antimicrobial action of oxazole derivatives can be attributed to their ability to inhibit essential cellular processes in pathogens. For example, some derivatives inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[15] Others may interfere with DNA gyrase, an enzyme vital for DNA replication.[1]
Fluorination plays a critical role in enhancing antimicrobial potency. The electron-withdrawing nature of fluorine can increase the acidity of nearby protons, potentially facilitating stronger hydrogen bonding with target enzymes. Furthermore, enhanced lipophilicity can improve the compound's ability to penetrate the complex cell walls of bacteria, particularly Gram-negative species.[4] Studies have shown that specific fluorinated benzofuryl 2-pyrazolin-1-ylthiazoles (a related azole class) exhibit excellent antimicrobial activity.[14] Similarly, trifluoromethylpyridine 1,3,4-oxadiazole derivatives have shown high activity against plant bacterial pathogens.[16]
Quantitative Evaluation of Antimicrobial Activity
The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[17]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Trifluoromethylpyridine 1,3,4-oxadiazole (6a) | Ralstonia solanacearum | 26.2 | [16] |
| Trifluoromethylpyridine 1,3,4-oxadiazole (6a) | Xanthomonas axonopodis pv. citri | 10.11 | [16] |
| Commercial Standard (Thiodiazole copper) | Ralstonia solanacearum | 97.2 | [16] |
| Commercial Standard (Thiodiazole copper) | Xanthomonas axonopodis pv. citri | 35.3 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of a compound and is amenable to high-throughput screening.[18][19]
Causality: By exposing a standardized inoculum of bacteria to a serial two-fold dilution of the test compound in a liquid growth medium, we can pinpoint the precise concentration at which bacterial growth is inhibited. The absence of turbidity (cloudiness) in the wells indicates a lack of bacterial proliferation.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the fluorinated oxazole in a suitable solvent (e.g., DMSO) and dilute it in MHB to achieve a starting concentration that is twice the highest desired test concentration.
-
Add 100 µL of this starting solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
The final volume in each well is now 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the compound (the first well in the dilution series) that shows no visible growth.[17]
-
Section 3: Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neurodegeneration are hallmarks of numerous debilitating diseases. Fluorinated oxazoles are being investigated for their potential to modulate these processes.[20][21]
Modulating Inflammatory and Neurodegenerative Pathways
The anti-inflammatory properties of oxazole derivatives often stem from their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[20] By blocking these enzymes, they prevent the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
In the context of neuroprotection, the mechanisms are multifaceted. One promising strategy involves the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[21][22] Fluorinated oxazoles have been designed as potent radical-trapping antioxidants that can block this process.[22] Other neuroprotective effects can be attributed to general antioxidant properties, reducing reactive oxygen species (ROS) that contribute to neuronal damage in conditions like Alzheimer's and Parkinson's disease.[23][24]
Experimental Protocol: In Vitro Neuroprotection Assay
This assay evaluates a compound's ability to protect neuronal cells from an induced toxic insult, a common screening method in neurodegenerative disease research.[25][26]
Causality: Neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) induce oxidative stress and mitochondrial dysfunction, leading to cell death, mimicking aspects of neurodegenerative pathologies. A successful neuroprotective agent will counteract these effects and preserve cell viability, which can be measured using assays like the MTT or LDH release assay.[23]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach and differentiate (if required by the protocol) for 24-48 hours.
-
-
Pre-treatment with Compound:
-
Prepare various concentrations of the fluorinated oxazole derivative in the culture medium.
-
Treat the cells with the compound for a pre-incubation period (e.g., 2-4 hours). This allows the compound to enter the cells and exert its protective effects before the toxic insult.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of a neurotoxin (e.g., H₂O₂ or 6-OHDA) in the culture medium.
-
Add the neurotoxin to the wells already containing the test compound to achieve a final concentration known to cause significant (~50%) cell death.
-
Include control wells: untreated cells, cells treated with the toxin only, and cells treated with the test compound only.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard method, such as the MTT assay (as described in Section 1.3) or by measuring lactate dehydrogenase (LDH) release, an indicator of membrane damage.[23]
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the "toxin only" control.
-
Plot the results to determine the effective concentration range for the neuroprotective effect.
-
Conclusion
The strategic fluorination of the oxazole scaffold is a highly productive avenue in the quest for novel therapeutics. This guide has detailed the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities exhibited by this class of compounds. The inclusion of fluorine enhances key pharmacokinetic and pharmacodynamic properties, leading to compounds with superior potency and improved drug-like characteristics. The experimental protocols provided herein represent robust, validated methods for the evaluation of these biological activities, forming a critical part of the preclinical drug discovery pipeline. As our understanding of disease pathology deepens, the rational design of fluorinated oxazole derivatives, guided by mechanistic insights and rigorous biological evaluation, will undoubtedly continue to yield promising candidates for treating some of the most challenging human diseases.
References
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Screening models for inflamm
- Basic protocol to assess preclinical anticancer activity. It can be...
- In vitro neurology assays - InnoSer.
- Development of a novel in vitro assay to screen for neuroprotective drugs against i
- Screening Methods for Antiinflamm
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchG
- A Comparative Guide to Validating Anti-Inflammatory Activity: Methodologies and Experimental Insights - Benchchem.
- Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II - Benchchem.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- (PDF)
- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
- A comprehensive review on preliminary screening models for the evalu
- Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents | ACS Omega - ACS Public
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
- Antimicrobial Susceptibility Test Kits - Cre
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Antimicrobial Susceptibility Testing - Apec.org.
- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews.
- A comprehensive review on biological activities of oxazole deriv
- Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed.
- A comprehensive review on biological activities of oxazole deriv
- (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies (2022) | Amani M.R.A.
- Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - NIH.
- Oxazole-Based Compounds As Anticancer Agents - Bentham Science Publisher.
- Oxazole-Based Compounds: Synthesis and Anti-Inflamm
- (PDF)
- Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC.
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
- a brief review on antimicrobial activity of oxazole deriv
- New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC.
- Oxazole-Based Compounds: Synthesis and Anti-Inflamm
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)
- Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches - PubMed Central.
- Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PubMed.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchG
- Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone deriv
- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. d-nb.info [d-nb.info]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Architect's Guide to a Privileged Scaffold: A Technical White Paper on the Discovery and Synthesis of Novel Oxazole Compounds
Foreword: The Enduring Legacy of the Oxazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, stands as a testament to this concept. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a cornerstone in the design of novel therapeutics.[1][2] From anti-inflammatory agents to potent anticancer drugs, the oxazole motif is a recurring theme in molecules that have successfully transitioned from the laboratory to the clinic.[3][4]
This in-depth technical guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that guide the discovery and synthesis of novel oxazole-containing compounds. We will journey through classical and contemporary synthetic strategies, delve into the nuances of their application, and explore the analytical techniques essential for their characterization, all while keeping a steadfast focus on the ultimate goal: the rational design of bioactive molecules.
I. The Oxazole Scaffold: A Gateway to Biological Activity
The oxazole ring's prevalence in biologically active compounds is no coincidence. Its heteroaromatic nature imparts a unique combination of properties that make it an attractive pharmacophore. The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can engage in π-stacking interactions with aromatic residues in protein binding pockets. Furthermore, the oxazole core is relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.
The versatility of the oxazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to:
-
Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a prime example of an oxazole-containing therapeutic.[5]
-
Anticancer: Numerous oxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[3][6]
-
Antimicrobial: The oxazole moiety is found in natural products and synthetic compounds with significant antibacterial and antifungal properties.
-
Antiviral, Antidiabetic, and More: The therapeutic potential of oxazoles extends to a wide range of other disease areas, highlighting the remarkable versatility of this scaffold.
The following table provides a snapshot of recently developed bioactive oxazole derivatives, showcasing their diverse therapeutic targets and potent activities.
| Compound/Derivative | Biological Activity | Target/Cell Line | Reported IC50 Value | Reference |
| 2,5-diaryl-1,3,4-oxadiazole derivative 3e | Anticancer | MDA-MB-231 (breast adenocarcinoma) | Reduces viability to 39.9% at 10 µM | [7] |
| Oxazole‐pyrimidine‐isoquinoline amide 11a | Anticancer | MCF‐7, A549, Colo‐205, A2780 | More active than Etoposide (IC50 > 24 µM for normal cells) | [4] |
| 1,2,4-oxadiazole derivative 27 | Anticancer | Various tumor cell lines | 9.8 to 44.9 nM | [8] |
| 2,5-disubstituted-1,3,4-oxadiazole Ox-6f | Antioxidant | DPPH radical scavenging | 25.35 µg/mL | [9] |
| 2,5-disubstituted-1,3,4-oxadiazole Ox-6f | Antioxidant | Nitric oxide radical scavenging | 27.32 µg/mL | [9] |
II. Foundational Syntheses of the Oxazole Core: The Classical Approaches
The construction of the oxazole ring has been a subject of intense investigation for over a century, leading to the development of several robust and reliable synthetic methods. Understanding these classical transformations is crucial for any chemist venturing into oxazole synthesis.
A. The Robinson-Gabriel Synthesis: A Cornerstone of Oxazole Chemistry
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis remains a widely used method for the preparation of 2,5-disubstituted oxazoles.[10][11] The reaction involves the cyclization and dehydration of an α-acylamino ketone precursor.[11]
Causality Behind the Experimental Choices: The choice of a strong dehydrating agent is critical for driving the reaction towards the desired oxazole product. While traditional reagents like sulfuric acid or phosphorus pentachloride can be effective, they often lead to lower yields.[11] The use of polyphosphoric acid (PPA) has been shown to significantly improve yields, typically in the range of 50-60%.[11] The reaction mechanism proceeds through protonation of the acylamino ketone, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic oxazole ring.
Figure 1: The Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3-oxazole
-
Preparation of the α-Acylamino Ketone Precursor:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1.0 eq) in a suitable solvent such as pyridine.
-
Add succinic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to 92 ± 1 °C and maintain for 1.5 hours under a nitrogen atmosphere.[12]
-
After cooling, the intermediate benzoin hemisuccinate can be isolated or used directly in the next step.
-
-
Cyclization and Dehydration:
-
To the crude benzoin hemisuccinate, add glacial acetic acid and ammonium acetate (excess).[12]
-
Heat the mixture to 92 ± 1 °C and stir for 3 hours.[12]
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyl-1,3-oxazole.
-
B. The Van Leusen Oxazole Synthesis: A Versatile Approach to 5-Substituted Oxazoles
Introduced in 1972, the Van Leusen oxazole synthesis provides a powerful and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11][13] This one-pot reaction proceeds under mild, basic conditions and is prized for its operational simplicity and broad substrate scope.[11][14]
Causality Behind the Experimental Choices: The key to the Van Leusen synthesis is the unique reactivity of TosMIC, which possesses an acidic α-proton, a good leaving group (tosyl), and an isocyanide functionality. The base (e.g., K₂CO₃) deprotonates the TosMIC, generating a nucleophile that attacks the aldehyde. The subsequent intramolecular cyclization is followed by the elimination of toluenesulfinic acid, which drives the aromatization to the oxazole ring.
Figure 2: The Van Leusen Oxazole Synthesis Workflow.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Oxazoles
-
Reaction Setup:
-
In a suitable pressure reactor or round-bottom flask, suspend the aldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.5 eq) in methanol (0.1 M).[15]
-
-
Reaction Execution:
-
Stir the reaction mixture and heat to 105 °C for 20 minutes.[15]
-
-
Work-up and Purification:
-
After cooling the reactor to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the desired 5-substituted oxazole.[15]
-
III. Modern Strategies for Oxazole Synthesis: Efficiency and Innovation
While classical methods remain valuable, the demand for rapid access to diverse oxazole libraries has driven the development of more efficient and versatile synthetic strategies. These modern approaches often employ transition metal catalysis and innovative reaction conditions to achieve transformations that are difficult or impossible with traditional methods.
A. Palladium-Catalyzed Direct C-H Arylation: A Powerful Tool for Oxazole Functionalization
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of heterocycles, including oxazoles.[16][17] This methodology allows for the formation of C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy.
Causality Behind the Experimental Choices: The regioselectivity of the C-H arylation (C2 vs. C5) can be controlled by the choice of ligand, solvent, and base.[16][17] For example, C5 arylation is often favored in polar solvents with specific phosphine ligands, while C2 arylation can be achieved in nonpolar solvents.[16] The reaction mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway.
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of Oxazole
-
Reaction Setup:
-
In a glovebox, charge a vial with Pd(OAc)₂ (catalyst), a suitable phosphine ligand (e.g., cataCXium A), the aryl halide (1.0 eq), the oxazole (1.5 eq), and a base (e.g., K₂CO₃).
-
Add a polar aprotic solvent such as DMA.
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (typically several hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
B. Microwave-Assisted Synthesis: Accelerating Oxazole Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized drug discovery by dramatically reducing reaction times, often from hours to minutes.[18][19] This technology has been successfully applied to the synthesis of oxazoles, enabling the rapid generation of compound libraries for biological screening.
Causality Behind the Experimental Choices: Microwave irradiation provides efficient and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates. One-pot microwave-assisted procedures, such as a modified Van Leusen synthesis, offer a particularly efficient route to substituted oxazoles.[18]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 5-Substituted Oxazoles
-
Reaction Setup:
-
In a microwave reaction vessel, combine the substituted aryl aldehyde (1.0 eq), TosMIC (1.2 eq), and potassium phosphate (2.0 eq) in isopropanol.[18]
-
-
Reaction Execution:
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a short period (e.g., 10-20 minutes).
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture and wash the solid with the solvent.
-
The filtrate can be concentrated and the product purified by recrystallization or column chromatography if necessary.
-
IV. Case Study: Synthesis of a Medicinally Important Oxazole - Oxaprozin
To illustrate the practical application of oxazole synthesis in drug development, we will outline a synthetic route to Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[5]
The synthesis of Oxaprozin can be achieved from benzoin, a readily available starting material.[20][21] The key steps involve the formation of an oxazole ring followed by the introduction of the propionic acid side chain.
Figure 3: Synthetic Pathway to Oxaprozin.
A plausible synthetic route involves the condensation of benzoin with succinic anhydride to form benzoin hemisuccinate, which is then cyclized with ammonium acetate in refluxing acetic acid to yield the oxazole core.[5] Subsequent functional group manipulations would then be employed to introduce the propionic acid moiety. A detailed, step-by-step protocol for a specific industrial synthesis of Oxaprozin involves reacting benzoin and succinic anhydride in pyridine, followed by treatment with glacial acetic acid and ammonium acetate.[12]
V. Spectroscopic Characterization of Novel Oxazole Compounds
The unambiguous identification and characterization of newly synthesized oxazole compounds are paramount. A combination of spectroscopic techniques is typically employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of oxazole derivatives.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-H | 7.9 - 8.2 | 150 - 165 |
| C4-H | 7.0 - 7.8 | 120 - 140 |
| C5-H | 7.0 - 7.8 | 120 - 140 |
Note: These are approximate ranges and can vary significantly depending on the substituents on the oxazole ring.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the characteristic functional groups present in oxazole derivatives.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=N stretching | 1600 - 1650 |
| C-O-C stretching | 1000 - 1300 |
| Oxazole ring vibrations | Various bands in the fingerprint region |
[22]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The fragmentation of oxazoles is often influenced by the substituents on the ring, with common fragmentation pathways involving cleavage of the heterocyclic ring.[23]
VI. Conclusion and Future Perspectives
The oxazole scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. The classical synthetic methods, refined over decades, provide a solid foundation for the construction of this privileged core. Furthermore, the advent of modern synthetic techniques, such as palladium-catalyzed C-H activation and microwave-assisted synthesis, has opened up new avenues for the rapid and efficient generation of diverse oxazole libraries.
As our understanding of disease biology deepens, the rational design of oxazole-based compounds targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The journey from a simple heterocyclic ring to a life-saving medicine is a testament to the power of synthetic chemistry and the enduring legacy of the oxazole scaffold.
VII. References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Google Patents. (n.d.). CN1082045C - Synthetic method of a-benzoin oxime. Retrieved from
-
MDPI. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(23), 5497. Retrieved from [Link]
-
PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
-
PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]
-
ACS Publications. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171. Retrieved from [Link]
-
National Institutes of Health. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Oxaprozin. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5683. Retrieved from [Link]
-
ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
National Institutes of Health. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]
-
OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
SciELO. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2). Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. Retrieved from [Link]
-
RSC Publishing. (2018). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 54(72), 10111-10114. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ACS Combinatorial Science. (2016). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum data of comp. 23. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]
-
National Institutes of Health. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
-
Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
MDPI. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7583. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxaprozin-impurities. Retrieved from [Link]
-
Google Patents. (n.d.). CN102552464B - Oxaprozin and preparation technology thereof. Retrieved from
-
ResearchGate. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN104447396B - Benzoin oxime derivative and preparation method thereof. Retrieved from
-
PubMed. (2017). Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation. Retrieved from [Link]
-
National Institutes of Health. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oxaprozin - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 21. CN104447396B - Benzoin oxime derivative and preparation method thereof - Google Patents [patents.google.com]
- 22. journalspub.com [journalspub.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Difluorobenzoyl Moiety: A Privileged Scaffold in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorine in Bioactive Compound Design
The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the various fluorinated motifs, the difluorobenzoyl group, particularly the 2,6-difluoro substitution pattern, has emerged as a privileged structure, imparting significant and often desirable biological activities. This guide provides a comprehensive technical overview of the role of the difluorobenzoyl moiety in biological systems, exploring its mechanisms of action, structure-activity relationships (SAR), and applications, with a focus on providing actionable insights for researchers in the field.
Chapter 1: The Archetypal Role: Inhibition of Chitin Synthesis in Invertebrates
The most well-documented and commercially significant role of the difluorobenzoyl moiety is as a key pharmacophore in the benzoylphenylurea (BPU) class of insecticides.[3][4] Compounds such as diflubenzuron, lufenuron, and teflubenzuron are potent insect growth regulators (IGRs) that selectively target the synthesis of chitin, a vital structural polymer in the exoskeletons of arthropods that is absent in vertebrates.[5][6]
Molecular Mechanism of Action: Targeting Chitin Synthase
The primary mode of action of BPUs is the inhibition of chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[3][7] While the precise molecular interactions are still under intense investigation, a substantial body of evidence points to the direct inhibition of chitin synthase 1 (CHS1), the isoform predominantly expressed in the insect epidermis.[3] Resistance mutations in the CHS1 gene are strongly correlated with BPU resistance, providing compelling evidence for a direct drug-target interaction.[3]
The proposed mechanism involves the difluorobenzoyl moiety playing a crucial role in binding to a specific site on the CHS enzyme. While a co-crystal structure of a BPU with insect chitin synthase remains to be elucidated, cryo-electron microscopy (cryo-EM) structures of yeast and oomycete chitin synthases have revealed a complex transmembrane enzyme with a cytoplasmic catalytic domain and a channel for the nascent chitin chain to be extruded.[8][9][10] Molecular docking studies suggest that diflubenzuron binds within a pocket of the enzyme, although the precise binding site is still a subject of research.[11] It is hypothesized that the difluorobenzoyl group, with its specific electronic and steric properties, forms key interactions within the enzyme's active site or an allosteric site, disrupting the catalytic process or the translocation of the growing chitin polymer.[3][12]
Structure-Activity Relationship (SAR) of Benzoylphenylureas
Quantitative structure-activity relationship (QSAR) studies have consistently highlighted the critical role of the 2,6-difluorobenzoyl moiety for high insecticidal activity.[3][13]
-
The 2,6-Difluoro Substitution: This substitution pattern is optimal for activity. The two fluorine atoms are thought to lock the conformation of the benzoyl group and enhance its binding affinity to the target enzyme through favorable electronic and steric interactions.[3] Mono-fluoro or other substitution patterns on the benzoyl ring generally lead to a significant decrease in activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the aniline (phenyl) ring also modulate activity, primarily by influencing the molecule's hydrophobicity.[3]
| Compound/Analog | Substitution on Benzoyl Ring | Relative Activity (Qualitative) | Reference |
| Diflubenzuron | 2,6-difluoro | High | [12] |
| Analog 1 | 2-fluoro | Low | [6] |
| Analog 2 | Unsubstituted | Very Low | [6] |
| Analog 3 | 2,6-dimethoxy | Low | [6] |
Table 1: Influence of Benzoyl Ring Substitution on Chitin Synthesis Inhibition.
Chapter 2: Expanding Horizons: The Difluorobenzoyl Moiety in Drug Discovery
Beyond its established role in insecticides, the difluorobenzoyl moiety is increasingly being incorporated into the design of novel therapeutic agents, demonstrating its versatility as a pharmacophore.
Antibacterial Activity: Targeting Bacterial Cell Division
A promising area of research is the development of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.[4][12] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, making it an attractive target for new antibiotics.[12]
Mechanism of Action: These compounds bind to FtsZ and disrupt its polymerization, leading to the inhibition of Z-ring formation and ultimately blocking cell division.[13] The 2,6-difluorobenzamide core is crucial for this activity, with modifications to other parts of the molecule being explored to optimize potency and spectrum.[4]
Quantitative SAR Data for FtsZ Inhibitors:
| Compound | R Group Modification | MIC (µg/mL) vs. B. subtilis | Reference |
| 7 | 3-chloroalkoxy | 0.25-1 | [4] |
| 12 | 3-bromoalkoxy | 0.25-1 | [4] |
| 17 | 3-alkyloxy | 0.25-1 | [4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of 3-substituted 2,6-difluorobenzamide derivatives against Bacillus subtilis. [4]
Antiviral and Anticancer Potential
The difluorobenzoyl motif is also present in compounds with reported antiviral and anticancer activities, although this is a less mature area of research compared to its insecticidal and antibacterial applications.
-
Antiviral Activity: Some heterocyclic compounds containing a difluoromethyl group, a related moiety, have shown inhibitory activity against influenza A virus and SARS-CoV-2.[14][15] For example, certain epoxybenzooxocinopyridine derivatives have demonstrated anti-SARS-CoV-2 activity with EC50 values in the low micromolar range.[15]
-
Anticancer Activity: Novel benzoylphenylurea analogs have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds showing interesting inhibition profiles against pancreatic and laryngeal cancer cells.[16] Additionally, flavonoid-based amide derivatives have been synthesized, with some exhibiting potent cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range.[17]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoylphenylurea analog 10 | BxPC3, Mia-Paca, Hep2 | Not specified, but noted as having an "interesting inhibition profile" | [16] |
| Flavonoid-based amide 7t | MDA-MB-231 | 1.76 ± 0.91 | [17] |
Table 3: Examples of Anticancer Activity of Difluorobenzoyl-related Compounds.
Chapter 3: Experimental Protocols for Evaluating Biological Activity
To facilitate research in this area, this section provides detailed, step-by-step methodologies for key assays.
Protocol for In Vitro Chitin Synthase Inhibition Assay
This non-radioactive, high-throughput assay is adapted from established methods and is suitable for screening and characterizing inhibitors of chitin synthase.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.
Materials:
-
Insect tissue rich in chitin synthase (e.g., integument from molting larvae)
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and protease inhibitors)
-
WGA-coated 96-well plates
-
Substrate solution (UDP-N-acetylglucosamine)
-
Test compound and DMSO (vehicle control)
-
WGA-HRP conjugate
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Enzyme Preparation: a. Homogenize insect tissue in ice-cold extraction buffer. b. Centrifuge the homogenate to pellet cell debris. c. Collect the supernatant containing the crude enzyme extract.
-
Chitin Synthase Inhibition Assay: a. Add the crude enzyme extract to each well of a WGA-coated 96-well plate. b. Add the test compound at various concentrations (typically a serial dilution) or DMSO for the control wells. c. Initiate the reaction by adding the UDP-GlcNAc substrate solution. d. Incubate the plate at an optimal temperature (e.g., 30°C) for a set time (e.g., 3 hours) with gentle shaking. e. Stop the reaction by washing the plate multiple times with water. f. Add WGA-HRP solution to each well and incubate. g. Wash the plate to remove unbound WGA-HRP. h. Add TMB substrate and allow color to develop. i. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a standard procedure for assessing the antibacterial activity of a compound.[4][12][16]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound and DMSO (vehicle control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. Culture the bacterial strain overnight in the appropriate growth medium. b. Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: a. Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate. b. Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Incubate the plate at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which no visible growth is observed. c. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.
Chapter 4: Synthesis of Difluorobenzoyl-Containing Molecules
A brief overview of the synthesis of key precursors is valuable for researchers designing novel compounds. The 2,6-difluorobenzoyl moiety is typically introduced using 2,6-difluorobenzoyl chloride or a related activated carboxylic acid derivative.
Example Synthetic Step: Formation of a Benzoylphenylurea
A common method for synthesizing benzoylphenylureas involves the reaction of a substituted phenyl isocyanate with 2,6-difluorobenzamide. Alternatively, 2,6-difluorobenzoyl isocyanate can be reacted with a substituted aniline.
Conclusion: A Versatile Scaffold with Enduring Potential
The difluorobenzoyl moiety, particularly the 2,6-difluoro substitution pattern, is a powerful and versatile scaffold in the design of bioactive molecules. Its well-established role as a chitin synthesis inhibitor in insecticides has paved the way for its exploration in other therapeutic areas. The emerging data on its antibacterial, antiviral, and anticancer activities highlight the significant potential for this "privileged" fragment in future drug discovery and development efforts. A thorough understanding of its mechanisms of action, structure-activity relationships, and the experimental protocols for its evaluation, as detailed in this guide, will be instrumental for researchers seeking to leverage the unique properties of the difluorobenzoyl moiety to create the next generation of targeted and effective therapeutic and agrochemical agents.
References
-
Qian, X. (n.d.). Quantitative Studies on Structure-Activity Relationship of Sulfonylurea and Benzoylphenylurea Type Pesticides and Their Substituents' Bioisosterism Using Synthons' Activity Contribution. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wang, F., Gao, L., Liu, X., & Luo, Y. (2026). Molecular docking. (A) Binding mode of diflubenzuron in binding site I.... ResearchGate. Retrieved from [Link]
-
Artini, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. Retrieved from [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Retrieved from [Link]
-
(2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. PubMed. Retrieved from [Link]
-
(n.d.). Enzyme activity and cryo-EM structure of Chs1 a Synthesis and transport.... ResearchGate. Retrieved from [Link]
-
(2025). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. Retrieved from [Link]
-
(n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]
-
(2023). New low molecular weight heterocyclic compounds with antiviral activity. Sciforum. Retrieved from [Link]
-
Zhang, X., et al. (2024). 8K52: Cryo-EM structure of chitin synthase. RCSB PDB. Retrieved from [Link]
-
Liu, Y., et al. (2023). Structure, catalysis, chitin transport, and selective inhibition of chitin synthase. PMC. Retrieved from [Link]
-
(2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Retrieved from [Link]
-
(2024). 8z0o - Cryo-EM structure of chitin synthase - Summary. Protein Data Bank Japan. Retrieved from [Link]
-
(n.d.). Design strategy of the novel 2,6-difluorobenzamide derivatives.... ResearchGate. Retrieved from [Link]
-
Ma, D., et al. (2022). Structural basis for directional chitin biosynthesis. PMC. Retrieved from [Link]
-
(n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate. Retrieved from [Link]
-
(n.d.). chemicalWATCHFactsheet - DIFLUBENZURON. Beyond Pesticides. Retrieved from [Link]
-
Mori, K., et al. (n.d.). Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. PMC. Retrieved from [Link]
-
(2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. NIH. Retrieved from [Link]
-
(n.d.). The IC50 value of benzhydrol analogues 3a-3f. ResearchGate. Retrieved from [Link]
-
(2021). In silico Binding Profile Analysis and In vitro Investigation on Chitin Synthase Substrate and Inhibitors from Maize Stem Borer, Chilo partellus. PubMed. Retrieved from [Link]
-
(2020). Effect of diflubenzuron on the chitin biosynthesis pathway in Conopomorpha sinensis eggs. PubMed. Retrieved from [Link]
-
(n.d.). Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide. PMC. Retrieved from [Link]
-
(2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]
-
(n.d.). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. Retrieved from [Link]
-
(2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Wu, W., et al. (n.d.). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment†. RSC Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Retrieved from [Link]
Sources
- 1. Characterization of a Chitin Synthase Encoding Gene and Effect of Diflubenzuron in Soybean Aphid, Aphis Glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico Binding Profile Analysis and In vitro Investigation on Chitin Synthase Substrate and Inhibitors from Maize Stem Borer, Chilo partellus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Structural basis for directional chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
preliminary screening of 2-(3,5-Difluorobenzoyl)oxazole
The preliminary screening of a novel compound such as this compound is a multi-step, iterative process that requires careful planning and execution. The hierarchical approach outlined in this guide, beginning with broad phenotypic screening and progressing to more specific mechanistic studies, provides a robust and efficient framework for identifying and validating new therapeutic candidates. By integrating rigorous hit confirmation, orthogonal assays, and early liability assessment, researchers can build a strong foundation of data to support the advancement of promising compounds into lead optimization and preclinical development. The versatility of the oxazole scaffold suggests that a systematic investigation of this novel derivative is a worthwhile endeavor in the ongoing search for new medicines. [18][19]
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Analysis.
- High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. (2015). Nucleic Acids Research.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
- High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions.Springer Professional.
- High-throughput Screening Steps.Small Molecule Discovery Center (SMDC).
- In Vitro Assay Development Services.
- The Importance of In Vitro Assays. (2023). Visikol.
- In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.BenchChem.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024).
- Therapeutically relevant cell-based assays for drug discovery.Nuvisan.
- Navigating the Therapeutic Potential of Oxazole Deriv
- Technical Support Center: Screening Oxazole-Based Compounds.BenchChem.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Egyptian Journal of Basic and Applied Sciences.
- Synthetic approaches for oxazole derivatives: A review. (2021). Journal of the Indian Chemical Society.
- A comprehensive review on biological activities of oxazole deriv
- A comprehensive review on biological activities of oxazole deriv
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry.
- Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). Molecules.
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Current Organic Chemistry.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Semantic Scholar.
- Oxazole.pdf.CUTM Courseware.
- Synthesis, Reactions and Medicinal Uses of Oxazole.Pharmaguideline.
- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022).
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2019). Der Pharma Chemica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-Methyl-2-pyrrolidone (NMP) for Researchers and Drug Development Professionals
Disclaimer: The information provided in this guide is intended for research, scientific, and drug development professionals. The CAS number 898760-50-4 provided in the topic query appears to be an error, as extensive database searches yielded minimal and irrelevant results. This guide focuses on the widely used and structurally related solvent, N-Methyl-2-pyrrolidone (NMP), CAS number 872-50-4, which is likely the intended subject of the query.
Introduction
N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent that has become indispensable across a multitude of scientific and industrial sectors, including pharmaceuticals, electronics, and petrochemicals.[1] Its exceptional solvency for a wide range of organic and inorganic compounds, coupled with high thermal and chemical stability, makes it a versatile tool for researchers and a critical component in many commercial processes.[1][2] In the pharmaceutical industry, NMP's utility extends from a reaction medium in the synthesis of active pharmaceutical ingredients (APIs) to a solubilizing agent and penetration enhancer in drug formulations.[3] This guide provides a comprehensive technical overview of NMP, focusing on its physicochemical properties, mechanisms of action, practical applications with detailed protocols, and critical safety and handling considerations for laboratory and drug development settings.
Physicochemical Properties of N-Methyl-2-pyrrolidone
NMP is a colorless to light-yellow liquid with a faint amine-like odor.[4] Its molecular structure, featuring a 5-membered lactam ring, imparts a high dipole moment, rendering it an excellent solvent for a diverse array of substances.[4] It is completely miscible with water and most common organic solvents.[4]
| Property | Value | References |
| CAS Number | 872-50-4 | [5] |
| Molecular Formula | C₅H₉NO | [5] |
| Molecular Weight | 99.13 g/mol | [5] |
| Boiling Point | 202 °C (396 °F) | [5] |
| Melting Point | -24 °C (-11 °F) | [5] |
| Density | 1.028 g/mL at 25 °C | [5] |
| Flash Point | 96 °C (205 °F) - open cup | [6] |
| Water Solubility | Miscible | [5] |
| log P (octanol/water) | -0.46 | [6] |
| Vapor Pressure | 0.39 - 0.43 hPa at 20 °C | [6] |
Mechanism of Action in Pharmaceutical Applications
NMP's efficacy in pharmaceutical formulations stems from its dual role as a powerful solubilizer and a penetration enhancer, particularly in transdermal drug delivery.
Solubilization
NMP's high polarity and ability to act as both a hydrogen bond acceptor and a weak hydrogen bond donor enable it to dissolve a wide range of poorly soluble drugs. The proposed mechanism involves NMP acting simultaneously as a cosolvent and a complexing agent. As a cosolvent, it reduces the polarity of aqueous solutions, thereby increasing the solubility of nonpolar drugs. Concurrently, NMP can form complexes with drug molecules, further enhancing their solubility beyond what would be expected from cosolvency alone.[7]
Penetration Enhancement
In transdermal formulations, NMP facilitates the permeation of drugs through the stratum corneum, the outermost layer of the skin. The mechanism of penetration enhancement is believed to involve a "co-transport" system. Molecular dynamics simulations have shown that NMP can form complexes with certain drug molecules through hydrogen bonding and π-π stacking interactions.[8][9] These NMP-drug clusters can then more readily partition into and diffuse through the lipid bilayers of the stratum corneum.[8][10] It is important to note that NMP's effectiveness as a penetration enhancer is drug-dependent, with significant enhancement observed for drugs capable of forming these complexes with NMP.[8][9]
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) using NMP.
Drug Formulation
NMP's excellent solubilizing properties make it a valuable excipient in the formulation of poorly water-soluble drugs for oral, injectable, and topical delivery. [3] Protocol for Preparing a Drug Solution for Preclinical Studies
This protocol provides a general guideline for preparing a drug solution using NMP as a cosolvent.
1. Solubility Assessment: a. Determine the solubility of the drug in neat NMP and in various aqueous NMP solutions (e.g., 10%, 20%, 50% v/v in water or a suitable buffer). [7] b. An excess amount of the drug is added to vials containing the solvent systems and agitated until equilibrium is reached. c. The supernatant is then filtered and analyzed by a suitable method (e.g., HPLC) to determine the drug concentration. [7] 2. Formulation Preparation: a. Based on the solubility data and the required dose, calculate the necessary concentration of NMP. b. Weigh the required amount of the drug. c. Add the calculated volume of NMP and vortex or sonicate until the drug is completely dissolved. d. If required, slowly add the aqueous vehicle (e.g., water, saline, or buffer) to the NMP-drug concentrate while stirring to reach the final desired volume and concentration.
3. Quality Control: a. Visually inspect the final formulation for any precipitation. b. Measure the pH of the final solution. c. Confirm the drug concentration using a validated analytical method.
Metabolism and Pharmacokinetics
NMP is readily absorbed through the skin, as well as via inhalation and oral routes. [11]Following absorption, it is rapidly distributed throughout the body. The metabolism of NMP primarily occurs in the liver through hydroxylation. The major metabolic pathway involves the conversion of NMP to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then further oxidized to N-methylsuccinimide (MSI). MSI can be subsequently hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). [12]These metabolites are primarily excreted in the urine. [12]
Caption: The major metabolic pathway of NMP in humans.
Toxicology and Safety
While NMP has relatively low acute toxicity, it is classified as a reproductive toxicant. [5][6]The primary health risks are developmental toxicity, including post-implantation fetal loss, and reduced fertility from long-term exposure. [6]It can also cause skin, eye, and respiratory irritation. [6]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle NMP in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber). Check for breakthrough times. [14] * Eye Protection: Use safety glasses with side shields or chemical goggles. [13] * Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact. [13]* Hygiene: Wash hands thoroughly after handling NMP. Do not eat, drink, or smoke in areas where NMP is used. [15]
-
Storage and Disposal
-
Storage: Store NMP in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [6]* Disposal: Dispose of waste NMP and contaminated materials in accordance with federal, state, and local regulations. [2]NMP is biodegradable and can often be treated in industrial wastewater facilities, but approval from the facility operator is necessary. [16]
Analytical Methods for Quantification
Accurate quantification of NMP and its metabolites in biological samples is crucial for exposure monitoring and pharmacokinetic studies.
Protocol for NMP Quantification in Bovine Liver by LC-MS/MS
This method is for the analysis of NMP in bovine liver over a range of 8 to 20 µg/g.
1. Sample Preparation: a. Add an internal standard (deuterated NMP, d₉-NMP) to the liver tissue sample. b. Extract NMP from the tissue using methanol followed by acetonitrile. [17] 2. LC-MS/MS Analysis: a. Dilute the extract and inject it into an HPLC system for separation. b. Detect NMP and the internal standard using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. [17] c. Quantify NMP by comparing the peak area ratio of NMP to d₉-NMP against a calibration curve. The precursor to product ion transitions are m/z 100→58 for NMP and m/z 109→62 for d₉-NMP. [17] d. Confirm the identity of NMP by monitoring additional ion transitions (e.g., m/z 100→82, m/z 100→69, and m/z 100→41). [17]
Alternatives to NMP
Due to the reproductive toxicity concerns associated with NMP, there is a growing interest in identifying safer alternatives. The suitability of an alternative depends on the specific application.
| Alternative Solvent | Pros | Cons | References |
| Dimethyl Sulfoxide (DMSO) | - Excellent solvency- Lower reproductive toxicity concerns | - Can facilitate the transport of other harmful substances through the skin- Can be problematic in some proprietary blends | [18][19] |
| 1,3-Dioxolane | - Aprotic, polar solvent- Fewer health concerns- Good wetting properties | - More volatile than NMP | [20] |
| 2,5,7,10-Tetraoxaundecane (TOU) | - Similar physical properties to NMP- Good solvency- Compatible with a wide range of polymers | - Information on long-term toxicity may be less extensive | [20] |
| Bio-based Solvents (e.g., VertecBio ELSOL NMPR) | - Biodegradable- Non-carcinogenic- No hazardous air pollutants | - Performance may need to be validated for specific applications | [21] |
Conclusion
N-Methyl-2-pyrrolidone is a highly effective and versatile solvent with significant applications in research and pharmaceutical development. Its powerful solvency and ability to enhance dermal penetration make it a valuable tool for formulating poorly soluble drugs. However, its reproductive toxicity necessitates stringent safety precautions and careful handling. As regulatory scrutiny of NMP increases, the exploration of safer alternatives is becoming increasingly important. A thorough understanding of NMP's properties, mechanisms of action, and safety requirements, as outlined in this guide, is essential for its responsible and effective use in the laboratory and in the development of new therapeutics.
References
-
Cilurzo, F., Vistoli, G., Selmin, F., Gennari, C. G. M., Musazzi, U. M., Franzé, S., Lo Monte, M., & Minghetti, P. (2014). An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone. Molecular Pharmaceutics, 11(5), 1539–1547. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Cilurzo, F., Vistoli, G., Selmin, F., Gennari, C. G. M., Musazzi, U. M., Franzé, S., Lo Monte, M., & Minghetti, P. (2014). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. ACS Publications. [Link]
-
Cilurzo, F. (n.d.). The skin penetration enhancement mechanism of n-methylpyrrolidone. ORKG Ask. Retrieved from [Link]
-
Cilurzo, F. (n.d.). The skin penetration enhancement mechanism of n-methylpyrrolidone. AIR Unimi. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone | Request PDF. [Link]
-
The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
Yurui (Shanghai) Chemical Co., Ltd. (2025, February 20). N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. [Link]
-
Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 4(3), E39. [Link]
-
Kumar, A., Collins, J. M., & Talele, T. T. (2023). Total wash elimination for solid phase peptide synthesis. RSC medicinal chemistry, 14(12), 2469–2475. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
NMP Chemical Synthesis Application Case Study. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of various aldehydes with NMP. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Methods and protocols of modern solid phase peptide synthesis. Future medicinal chemistry, 2(6), 1031–1052. [Link]
-
Semantic Scholar. (n.d.). Table 1 from Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]
- Google Patents. (n.d.). US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP).
- Google Patents. (2017, April 27). WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone.
-
ResearchGate. (n.d.). The metabolites of NMP. Retrieved from [Link]
-
EPA. (2017, February 22). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolites of NMP. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main.... Retrieved from [Link]
-
Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug metabolism and disposition: the biological fate of chemicals, 25(2), 267–269. [Link]
-
Vertec BioSolvents. (2025, November 17). Solvent Users Look to Replace NMP. [Link]
-
Prieto, A., García-Fraile, J., de la Peña, F., & de la Mata, I. (2019). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and environmental microbiology, 85(11), e00344-19. [Link]
-
ResearchGate. (2018, June 20). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?. [Link]
-
3D InCites. (2018, December 4). Replacing NMP: Are You Ready?. [Link]
-
Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS omega, 7(42), 37803–37813. [Link]
-
Paragon Laboratories. (n.d.). N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility vs f NMP (normal scale). Retrieved from [Link]
-
ResearchGate. (2025, August 5). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]
-
AcraStrip. (n.d.). NMP Alternative | N-Methyl-Pyrrolidone Chemical Replacement. Retrieved from [Link]
-
NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. (n.d.). Retrieved from [Link]
-
DST. (n.d.). Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). DE10004909A1 - Process for the preparation of N-methyl-2-pyrrolidone (NMP).
Sources
- 1. epa.gov [epa.gov]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. greenfield.com [greenfield.com]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. louisville.edu [louisville.edu]
- 12. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofishersci.in [thermofishersci.in]
- 14. researchgate.net [researchgate.net]
- 15. chemos.de [chemos.de]
- 16. p2infohouse.org [p2infohouse.org]
- 17. fda.gov [fda.gov]
- 18. chempoint.com [chempoint.com]
- 19. 3dincites.com [3dincites.com]
- 20. Alternatives-NMP [icspecialties.com]
- 21. Solvent Users Look to Replace NMP | Vertec BioSolvents [vertecbiosolvents.com]
A Technical Guide to the Structure-Activity Relationship of 2-(3,5-Difluorobenzoyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, which is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.[2][3][4] The versatility of the oxazole scaffold stems from its ability to engage in various non-covalent interactions with biological targets.[4]
Among the vast landscape of oxazole-containing compounds, the 2-(3,5-Difluorobenzoyl)oxazole moiety has emerged as a particularly promising pharmacophore. The incorporation of a difluorinated phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][5] The fluorine atoms can modulate the electronic properties of the molecule and form favorable interactions with enzyme active sites.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights for the rational design of novel therapeutic agents.
The Core Scaffold: Understanding the Key Components
The this compound scaffold can be deconstructed into two primary components: the oxazole ring and the 3,5-difluorobenzoyl group. The interplay between these two moieties, and the modifications at various positions, dictates the biological activity of the resulting derivatives.
The Significance of the Oxazole Ring
The oxazole nucleus is a versatile building block in drug discovery.[2][3] Its chemical properties allow for substitutions at the C2, C4, and C5 positions, providing a framework for generating diverse chemical libraries.[6] The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, contributing to the binding of the molecule to its biological target.[4] The overall planarity of the oxazole ring also facilitates stacking interactions within protein binding pockets.
The Role of the 3,5-Difluorobenzoyl Moiety
The 3,5-difluorobenzoyl group is a critical determinant of the pharmacological profile of these derivatives. The two fluorine atoms at the meta positions of the phenyl ring offer several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the compound.[1]
-
Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions, thereby enhancing the binding affinity of the molecule to its target.[1][5]
-
Modulation of Physicochemical Properties: The electronegativity of fluorine influences the acidity of neighboring protons and the overall lipophilicity of the molecule, which can impact cell permeability and bioavailability.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the oxazole and the benzoyl rings.
Substitutions on the Oxazole Ring
Modifications at the C4 and C5 positions of the oxazole ring have been shown to significantly impact activity.
| Position | Substituent Type | Effect on Activity | Rationale |
| C4 | Small alkyl groups, Phenyl | Often enhances activity | Can provide additional hydrophobic interactions with the target protein. |
| Bulky groups | Generally decreases activity | May cause steric hindrance in the binding pocket. | |
| C5 | Halogens (e.g., Cl, Br) | Can increase potency | May form halogen bonds or other favorable interactions.[7] |
| Thioether linkages | Can lead to potent compounds | Allows for the introduction of various heterocyclic moieties.[8] |
Modifications to the Benzoyl Ring
While the 3,5-difluoro substitution is often optimal, other substitution patterns on the benzoyl ring have been explored.
| Position | Substituent Type | Effect on Activity | Rationale |
| Other Fluoro Patterns (e.g., 2,5-difluoro) | Variable | Can maintain or decrease activity | The precise positioning of fluorine atoms is crucial for optimal interaction with the target.[1] |
| Other Halogens (Cl, Br) | Variable | Can alter selectivity and potency | Changes in electronegativity and size affect binding interactions. |
| Methoxy, Methyl groups | Generally decreases activity | Can introduce steric bulk and alter the electronic profile unfavorably. |
Biological Applications and Mechanisms of Action
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as kinase inhibitors and antibacterial agents.
Kinase Inhibition
Dysregulation of protein kinases is a hallmark of many diseases, including cancer.[5] The this compound scaffold has been identified as a key pharmacophore for the development of potent kinase inhibitors.[1][9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to its substrate. The difluorobenzoyl moiety can form key interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.
Caption: Competitive inhibition of kinase activity.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Certain this compound derivatives have demonstrated potent activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] One of the key targets for these compounds is the bacterial cell division protein FtsZ.[7] Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.
Caption: Inhibition of bacterial cell division.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to 2,4,5-trisubstituted oxazoles involves the condensation and cyclodehydration of an α-hydroxyketone with a carboxylic acid derivative. A representative procedure is outlined below:
-
Step 1: Synthesis of the α-bromoketone. A substituted acetophenone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent such as chloroform or carbon tetrachloride.
-
Step 2: Formation of the α-hydroxyketone. The α-bromoketone is reacted with a source of hydroxide, such as sodium formate followed by hydrolysis, to yield the corresponding α-hydroxyketone.
-
Step 3: Condensation and Cyclization. The α-hydroxyketone is condensed with 3,5-difluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) and a dehydrating agent (e.g., phosphorus oxychloride) to afford the this compound derivative.[8]
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay.
-
Step 1: Kinase Reaction. The kinase, its substrate, and ATP are incubated with varying concentrations of the inhibitor compound in a suitable buffer.
-
Step 2: ATP Depletion Measurement. After the kinase reaction, the remaining ATP is depleted by adding an ADP-Glo™ Reagent.
-
Step 3: Luminescence Detection. A Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP generated and thus the kinase activity.
-
Step 4: IC50 Determination. The concentration of inhibitor that reduces kinase activity by 50% (IC50) is calculated by plotting the luminescence signal against the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize potency and selectivity. Future research in this area should focus on:
-
Exploring Novel Substitutions: The synthesis and evaluation of new derivatives with diverse substituents at the C4 and C5 positions of the oxazole ring could lead to the discovery of compounds with improved pharmacological profiles.
-
Target Identification and Validation: For compounds with promising cellular activity, identifying the specific biological target(s) is crucial for understanding the mechanism of action and for further optimization.
-
Pharmacokinetic Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their successful development into clinical candidates.
By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold will undoubtedly continue to be a fruitful area of research for the discovery of new medicines.
References
-
2-(2,5-Difluorobenzoyl)oxazole | C10H5F2NO2 | CID 24723671 - PubChem. (n.d.). Retrieved from [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Wang, Y., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(3), 1865-1876. [Link]
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
-
Structure activity relationship of synthesized compounds. (n.d.). In ResearchGate. Retrieved from [Link]
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(9).
- Joshi, S., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Egyptian Journal of Basic and Applied Sciences, 8(1), 219-242.
- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science.
-
Xu, S., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 155, 108014. [Link]
- Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 219-242.
-
Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 235-240. [Link]
-
FDA-approved kinase inhibitors containing unsymmetrically disubstituted... (n.d.). In ResearchGate. Retrieved from [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
-
Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Modular Synthesis of 2-(3,5-Difluorobenzoyl)oxazole from 3,5-Difluorobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3,5-Difluorobenzoyl)oxazole, a key structural motif in medicinal chemistry, starting from commercially available 3,5-difluorobenzoic acid. The protocol herein details a robust and efficient two-step process involving the activation of the carboxylic acid followed by condensation and cyclization with 2-aminoethanol. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and a discussion of the critical parameters for successful synthesis.
Introduction: The Significance of Fluorinated Oxazoles
Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, fluorinated benzoyl oxazoles represent a privileged scaffold in the design of novel therapeutic agents. This guide provides a detailed protocol for the synthesis of this compound, a valuable building block for further chemical exploration.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 3,5-difluorobenzoic acid is achieved through a two-step sequence:
-
Activation of 3,5-Difluorobenzoic Acid: The carboxylic acid is first converted into a more reactive acylating agent.
-
Condensation and Cyclization: The activated acid derivative is then reacted with 2-aminoethanol to form an intermediate amide, which subsequently undergoes cyclization to yield the target oxazole.
This strategy is illustrated in the workflow diagram below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Difluorobenzoic Acid | ≥98% | Commercially Available |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Commercially Available |
| 2-Aminoethanol | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step 1: Activation of 3,5-Difluorobenzoic Acid to its Acyl Chloride
The direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. A common and effective method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[6]
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting 3,5-difluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Condensation with 2-Aminoethanol and Cyclization
The crude 3,5-difluorobenzoyl chloride is then reacted with 2-aminoethanol. This reaction proceeds via an initial acylation of the amine to form an N-(2-hydroxyethyl) amide intermediate, which then undergoes an intramolecular cyclization and dehydration to form the oxazole ring. Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or thionyl chloride are often used to facilitate this cyclization.[7] In this protocol, the excess thionyl chloride from the previous step can aid in the dehydration.
Procedure:
-
Dissolve the crude 3,5-difluorobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the 2-aminoethanol solution to 0 °C in an ice bath.
-
Slowly add the solution of 3,5-difluorobenzoyl chloride to the cooled 2-aminoethanol solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification
The crude product is purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Mechanistic Insights
The formation of the oxazole ring in this synthesis proceeds through a well-established pathway.
Caption: Reaction mechanism for oxazole formation.
Initially, the highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of 2-aminoethanol. This is a classic nucleophilic acyl substitution reaction.[8] The resulting amide intermediate then undergoes an intramolecular nucleophilic attack from the hydroxyl oxygen onto the amide carbonyl carbon. This cyclization is followed by dehydration to form the aromatic oxazole ring.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of acyl chloride | Incomplete reaction | Ensure anhydrous conditions. Increase reflux time or temperature slightly. |
| Formation of side products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of the acyl chloride. |
| Incomplete cyclization | Insufficient dehydration | Add a dehydrating agent like P₂O₅ or use a Dean-Stark apparatus to remove water. |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3,5-difluorobenzoic acid. The described method is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The insights into the reaction mechanism and troubleshooting guide will aid researchers in achieving a successful synthesis.
References
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Perrin, C. L. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
-
Grokipedia. (n.d.). Appel reaction. [Link]
-
Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3727-3732. [Link]
-
Name-Reaction.com. (n.d.). Appel Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of oxazoles – use of cyclic amino alcohols and applications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 71(25), 9508-9511. [Link]
-
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 543-547. [Link]
-
Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. [Link]
-
PubMed. (n.d.). Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Laboratory Scale Synthesis of 2-(3,5-Difluorobenzoyl)oxazole: An Application Note and Protocol
Introduction
2-(3,5-Difluorobenzoyl)oxazole is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The oxazole ring is a key structural motif in numerous biologically active molecules, and the presence of the 3,5-difluorobenzoyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers in organic synthesis and drug development. The described method is based on the acylation of a 2-silylated oxazole precursor, a robust and adaptable strategy for the preparation of 2-acyloxazoles.
Reaction Scheme
The synthesis of this compound is achieved in a two-step sequence starting from commercially available oxazole. The first step involves the silylation of oxazole at the 2-position to generate a stable, yet reactive intermediate. The subsequent step is the acylation of the 2-silyloxazole with 3,5-difluorobenzoyl chloride.
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of high purity and used as received from commercial suppliers, unless otherwise noted. Anhydrous solvents are critical for the success of the first step of the reaction.
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| Oxazole | C₃H₃NO | 69.06 | Sigma-Aldrich | ≥99% |
| n-Butyllithium | C₄H₉Li | 64.06 | Sigma-Aldrich | 2.5 M in hexanes |
| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | Sigma-Aldrich | ≥99% (distilled) |
| 3,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | Sigma-Aldrich | Anhydrous, ≥99.7% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Fisher Scientific | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Fisher Scientific | - |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS grade |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (N₂ or Ar) manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Experimental Protocol
Step 1: Synthesis of 2-(Trimethylsilyl)oxazole
This procedure is adapted from a known method for the silylation of oxazole.[1]
Rationale: The C2 proton of oxazole is the most acidic, and its deprotonation with a strong base like n-butyllithium generates a nucleophilic 2-lithiooxazole intermediate.[2] This intermediate is then trapped with chlorotrimethylsilane (TMSCl) to form the stable 2-(trimethylsilyl)oxazole. The trimethylsilyl group serves as a protecting group and facilitates the subsequent acylation reaction.
Caption: Workflow for the synthesis of 2-(trimethylsilyl)oxazole.
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxazole (5.0 g, 72.4 mmol) and anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 29.0 mL, 72.5 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add freshly distilled chlorotrimethylsilane (9.1 mL, 72.4 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric pressure to afford 2-(trimethylsilyl)oxazole as a colorless liquid. (b.p. ~130 °C).
Step 2: Synthesis of this compound
Rationale: The 2-(trimethylsilyl)oxazole undergoes electrophilic substitution with the highly reactive 3,5-difluorobenzoyl chloride. The trimethylsilyl group acts as a good leaving group, facilitating the acylation at the 2-position of the oxazole ring.
Caption: Workflow for the synthesis of this compound.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(trimethylsilyl)oxazole (1.0 g, 7.08 mmol) and anhydrous dichloromethane (30 mL).
-
Add 3,5-difluorobenzoyl chloride (1.25 g, 7.08 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. Use proper syringe techniques for transfer. Any residual n-butyllithium should be quenched carefully with isopropanol.
-
3,5-Difluorobenzoyl chloride is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[3][4][5] Handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Oxazole is flammable and should be handled in a well-ventilated area away from ignition sources.
-
Anhydrous solvents are moisture-sensitive and should be handled under an inert atmosphere.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the oxazole ring and the 3,5-difluorophenyl group. The oxazole protons typically appear in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the difluorophenyl ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₁₀H₅F₂NO₂), which is 209.15 g/mol .
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation or reaction with moisture/air. | Ensure all glassware is flame-dried, use anhydrous solvents, and maintain a positive inert gas pressure. |
| No reaction in Step 2 | Inactive acyl chloride or unreactive silyloxazole. | Use freshly opened or distilled 3,5-difluorobenzoyl chloride. Confirm the formation of 2-(trimethylsilyl)oxazole by NMR before proceeding. |
| Multiple products in Step 2 | Side reactions due to impurities or reaction conditions. | Ensure the purity of starting materials. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Recrystallization from a different solvent system may be necessary. |
References
- Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909, 95, 2167–2174.
- Gabriel, S. Synthesen von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910, 43, 134–138.
- Dakin, H. D.; West, R. A General Reaction of Amino Acids. J. Biol. Chem.1928, 78, 91–104.
- Wipf, P.; Miller, C. P. A new synthesis of highly functionalized oxazoles. J. Org. Chem.1993, 58, 3604–3606.
-
PubChem. 3,5-Difluorobenzoyl chloride. [Link]
- Sigma-Aldrich.
-
PrepChem. Synthesis of 2-trimethylsilyl oxazole. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Sources
Application Notes and Protocols: 2-(3,5-Difluorobenzoyl)oxazole in Medicinal Chemistry
Introduction: A Privileged Scaffold Meets Strategic Fluorination
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high potency and specificity is perpetual. The oxazole ring represents a "privileged scaffold," a structural motif frequently found in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its utility stems from its unique electronic properties and its ability to act as a versatile bioisostere, engaging with biological targets through a variety of non-covalent interactions.[1][4] When coupled with a benzoyl moiety, the resulting benzoyl-oxazole core presents a compelling starting point for inhibitor design.
This guide focuses on the prospective applications of a specific, strategically designed analogue: 2-(3,5-Difluorobenzoyl)oxazole . The introduction of a 3,5-difluoro substitution pattern on the benzoyl ring is a deliberate design choice. Fluorine atoms, particularly in a meta-di-substituted arrangement, act as potent electron-withdrawing groups, significantly altering the electronic distribution of the molecule. This modification can enhance binding affinity to target enzymes, improve metabolic stability, and increase membrane permeability—key attributes in drug development.[5]
While this compound is a novel chemical entity without extensive characterization in published literature, its structural components strongly suggest a primary and highly valuable application: the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) .
Core Application: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
SCD1 is a critical, iron-containing enzyme embedded in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[5][6][7] Overexpression and hyperactivity of SCD1 are implicated in a host of pathological conditions, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and numerous cancers.[5][8] Consequently, SCD1 has emerged as a high-priority therapeutic target.
The structural architecture of this compound is well-suited for SCD1 inhibition. The oxazole core can mimic peptide bonds or engage in hydrogen bonding and π-stacking interactions within the enzyme's active site, a feature common to many enzyme inhibitors.[2] Furthermore, structure-activity relationship (SAR) studies of known SCD1 inhibitors have shown that electron-withdrawing groups on terminal aryl rings often enhance potency.[5] The 3,5-difluorobenzoyl moiety fulfills this role, potentially locking the molecule into a favorable conformation for binding within the hydrophobic substrate tunnel of SCD1.[7][9]
Therapeutic Rationale
-
Metabolic Diseases: By inhibiting SCD1, this compound can reduce the cellular pool of MUFAs, leading to a decrease in the synthesis of triglycerides and cholesterol esters. This action can mitigate lipotoxicity, improve insulin sensitivity, and reduce hepatic steatosis, making it a promising candidate for treating obesity, type 2 diabetes, and NAFLD.[5][7]
-
Oncology: Cancer cells exhibit altered lipid metabolism, often relying on elevated de novo lipogenesis to support rapid proliferation and membrane synthesis.[6][8] SCD1 is frequently upregulated in various cancers, and its inhibition has been shown to induce apoptosis and block tumor progression.[8][10] A potent SCD1 inhibitor like this compound could therefore serve as a targeted anticancer agent, disrupting the metabolic machinery that fuels malignant growth.[6]
Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis, purification, and biological evaluation of this compound as a putative SCD1 inhibitor.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route based on the reaction of an activated carboxylic acid derivative with an isocyanide, a common method for forming 4,5-unsubstituted oxazoles.
Causality: The reaction of an acyl chloride with tosylmethyl isocyanide (TosMIC) is a variation of the Van Leusen reaction, a robust and widely used method for constructing the oxazole ring.[11] The 3,5-difluorobenzoyl chloride is the key building block, which can be readily prepared from the corresponding carboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of 3,5-Difluorobenzoyl Chloride:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield the crude 3,5-difluorobenzoyl chloride. Use this product directly in the next step.
-
-
Synthesis of this compound:
-
In a separate flask, dissolve tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.2 eq) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the crude 3,5-difluorobenzoyl chloride (1.0 eq) in a minimal amount of methanol dropwise to the TosMIC solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: In Vitro SCD1 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC₅₀) of the synthesized compound against human SCD1.
Causality: The assay measures the enzymatic conversion of a radiolabeled saturated fatty acid (e.g., [¹⁴C]stearoyl-CoA) to its monounsaturated product. A decrease in the formation of the radiolabeled MUFA in the presence of the test compound indicates inhibition of SCD1 activity.
Workflow Diagram:
Caption: Workflow for the in vitro SCD1 inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare human liver microsomes (commercially available or isolated from cell lines overexpressing SCD1) as the enzyme source.
-
Prepare an assay buffer containing potassium phosphate, magnesium chloride, ATP, Coenzyme A, and NADH.
-
Prepare serial dilutions of this compound in DMSO (e.g., from 100 µM to 1 pM). Include a known SCD1 inhibitor as a positive control.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the liver microsomes, assay buffer, and the test compound dilution (or DMSO for the vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]stearoyl-CoA substrate.
-
Incubate for 20 minutes at 37°C.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solution of potassium hydroxide in methanol.
-
Saponify the lipids by heating the mixture at 80°C for 1 hour.
-
Cool the samples and acidify with formic acid.
-
Extract the free fatty acids by adding hexane and vortexing vigorously. Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Separate the saturated fatty acids (SFAs) from the monounsaturated fatty acids (MUFAs) using either thin-layer chromatography (TLC) or reverse-phase HPLC.
-
-
Data Analysis:
-
Quantify the amount of radiolabeled SFA and MUFA in each sample using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | hSCD1 IC₅₀ (nM) | mSCD1 IC₅₀ (nM) |
| This compound | Hypothetical Value: 8.5 | Hypothetical Value: 15.2 |
| Reference Inhibitor A | 4.2 | 9.8 |
| Reference Inhibitor B | 25.6 | 50.1 |
Protocol 3: Cellular Lipid Composition Analysis
This protocol assesses the effect of the compound on the fatty acid profile of a relevant cell line (e.g., HepG2 human hepatoma cells).
Causality: Effective SCD1 inhibition in a cellular context will lead to a measurable decrease in the ratio of MUFAs to SFAs, specifically the C16:1/C16:0 and C18:1/C18:0 ratios. This "desaturation index" is a key biomarker of SCD1 activity.[6]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (based on preliminary cytotoxicity assays) for 24-48 hours. Include a vehicle control (DMSO).
-
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract total lipids from the cell pellet using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Transesterify the fatty acids to their corresponding methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol.
-
-
GC-MS Analysis:
-
Analyze the FAME profile using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
-
Data Analysis:
-
Calculate the abundance of key fatty acids, including palmitic acid (16:0), palmitoleic acid (16:1), stearic acid (18:0), and oleic acid (18:1).
-
Determine the desaturation index for C16 and C18 fatty acids using the formulas: (C16:1 / C16:0) and (C18:1 / C18:0).
-
Compare the desaturation indices of treated cells to the vehicle control to quantify the cellular activity of the inhibitor.
-
Conclusion and Future Directions
The strategically designed molecule, this compound, represents a highly promising candidate for the targeted inhibition of SCD1. Its synthesis is feasible through established chemical methods, and its biological activity can be rigorously validated using the protocols detailed herein. The insights gained from these studies will be crucial for establishing its therapeutic potential in metabolic disorders and oncology. Further investigations should focus on pharmacokinetic profiling, in vivo efficacy studies in relevant animal models, and lead optimization to enhance potency and drug-like properties.
References
-
An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (URL: [Link])
-
Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. (URL: [Link])
-
Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. (URL: [Link])
-
Synthesis of 2-oxazolines - Organic Chemistry Portal. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (URL: [Link])
-
2-Aryl benzimidazoles: human SCD1-specific stearoyl coenzyme-A desaturase inhibitors. (URL: [Link])
-
Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part I: Discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide. (URL: [Link])
-
Tumor-Activated Benzothiazole Inhibitors of Stearoyl-CoA Desaturase. (URL: [Link])
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (URL: [Link])
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (URL: [Link])
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: [Link])
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (URL: [Link])
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (URL: [Link])
-
Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice. (URL: [Link])
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])
-
Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. (URL: [Link])
-
Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. (URL: [Link])
-
a brief review on antimicrobial activity of oxazole derivatives. (URL: [Link])
-
Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. (URL: [Link])
-
2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (URL: [Link])
-
Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (URL: [Link])
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (URL: [Link])
-
2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (URL: [Link])
-
Recent advance in oxazole-based medicinal chemistry. (URL: [Link])
-
Benzoxazole - Wikipedia. (URL: [Link])
-
Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. (URL: [Link])
-
Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. (URL: [Link])
-
X-ray Structure of a Mammalian Stearoyl-CoA Desaturase. (URL: [Link])
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijmpr.in [ijmpr.in]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iajps.com [iajps.com]
Application Notes and Protocols for 2-(3,5-Difluorobenzoyl)oxazole as a Chemical Intermediate
Introduction: Strategic Integration of the Oxazole and Difluorophenyl Moieties in Modern Drug Discovery
The pursuit of novel therapeutic agents is an intricate process of molecular design, where specific structural motifs are chosen to impart desirable pharmacological properties. 2-(3,5-Difluorobenzoyl)oxazole emerges as a chemical intermediate of significant strategic value, embodying the convergence of two key pharmacophoric elements: the oxazole ring and a difluorinated phenyl group. The oxazole core is a prevalent heterocycle in a multitude of biologically active compounds, recognized for its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1][2] This five-membered aromatic ring serves as a versatile scaffold in the development of antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][4]
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6] Specifically, the 3,5-difluorophenyl group offers a distinct advantage by blocking metabolically susceptible positions, thereby increasing the compound's resistance to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes.[1][3][7] This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor to novel bioactive molecules. We present a detailed protocol for a key synthetic transformation and discuss the underlying chemical principles and strategic considerations for its use in drug development workflows.
Physicochemical Properties and Spectral Data
A foundational understanding of a chemical intermediate's properties is crucial for its effective application. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₂NO₂ | [8] |
| Molecular Weight | 209.15 g/mol | [8] |
| CAS Number | 898760-50-4 | [8] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 324.2 °C at 760 mmHg (predicted) | [9] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Core Synthetic Application: Reduction to a Versatile Alcohol Intermediate
The ketone carbonyl in this compound represents a prime site for chemical modification. One of the most synthetically valuable transformations is its reduction to the corresponding secondary alcohol, (3,5-difluorophenyl)(oxazol-2-yl)methanol. This reaction converts the electrophilic ketone into a nucleophilic hydroxyl group, opening up a plethora of possibilities for subsequent derivatization, such as etherification, esterification, or substitution reactions. This transformation is pivotal for scaffold diversification in the generation of compound libraries for biological screening.
Caption: Synthetic transformation of the ketone to a secondary alcohol.
Experimental Protocol: Synthesis of (3,5-difluorophenyl)(oxazol-2-yl)methanol
This protocol details a standard and reliable method for the reduction of the ketone functionality in this compound using sodium borohydride.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10-15 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution to the flask until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3,5-difluorophenyl)(oxazol-2-yl)methanol.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategic Rationale and Downstream Applications
The transformation of the ketone to a secondary alcohol is a critical step in leveraging this compound as a versatile intermediate. This modification unlocks numerous avenues for further chemical elaboration, enabling the exploration of a broader chemical space in the search for novel bioactive molecules.
The Role of the 3,5-Difluorophenyl Moiety
The 3,5-difluorophenyl group is not merely a passive component of the molecule. Its presence is a deliberate design choice to confer specific, advantageous properties to potential drug candidates.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][7] By placing fluorine atoms at the meta positions of the phenyl ring, common sites of aromatic hydroxylation are blocked, thereby increasing the metabolic half-life of the compound.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets.[5] Furthermore, the introduction of fluorine can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[10]
-
Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target.[11][12]
Caption: Conceptual workflow for utilizing the intermediate in drug discovery.
Potential Therapeutic Applications: Kinase Inhibitors
The scaffold derived from this compound is particularly well-suited for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site, and an adjacent substituted phenyl ring that occupies the hydrophobic pocket.[13] The (3,5-difluorophenyl)(oxazol-2-yl)methanol intermediate provides a platform to systematically explore structure-activity relationships (SAR) in this critical region of chemical space. Further modifications of the hydroxyl group can introduce functionalities that enhance binding affinity and selectivity for specific kinase targets.
Conclusion
This compound is a valuable and strategically designed chemical intermediate for researchers in medicinal chemistry and drug discovery. Its utility stems from the combination of a versatile oxazole core and the advantageous properties imparted by the 3,5-difluorophenyl moiety. The protocol provided for the reduction of the ketone to a secondary alcohol serves as a gateway to a wide array of novel analogues. By leveraging this key transformation, scientists can efficiently generate compound libraries for the discovery of new therapeutic agents with enhanced pharmacological profiles, particularly in the domain of kinase inhibitors. The thoughtful application of such intermediates is crucial for the continued advancement of modern drug development.
References
- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds.
- BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
- National Center for Biotechnology Information. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.
- Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents.
- University of Pittsburgh. (2011). The Synthesis of Oxazole-containing Natural Products.
- ResearchGate. (n.d.). Synthesis of oxazole building block 14. Reagents and conditions: (a)...
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting website.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ChemicalBook. (n.d.). This compound CAS#: 898760-50-4.
- Guidechem. (n.d.). 2- (2,5-DIFLUOROBENZOYL) OXAZOLE 898760-41-3 wiki - Es.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from Biological and Molecular Chemistry website.
- National Center for Biotechnology Information. (n.d.). Discovery of diflunisal.
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- Biological and Molecular Chemistry. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from Biological and Molecular Chemistry website.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
- ChemScene. (n.d.). 885272-81-1 | (2-(3-Fluorophenyl)oxazol-4-yl)methanol.
- IntechOpen. (n.d.). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- National Center for Biotechnology Information. (n.d.). [Reduction of 2-(alpha-hydroxybenzyl)-benzimidazole].
- ResearchGate. (2016). Synthesis and Application of 1-(3, 5-dimethyl-4-isoxazolyl)-2-{2-methyl-5-[4-(1,3-dioxolane)-phenyl] -3-thienyl} Perfluorocyclopentene.
- National Center for Biotechnology Information. (n.d.). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. chem-space.com [chem-space.com]
- 13. [3-(4-FLUORO-PHENYL)-ISOXAZOL-5-YL]-METHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Cellular Characterization of 2-(3,5-Difluorobenzoyl)oxazole
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1] This structural unit is present in a multitude of natural products and synthetic molecules, bestowing upon them a wide array of biological activities.[1] Oxazole-containing compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] The versatility of the oxazole scaffold lies in its ability to engage in various non-covalent interactions with biological macromolecules, making it a privileged structure in the design of novel therapeutics.[3] This document provides a comprehensive guide for the initial cell-based characterization of a novel oxazole derivative, 2-(3,5-Difluorobenzoyl)oxazole, offering detailed protocols and the scientific rationale behind them.
Postulated Mechanism of Action
While the specific cellular targets of this compound have not been fully elucidated, the presence of the difluorobenzoyl moiety provides a strong basis for a plausible mechanism of action, particularly concerning antimicrobial activity. The structurally related 2,6-difluorobenzamide scaffold is a well-documented inhibitor of the bacterial protein FtsZ (Filamentous temperature-sensitive protein Z).[2][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[2] Its polymerization forms the Z-ring at the site of cell division, a critical step in bacterial cytokinesis.[2] Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual bacterial cell death.[2]
Therefore, a primary hypothesis is that this compound may exert its biological effects by targeting FtsZ or a homologous protein, thereby interfering with cellular division processes. This makes it a compelling candidate for both antimicrobial and anticancer research, as the disruption of cell division is a cornerstone of cancer therapy.
Caption: Postulated mechanism of this compound via FtsZ inhibition.
Compound Handling and Preparation
Proper handling and preparation of small molecule compounds are critical for obtaining reproducible results in cell-based assays.
1. Solubility Testing: The solubility of this compound in common solvents has not been extensively reported. Therefore, it is recommended to perform a preliminary solubility test.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of novel small molecules.
-
Procedure:
-
Weigh out a small amount (e.g., 1 mg) of the compound.
-
Add a small volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10 mg/mL).
-
Vortex thoroughly and visually inspect for complete dissolution.
-
If not fully dissolved, sonication may be applied.
-
2. Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 20 mM).
-
Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light. The stability of oxazole derivatives in solution can be pH and light-sensitive.[5]
3. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Core Application Protocols
The following protocols provide a foundational framework for the initial biological characterization of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cell line(s) (e.g., MCF-7 breast cancer, A549 lung cancer, or a relevant bacterial strain)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis
Principle: This protocol uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase may indicate a cell cycle arrest induced by the compound.
Quantitative Data Summary
The following table provides a template for summarizing the results from the initial screening assays.
| Assay | Cell Line | Parameter | This compound | Positive Control |
| MTT Assay | MCF-7 | IC50 (µM) after 48h | Experimental Value | Doxorubicin: Value |
| A549 | IC50 (µM) after 48h | Experimental Value | Doxorubicin: Value | |
| Apoptosis Assay | MCF-7 | % Apoptotic Cells at IC50 | Experimental Value | Staurosporine: Value |
| Cell Cycle Analysis | MCF-7 | % Cells in G2/M at IC50 | Experimental Value | Nocodazole: Value |
Conclusion
This application note provides a comprehensive set of protocols for the initial cell-based characterization of this compound. Based on its structural similarity to known FtsZ inhibitors, this compound holds promise as a potential antimicrobial or anticancer agent. The described assays for cell viability, apoptosis, and cell cycle progression will provide crucial insights into its biological activity and mechanism of action, paving the way for further preclinical development.
References
-
Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303-1318. Available at: [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-239. Available at: [Link]
-
Wikipedia. (n.d.). Oxazole. Available at: [Link]
-
Patel, D. R., & Patel, K. C. (2015). DFT STUDIES OF OXAZOLE DERIVATIVE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1238-1249. Available at: [Link]
-
Swellmeen, L. (2016). 1, 3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available at: [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
-
ChemBK. (n.d.). 2-(2,3-DIFLUOROBENZOYL)OXAZOLE. Available at: [Link]
-
Martínez-Luis, S., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(1), 154. Available at: [Link]
-
Patel, D. R., & Patel, K. C. (2015). DFT STUDIES OF OXAZOLE DERIVATIVE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1238-1249. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Characterization of 2-(3,5-Difluorobenzoyl)oxazole as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including enzyme inhibition.[1][2][3] This document presents a comprehensive guide for the characterization of 2-(3,5-Difluorobenzoyl)oxazole, a novel compound with potential as an enzyme inhibitor. Given the lack of specific target information for this molecule, these application notes provide a systematic, target-agnostic workflow designed to guide researchers from initial compound handling and characterization to potency determination and mechanistic studies. The protocols herein are designed to be adaptable to a wide range of enzyme classes, such as kinases, proteases, and phosphatases, thereby providing a robust framework for identifying and evaluating the inhibitory potential of new chemical entities.
Part 1: Foundational Assessment and Safe Handling
Before initiating any biological assays, a thorough characterization of the test compound's physicochemical properties and the establishment of safe handling procedures are paramount. These initial steps are critical for ensuring data integrity, reproducibility, and laboratory safety.[4][5]
Physicochemical Characterization: Solubility and Stability
The solubility and stability of a compound in the chosen assay buffer are fundamental parameters that directly impact its effective concentration and, consequently, the accuracy of inhibition data.[6][7] Poor solubility can lead to compound precipitation and an overestimation of the IC50 value, while instability can result in a time-dependent loss of active compound.
Protocol 1.1: Aqueous Solubility Assessment (Shake-Flask Method)
This protocol provides a basic method to estimate the solubility of this compound in a relevant aqueous buffer.[7]
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaking incubator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Add an excess amount of the compound to a microcentrifuge tube containing a known volume of the assay buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for 24 hours to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a pre-calibrated HPLC method. The resulting concentration is the thermodynamic solubility.
Compound Stability in Assay Buffer
This protocol assesses the compound's stability over the time course of a typical enzyme assay.
Procedure:
-
Prepare a working solution of this compound in the assay buffer at a concentration relevant for the planned experiments (e.g., 10 µM).
-
Incubate the solution at the intended assay temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the compound in each aliquot by HPLC.
-
Plot the compound concentration versus time. A degradation of >10% over the planned experiment duration may indicate stability issues that need to be addressed.[4]
Safety and Handling Precautions
This compound is a fluorinated organic compound of unknown biological potency. Therefore, prudent safety measures are required.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder or preparing stock solutions.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[10]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[]
Part 2: A General Workflow for Inhibitor Characterization
The following workflow provides a logical progression from initial screening to detailed mechanistic analysis. This structured approach ensures that experimental effort is directed efficiently toward the most promising interactions.
Caption: General workflow for enzyme inhibitor characterization.
Part 3: Potency Determination (IC50)
Once an initial "hit" is identified from a single-point screen, the next step is to quantify its potency. The half-maximal inhibitory concentration (IC50) is the most common metric for this. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]
Protocol 3.1: IC50 Determination via Dose-Response Assay
Objective: To determine the concentration of this compound that produces a 50% inhibition of the target enzyme's activity.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Assay Buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2% in biochemical assays.[12]
-
Assay Setup: In a microplate, add the assay buffer, the diluted inhibitor solutions, and the enzyme. Include control wells:
-
100% Activity Control: Enzyme, buffer, and DMSO (no inhibitor).
-
0% Activity Control (Blank): Buffer, substrate, and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[2]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader. The initial velocity (V₀) of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis: a. Normalize the data. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) b. Plot % Inhibition versus the log[Inhibitor]. c. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism or R.[13] The IC50 is the concentration at which the curve crosses the 50% inhibition mark.
Data Presentation: Example IC50 Data Table
| Compound | Target Enzyme | IC50 (µM) [95% CI] | Hill Slope |
| This compound | Kinase X | 1.25 [1.05 - 1.48] | 1.1 |
| Staurosporine (Control Inhibitor) | Kinase X | 0.01 [0.008-0.012] | 1.3 |
Part 4: Elucidation of Inhibition Mechanism
After confirming the potency of an inhibitor, understanding its mechanism of action (MoA) is a critical next step. Kinetic studies can differentiate between common modes of reversible inhibition.[12][14]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This reduces Vmax but does not change Km.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.
Protocol 4.1: Enzyme Kinetic Studies for MoA Determination
Objective: To determine the mode of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Design: Set up a matrix of reactions. You will need several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations for each inhibitor concentration (e.g., 0.1x Km to 10x Km).[15]
-
Run Assays: Perform the enzyme activity assays for each condition in the matrix, following the same procedure as the IC50 assay (steps 2-5 in Protocol 3.1).
-
Determine Initial Velocities: Calculate the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot): a. Transform the data by calculating the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]). b. For each fixed inhibitor concentration, create a plot of 1/V₀ (y-axis) versus 1/[S] (x-axis). This is a Lineweaver-Burk or double-reciprocal plot.[15][16] c. Analyze the pattern of the lines to determine the inhibition mechanism.
Visualization: Lineweaver-Burk Plots for Inhibition Mechanisms
Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.
-
Competitive: Lines intersect on the y-axis (1/Vmax is unchanged).
-
Non-competitive: Lines intersect on the x-axis (-1/Km is unchanged).
-
Uncompetitive: Lines are parallel.
References
-
Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. (2000). Journal of Pharmacology and Experimental Therapeutics, 293(3), 861-9. Available at: [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (n.d.). PMC. Available at: [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Available at: [Link]
-
An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. (2025). SLAS Discovery. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (n.d.). PMC. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]
-
Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1985). Biochemical and Biophysical Research Communications, 126(3), 1042-7. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available at: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). NIH. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available at: [Link]
-
Protease Assays. (2012). Assay Guidance Manual - NCBI. Available at: [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). Analytica Chimica Acta, 1025, 12-29. Available at: [Link]
-
Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). PMC. Available at: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Protease Assay™ Kit. (n.d.). G-Biosciences. Available at: [Link]
-
Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PMC. Available at: [Link]
-
Protocol - Phosphatase Activity. (n.d.). SSERC. Available at: [Link]
-
5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). alwsci. Available at: [Link]
-
What experiment would test whether an enzyme is competitive or non-competitive?. (2018). Quora. Available at: [Link]
-
Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2018). Semantic Scholar. Available at: [Link]
-
Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2025). ResearchGate. Available at: [Link]
-
Phosphatase Assay Kit. (n.d.). G-Biosciences. Available at: [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. Available at: [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation?. (2017). Esco Pharma. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. domainex.co.uk [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. escopharma.com [escopharma.com]
- 10. protocols.io [protocols.io]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
analytical methods for detecting 2-(3,5-Difluorobenzoyl)oxazole
Application Note AN-2026-01
Topic: High-Performance Analytical Strategies for the Quantification of 2-(3,5-Difluorobenzoyl)oxazole
Audience: Researchers, Pharmaceutical Scientists, and Quality Control Analysts
**Abstract
This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of this compound. This compound, featuring a difluorinated benzoyl moiety attached to an oxazole heterocycle, is representative of novel structures encountered in medicinal chemistry and materials science. The accurate determination of its purity, concentration in biological matrices, and stability is paramount for research and development. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) approach for assessing volatile impurities. Each protocol is accompanied by a discussion of the underlying scientific principles, expected performance characteristics, and method validation criteria based on current regulatory guidelines.
Introduction and Scientific Rationale
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. The attachment of a 3,5-difluorobenzoyl group introduces specific steric and electronic features, potentially modulating the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug development to enhance metabolic stability and binding affinity. Consequently, robust and reliable analytical methods are essential for characterizing intermediates like this compound during synthesis, for pharmacokinetic studies in biological fluids, and for quality control of final products.
The methodologies presented herein are designed to be both robust and adaptable. The choice of method—HPLC-UV, LC-MS/MS, or GC-MS—depends on the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898760-50-4 | [3] |
| Molecular Formula | C₁₀H₅F₂NO₂ | [4] |
| Molecular Weight | 209.15 g/mol | [4] |
| Structure | N/A | |
| Predicted logP | ~2.2 | [4] |
Note: The logP value suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.
Method 1: Purity Analysis by Reversed-Phase HPLC-UV
Principle: This method is the workhorse for routine purity assessment and quantification in non-complex samples, such as reaction mixtures or bulk material. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity.[5] The analyte, being moderately non-polar, is retained on a non-polar C18 stationary phase and eluted by a polar mobile phase. Detection is achieved via UV absorbance, leveraging the chromophores present in the benzoyl and oxazole rings.
Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 10.0 mL of acetonitrile to create a 500 µg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards and samples (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for moderately non-polar analytes. |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier; its concentration controls the elution strength.[6] |
| Gradient Elution | 0-15 min: 40% to 95% B; 15-17 min: 95% B; 17.1-20 min: 40% B | A gradient ensures efficient elution of the main peak while also separating earlier and later eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak broadening. |
| Detection Wavelength | 260 nm | The benzoyl-oxazole system is expected to have strong absorbance in this region. A DAD can be used to scan for the optimal wavelength. |
Method 2: High-Sensitivity Quantification by LC-MS/MS
Principle: For quantifying low concentrations of the analyte in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2] It combines the separation power of HPLC with the unparalleled sensitivity and specificity of mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a characteristic product ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). This technique effectively eliminates background noise and matrix interference.[7][8]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow from plasma sample to quantification.
Protocol: LC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. This is a common and effective "protein crash" method.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an autosampler vial for injection.
-
-
LC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and dimensions are suitable for fast UHPLC analysis and reduce solvent consumption. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common MS-friendly modifier that promotes protonation for positive ion mode ESI.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent modifier in the organic phase maintains stable ionization. |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-3.0 min: 20% to 95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 20% B | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL |
-
MS/MS Conditions (Hypothetical):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the oxazole ring is a basic site that can be readily protonated.[10] |
| Precursor Ion [M+H]⁺ | m/z 210.1 | Calculated for C₁₀H₆F₂NO₂⁺. This must be confirmed experimentally. |
| Product Ion 1 (Quantifier) | m/z 141.0 | Plausible fragment corresponding to the [C₇H₂F₂O]⁺ ion (loss of oxazole). |
| Product Ion 2 (Qualifier) | m/z 113.0 | Plausible fragment corresponding to further loss of CO from the quantifier ion. |
| Collision Energy (CE) | To be optimized | Instrument-dependent; typically varied to maximize the product ion signal. |
| Source Temperature | 500 °C | To be optimized for efficient desolvation. |
Method 3: Analysis of Volatile Impurities by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds that are thermally stable.[11] This method is particularly useful for identifying and quantifying potential volatile impurities from the synthesis of this compound, such as residual solvents or precursors like 3,5-difluorobenzoyl chloride. The sample is vaporized and separated in a capillary column based on boiling point and polarity, with MS providing definitive identification.[12]
Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a capillary column, coupled to a mass spectrometer (e.g., a single quadrupole).
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
Ensure the sample is completely dissolved and free of particulates.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A low-polarity 5% phenyl-methylpolysiloxane phase is a general-purpose column suitable for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing a concentrated sample. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Starts at a low temperature to separate volatile solvents and ramps up to elute the higher-boiling analyte and impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-450 | A wide scan range to capture low-mass solvent fragments and the molecular ion of the target compound. |
Method Validation and Performance
All analytical methods intended for regulatory submission or critical decision-making must be validated to ensure they are fit for purpose. Validation should be performed according to established guidelines from bodies like the FDA or ICH.[13][14][15]
Overall Analytical Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Expected Performance Characteristics
The following table summarizes typical target validation parameters for the high-sensitivity LC-MS/MS method.
| Parameter | Target Specification | Purpose |
| Linearity (r²) | ≥ 0.995 | Demonstrates a proportional response over the desired concentration range. |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | Closeness of the measured value to the true value.[4] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the method (repeatability and intermediate precision).[4] |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Ensures the method is specific for the analyte. |
| Matrix Effect | Monitored to ensure it is consistent and compensated for by the internal standard. | Assesses the influence of matrix components on analyte ionization. |
| Analyte Stability | Stable under defined storage and processing conditions (e.g., freeze-thaw, bench-top). | Ensures sample integrity from collection to analysis. |
Conclusion
This application note details three complementary analytical methods for the comprehensive characterization of this compound. The RP-HPLC-UV method offers a robust and straightforward approach for purity determination. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Finally, the GC-MS method is well-suited for the identification of volatile impurities and starting materials. The selection of the appropriate method should be guided by the specific analytical requirements of the study. Proper method validation is critical to ensure the generation of reliable and accurate data.
References
-
Marin, S. J., Smith, J., & Neifeld, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Available at: [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
SIELC Technologies. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
Tong, H. Y., et al. (1990). Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (2012). Fast GC/MS chromatogram of the organic ketone derivatives. Available at: [Link]
-
Shields, J. D., et al. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Organic Letters. Available at: [Link]
-
GalChimia. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
LGC Group. (2016). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis? YouTube. Available at: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
-
Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. welch-us.com [welch-us.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes & Protocols: High-Throughput Screening Assays for 2-(3,5-Difluorobenzoyl)oxazole
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The diverse biological activities of oxazole derivatives stem from their ability to interact with a wide range of enzymes and receptors within biological systems through various non-covalent interactions.[2] The subject of this guide, 2-(3,5-Difluorobenzoyl)oxazole, is a synthetic compound featuring this versatile oxazole core. The difluorobenzoyl substitution introduces specific electronic properties that can modulate its binding affinity and specificity for biological targets.
Given that the specific biological targets of this compound are not yet fully elucidated, this document provides a comprehensive strategy for its characterization using high-throughput screening (HTS) methodologies. We will outline a tiered approach, beginning with broad, cell-based phenotypic screens to identify potential areas of biological activity, followed by more focused biochemical and target-based assays to elucidate the mechanism of action.
Part 1: Primary High-Throughput Screening Strategy
The initial phase of screening aims to cast a wide net to identify any significant biological activity of this compound. Cell-based assays are ideal for this purpose as they provide a physiologically relevant context and can uncover compounds with unknown targets.[5]
Cell-Based Proliferation/Cytotoxicity Assays
A foundational step in characterizing a novel compound is to assess its impact on cell viability. This can reveal potential anticancer activity or general cytotoxicity.[6] The MTT assay is a robust and widely used colorimetric method for this purpose.[7]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
Cancer cell lines of interest (e.g., A549 - lung, PC-3 - prostate, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting concentration range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls: a vehicle control (DMSO at the same final concentration as the test compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for the primary MTT-based cytotoxicity screening assay.
Part 2: Secondary Assays for Target Deconvolution and Mechanism of Action
If this compound demonstrates significant activity in the primary screen, the next step is to identify its molecular target and elucidate its mechanism of action. Based on the known activities of oxazole derivatives, potential targets include kinases, proteases, and other enzymes.[8][9]
Kinase Inhibition Assays
Many anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[8] A common HTS method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
Objective: To determine if this compound inhibits the activity of a specific kinase (or a panel of kinases).
Materials:
-
384-well low-volume white plates
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the kinase buffer, the kinase, and the specific substrate.
-
Add this compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Add an equal volume of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP present.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percentage of kinase inhibition is calculated relative to the vehicle control. An IC₅₀ value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Control) |
| Kinase A | > 50 | 0.015 |
| Kinase B | 2.5 | 0.020 |
| Kinase C | 15.8 | 0.010 |
Cellular Thermal Shift Assay (CETSA®)
To confirm that the compound engages with the target protein within a cellular context, a Cellular Thermal Shift Assay (CETSA®) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA®
Objective: To verify the binding of this compound to a specific target protein in intact cells.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting or ELISA reagents for target protein detection
Procedure:
-
Compound Treatment:
-
Treat intact cells with this compound or vehicle for a specified time.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein in the supernatant at each temperature point using Western blotting or ELISA.
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Logical Flow for Target Validation
Caption: A logical workflow for validating the target of an active compound.
Part 3: Considerations for Assay Development and Troubleshooting
When screening oxazole-based compounds, it is crucial to be aware of potential artifacts and to build in counter-screens to ensure data quality.
-
Compound Interference: Oxazole derivatives can sometimes be fluorescent or quench fluorescence, which can interfere with certain assay readouts.[1] It is advisable to run a control plate with the compound in the absence of the biological target to check for such interference.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a detergent like Triton X-100 in the assay buffer can help mitigate this.
-
Cytotoxicity: In target-based cellular assays, it is important to ensure that the observed effects are not simply due to general cytotoxicity. This can be checked by running a parallel cytotoxicity assay at the same concentrations and time points.
Conclusion
This guide provides a strategic framework for the high-throughput screening of this compound. By employing a tiered approach that begins with broad phenotypic screening and progresses to specific target-based and mechanistic assays, researchers can efficiently characterize the biological activity of this novel compound. The protocols and workflows described herein are designed to be robust and adaptable, providing a solid foundation for the discovery of new therapeutic agents based on the versatile oxazole scaffold.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved from [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Retrieved from [Link]
-
Cell-Based Assay Development | Custom Assays for Drug Discovery. (n.d.). Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). Retrieved from [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. (n.d.). Retrieved from [Link]
-
Top Enzymatic Assays for Drug Screening in 2025 - Patsnap Synapse. (2025, April 29). Retrieved from [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - ResearchGate. (2022, September 7). Retrieved from [Link]
-
Small Molecule Drug Screening Service-Enzymes | MtoZ Biolabs. (n.d.). Retrieved from [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020, March 31). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.). Retrieved from [Link]
-
An Efficient Synthesis and Bioactivity Evaluation of Oxazole-Containing Natural Hinduchelins A-D and Their Derivatives - PubMed. (2019, April 3). Retrieved from [Link]
-
Biological Importance of Oxazoles - Allied Academies. (2025, July 26). Retrieved from [Link]
-
A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs) - PubMed. (2021, October 15). Retrieved from [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed. (n.d.). Retrieved from [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - NIH. (2024, September 2). Retrieved from [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC - NIH. (2025, November 15). Retrieved from [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.). Retrieved from [Link]
-
5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed. (n.d.). Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed. (n.d.). Retrieved from [Link]
-
Representative biologically active oxazole-derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
2-(2,3-DIFLUOROBENZOYL)OXAZOLE - ChemBK. (n.d.). Retrieved from [Link]
-
2-(2,5-Difluorobenzoyl)oxazole | C10H5F2NO2 | CID 24723671 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Small Molecule Drug Screening Service-Enzymes | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Framework for Efficacy Testing of 2-(3,5-Difluorobenzoyl)oxazole
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of 2-(3,5-Difluorobenzoyl)oxazole, a novel small molecule. Recognizing the therapeutic potential of the benzoxazole scaffold in oncology and other areas, this guide presents a logical, multi-stage approach for characterization.[1][2][3] The protocols herein are designed not merely as procedural steps but as a self-validating system, progressing from initial in vitro screening to mechanistic elucidation and culminating in preclinical in vivo validation. Each experimental choice is rationalized to ensure a robust and translatable dataset, empowering researchers to make informed decisions in the drug development pipeline.[4]
Introduction: The Scientific Rationale
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] The addition of a difluorobenzoyl moiety can enhance metabolic stability and binding affinity, making this compound (herein "DFBO") a compound of significant interest.[5] Recent discoveries have highlighted benzoxazole derivatives as potent modulators of critical disease pathways, such as immune checkpoints (PD-1/PD-L1) and signaling cascades like PI3K/Akt.[8][9]
This guide, therefore, presupposes a primary hypothesis that DFBO possesses anti-cancer properties. The following experimental design is a systematic journey to test this hypothesis, beginning with broad questions about cytotoxicity and narrowing down to specific molecular interactions and physiological effects in a living system.
Overall Experimental Workflow
The path from a novel compound to a validated candidate is sequential. Each phase builds upon the last, providing a weight of evidence for efficacy and mechanism of action. This workflow minimizes resource expenditure by eliminating unpromising candidates early.[10][11]
Caption: High-level workflow from initial cell-based assays to in vivo efficacy studies.
Phase 1: In Vitro Efficacy & Mechanism Assessment
The initial phase aims to answer fundamental questions: Does DFBO affect cancer cells? If so, at what concentration? And by what general mechanism? These assays are rapid, reproducible, and essential for go/no-go decisions.[12]
Cell Viability & Cytotoxicity Screening
Rationale for Selection: The first step is to determine if DFBO has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[13] A reduction in metabolic activity indicates either cell death or inhibition of proliferation. We recommend screening against a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to identify sensitive cancer types.
Protocol: MTT Cell Viability Assay [14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution of DFBO in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Use a consistent concentration of the vehicle (e.g., 0.1% DMSO) for all dilutions and the vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared DFBO dilutions. Include wells for "vehicle control" (cells + 0.1% DMSO) and "media only" (no cells, for background subtraction). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the log concentration of DFBO and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), etc. |
| Compound | This compound (DFBO) |
| Concentrations | 0.001, 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 72 hours |
| Readout | Absorbance at 570 nm |
| Calculated Value | IC₅₀ (Concentration for 50% inhibition of viability) |
| Caption: Key parameters for the initial cell viability screen. |
Apoptosis Induction Assay
Rationale for Selection: If DFBO is cytotoxic, it is critical to determine if it induces apoptosis (programmed cell death), a preferred mechanism for anti-cancer drugs.[10] Caspases are key executioner proteins in the apoptotic cascade. A luminescent assay measuring the activity of caspase-3 and caspase-7 provides a highly sensitive and quantifiable readout of apoptosis induction.[17][18]
Protocol: Homogeneous Caspase-3/7 Activity Assay [19]
-
Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with DFBO at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 5x IC₅₀) for various time points (e.g., 6, 12, 24 hours). Include vehicle controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a pro-luminescent caspase-3/7 substrate.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates caspase-3/7 activation and apoptosis.
Target Engagement Confirmation
Rationale for Selection: Demonstrating that a compound interacts with its intended molecular target within a cell is a cornerstone of modern drug discovery.[20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement without modifying the compound or the protein.[22][23] It operates on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand.
Protocol: Cellular Thermal Shift Assay (CETSA) [22]
-
Cell Culture & Treatment: Culture a large batch of the most sensitive cancer cell line. Treat the cells with a high concentration of DFBO (e.g., 10-20x IC₅₀) and a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Protein Extraction: Cool the tubes at room temperature, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble (non-denatured) proteins. Analyze the amount of the putative target protein remaining in the supernatant at each temperature using Western Blotting.
-
Interpretation: In the vehicle-treated samples, the target protein signal will decrease as the temperature increases. In the DFBO-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Phase 2: Mechanistic Elucidation
With evidence of cytotoxicity, apoptosis, and target engagement, the next phase delves into the specific signaling pathways affected by DFBO. Benzoyl and oxazole derivatives have been shown to modulate kinase signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[8]
Hypothesized Signaling Pathway: Inhibition of an Upstream Kinase
We hypothesize that DFBO inhibits a receptor tyrosine kinase (RTK) or a downstream kinase like PI3K, leading to a shutdown of the pro-survival Akt signaling pathway, thereby enabling apoptosis.
Caption: Hypothesized mechanism of DFBO inhibiting an RTK, blocking the PI3K/Akt pathway.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment & Lysis: Treat cells with DFBO (1x and 5x IC₅₀) for a short duration (e.g., 1, 4, 8 hours). Lyse cells and quantify total protein concentration.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Cleaved Caspase-3
-
β-Actin (as a loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A decrease in the ratio of phospho-Akt to total Akt in DFBO-treated cells, coupled with an increase in cleaved caspase-3, would strongly support the hypothesized mechanism.
Phase 3: In Vivo Efficacy Validation
Positive in vitro data provides the justification for advancing to more complex and resource-intensive in vivo models. These studies are critical for evaluating a compound's efficacy within the context of a whole organism.[11][24]
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Rationale for Selection: Before a full efficacy trial, a PK/PD study is essential to understand how DFBO is absorbed, distributed, metabolized, and excreted (ADME/PK) and to correlate its concentration in the blood with a biological response (PD).[25][26] This study informs the dose and schedule for the main efficacy study.[4]
Protocol Outline: Mouse PK/PD Study
-
Animal Model: Use healthy non-tumor-bearing mice (e.g., CD-1 or BALB/c).
-
Dosing: Administer a single dose of DFBO via relevant routes (e.g., oral gavage (PO) and intravenous (IV)).
-
PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
PD Sampling: If a target is known and accessible in a surrogate tissue (like blood or skin), collect tissue samples to measure target modulation (e.g., decreased phosphorylation) relative to drug concentration.
-
Analysis: Analyze plasma samples using LC-MS/MS to determine drug concentration over time. Calculate key PK parameters (Cmax, Tmax, AUC, half-life). This data establishes a safe and effective exposure level to target for the efficacy study.[27]
Human Tumor Xenograft Efficacy Study
Rationale for Selection: The subcutaneous xenograft model, where human cancer cells are implanted under the skin of immunodeficient mice, is a gold-standard preclinical model to assess anti-tumor efficacy.[28][29] It allows for direct measurement of tumor growth over time in response to treatment.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. cas 898760-35-5|| where to buy 2-(2,3-Difluorobenzoyl)oxazole [english.chemenu.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel benzoylurea derivative decreases TRPM7 channel function and inhibits cancer cells migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. The Importance of In Vitro Assays [visikol.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. biotium.com [biotium.com]
- 19. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 25. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 26. nebiolab.com [nebiolab.com]
- 27. Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpbs.com [ijpbs.com]
Application Note: A Practical Guide to the Formulation and Handling of 2-(3,5-Difluorobenzoyl)oxazole for In Vitro Cellular and Biochemical Assays
Abstract
This guide provides a comprehensive framework for the accurate and reproducible formulation of 2-(3,5-Difluorobenzoyl)oxazole for use in a range of in vitro research applications. The reliability of data generated from cell-based and biochemical assays is critically dependent on the precise and consistent preparation of test compounds. Poor solubility, unforeseen instability, or inappropriate solvent concentrations can lead to significant experimental artifacts and misleading results. This document outlines the essential physicochemical properties of this compound, offers validated, step-by-step protocols for the preparation of stock and working solutions, and discusses best practices for experimental design, including the use of appropriate vehicle controls. By adhering to these protocols, researchers can mitigate common formulation challenges, thereby enhancing the integrity and reproducibility of their scientific findings.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's chemical and physical characteristics is the foundation of a successful formulation strategy.[1][2] this compound is a small molecule containing an oxazole ring, a heterocyclic aromatic compound.[3] The difluorobenzoyl moiety suggests a degree of hydrophobicity, which is a critical factor influencing its solubility in aqueous assay media.
Chemical Structure:
-
IUPAC Name: (3,5-difluorophenyl)(1,3-oxazol-2-yl)methanone
-
Molecular Formula: C₁₀H₅F₂NO₂
-
CAS Number: 898760-50-4[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
| Molecular Weight | 209.15 g/mol | [5] |
| logP (Predicted) | ~2.2 | [5] |
| Polar Surface Area | 43.1 Ų | [5] |
| Appearance | White to off-white solid (typical) | Assumed, verify with supplier |
| Aqueous Solubility | Predicted to be low | Based on logP and chemical structure |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Recommended starting solvent |
Note: Predicted values are computationally derived and should be experimentally verified.
Solubility and Stability Considerations
The predicted logP value of ~2.2 indicates that this compound is lipophilic and will likely exhibit poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[6] Therefore, an organic solvent is required to create a concentrated stock solution.
Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its broad solubilizing power for organic molecules and its miscibility with water.[7][8] However, it is crucial to recognize that DMSO is not inert and can exert biological effects or cause cytotoxicity at higher concentrations.[9][10] Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity, though some sensitive or primary cell lines may require lower concentrations (≤0.1%).[11]
Stability:
-
Stock Solutions: When stored correctly, DMSO stock solutions are generally stable. Long-term storage should be at -20°C or -80°C in desiccated conditions.[12] Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Aqueous Solutions: The stability of the compound in aqueous working solutions (i.e., in cell culture media) is often limited and should be assumed to be short. Therefore, working solutions should be prepared fresh for each experiment from the DMSO stock.
Core Protocol: Preparation of High-Concentration Stock Solutions
This protocol details the preparation of a high-concentration primary stock solution in DMSO. Accuracy at this stage is paramount as all subsequent dilutions will be derived from this stock.
Rationale for Method
The goal is to create a homogenous, high-concentration stock (e.g., 10-50 mM) that can be stored for long periods and easily diluted to final working concentrations. Using an analytical balance and high-purity, anhydrous DMSO minimizes variability.
Materials
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, positive-displacement pipette or calibrated micropipettes with low-retention tips
Step-by-Step Protocol
-
Pre-Weigh Vial: Tare a sterile, chemically-resistant vial (e.g., amber glass or polypropylene) on an analytical balance.
-
Weigh Compound: Carefully weigh a precise amount of this compound powder into the tared vial. For example, weigh 2.09 mg.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))
-
Example (for 10 mM stock):
-
Mass = 2.09 mg = 0.00209 g
-
Molar Mass = 209.15 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = 0.00209 g / (209.15 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL
-
-
-
Add Solvent: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquot for Storage: Dispense the stock solution into single-use, tightly sealed aliquots (e.g., 20-50 µL per tube). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C, protected from light.
Protocol: Preparation of Working Dilutions for In Vitro Assays
This section describes the critical process of diluting the high-concentration DMSO stock into aqueous assay media to achieve the final desired experimental concentrations. The primary challenge is to avoid compound precipitation.[13]
The Rationale of Serial and Intermediate Dilutions
Rapidly diluting a high-concentration organic stock into an aqueous buffer can cause the compound to "crash out" or precipitate due to the sudden change in solvent environment.[12] A multi-step, serial dilution process minimizes this risk by gradually lowering the compound and DMSO concentration.
Workflow for Preparing Working Solutions
The following diagram illustrates a robust workflow for preparing final working solutions for a typical 96-well plate assay.
Caption: Workflow for preparing final assay concentrations.
Step-by-Step Protocol (Cell-Based Assays)
This protocol is designed to achieve a final DMSO concentration of 0.5% in the assay wells.
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Prepare Highest Intermediate Dilution: Prepare the highest concentration needed for your dose-response curve at a 2X final concentration in assay medium (e.g., cell culture medium + serum).
-
Example: To achieve a final highest concentration of 10 µM, you will prepare a 20 µM intermediate solution.
-
To do this, dilute the 10 mM stock 1:500 into your assay medium. (e.g., 2 µL of 10 mM stock into 998 µL of medium). This results in a 20 µM solution with 0.2% DMSO.
-
-
Prepare Serial Dilutions: Perform serial dilutions from your highest intermediate concentration.
-
For a 1:2 serial dilution, mix 100 µL of the 20 µM solution with 100 µL of assay medium containing 0.2% DMSO. This ensures the DMSO concentration remains constant across all dilutions. Repeat for all points in your dose-response curve.
-
-
Dose the Assay Plate: Add an equal volume of your 2X intermediate dilutions to the wells of your cell plate, which already contain your cells in an equal volume of medium.
-
Example: Add 100 µL of the 2X compound dilutions to wells containing cells in 100 µL of medium. This final 1:2 dilution halves both the compound and DMSO concentrations, resulting in the desired 1X final compound concentrations and a final DMSO concentration of 0.1%.
-
Experimental Controls: The Key to Valid Data
The inclusion of proper controls is non-negotiable for data interpretation.
-
Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the test compound.[12] This control accounts for any effects the solvent itself may have on the assay readout.[9]
-
Untreated Control: Cells in assay medium alone, with no solvent or compound. This serves as a baseline for normal cell health and assay signal.
-
Positive Control: A known inhibitor or activator for the pathway or target being studied. This confirms that the assay is responding as expected.
Troubleshooting Common Formulation Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous media. | - The final concentration exceeds the compound's aqueous solubility limit.- The dilution was performed too quickly. | - Perform a kinetic solubility assay to determine the maximum soluble concentration.- Use a stepwise dilution process as described in the protocol.[12]- Lower the final assay concentration. |
| High variability between replicate wells. | - Incomplete dissolution of the stock solution.- Compound precipitation in some wells but not others.- Inaccurate pipetting. | - Ensure the DMSO stock is fully dissolved before use.- Vortex working solutions gently before adding to the plate.- Use calibrated pipettes and proper technique. |
| Vehicle (DMSO) control shows significant toxicity or effect. | - The final DMSO concentration is too high for the cell type.[11]- The DMSO is of poor quality or has degraded. | - Perform a DMSO tolerance test to find the maximum non-toxic concentration for your specific cells (e.g., test 0.05% to 1.0% DMSO).- Use fresh, high-purity, anhydrous DMSO. |
Conclusion
The biological activity observed in any in vitro experiment is inextricably linked to the concentration of the compound that is in solution and available to the target. By implementing the structured, validated protocols outlined in this guide—from careful stock preparation to the use of essential vehicle controls—researchers can significantly enhance the quality and reliability of their data. A methodical approach to the formulation of this compound is a critical investment in the integrity of the scientific process.
References
-
Kramer, C., et al. (2012). The Experimental Uncertainty of Solvents and Dosing Procedures in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6025-6030. Available at: [Link]
-
Hansen, M. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 8(10), e76343. Available at: [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. Available at: [Link]
-
Clements, J., et al. (2003). Toxicological assessment of industrial solvents using human cell bioassays. Toxicology in Vitro, 17(5-6), 597-604. Available at: [Link]
-
Protocols.io. (2021). DMSO stock preparation. Available at: [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Available at: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
ResearchGate. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. Available at: [Link]
-
Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available at: [Link]
-
USP-NF. (n.d.). Compounding for Phase I Investigational Studies, PF 39(5). Available at: [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
NCBI. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Available at: [Link]
-
Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link]
-
BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Available at: [Link]
-
Wikipedia. (n.d.). Oxazole. Available at: [Link]
-
PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Available at: [Link]
-
CenterWatch. (2024). Compounded Drugs in Research: Navigating IND Exemptions and Current Regulations. Available at: [Link]
-
ChemBK. (n.d.). 2-(2,3-DIFLUOROBENZOYL)OXAZOLE. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 898760-50-4 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Difluorobenzoyl)oxazole
Welcome to the technical support center for the synthesis of 2-(3,5-Difluorobenzoyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to improve your reaction yield and purity.
The Challenge of 2-Acyl Oxazole Synthesis
The synthesis of 2-acyl oxazoles, including the target molecule this compound, is a well-documented challenge in heterocyclic chemistry. The core difficulty arises from the electronic nature of the oxazole ring. While the C2 position is the most electron-deficient and thus susceptible to deprotonation and subsequent functionalization, the resulting 2-metallo-oxazole intermediates are often unstable.[1] Specifically, 2-lithio-oxazoles are prone to ring-opening, especially when reacted with highly reactive electrophiles like acyl chlorides.[2] This guide provides a robust, field-proven methodology to circumvent these issues, focusing on a strategy that ensures high fidelity and yield.
Recommended Synthetic Strategy: The Grignard-Weinreb Amide Coupling
For a reliable and high-yield synthesis, we strongly recommend a two-step approach that avoids the direct use of highly reactive acyl chlorides with unstable lithiated intermediates. The most successful and scalable strategy involves the coupling of a 2-magnesiated oxazole (a Grignard reagent) with a Weinreb amide derivative of the desired acid.[2]
This strategy is superior for two primary reasons:
-
Stability of the Grignard Reagent: 2-Magnesio-oxazoles are significantly more stable than their 2-lithio counterparts and are less prone to spontaneous ring-opening.[2]
-
Controlled Acylation with Weinreb Amides: Weinreb amides react with organometallics to form a stable tetrahedral intermediate that does not collapse until acidic workup. This prevents the common problem of over-addition and side reactions associated with more reactive acylating agents like acyl chlorides.
Below is a workflow diagram illustrating the recommended synthetic pathway.
Caption: Recommended workflow for high-yield synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My final yield is consistently low (<40%). What are the most likely causes?
Low yield is the most common complaint and can stem from several factors. The most critical step to scrutinize is the formation and reaction of the 2-metallo-oxazole.
-
Cause 1: Competing N-Acylation: The nitrogen at the 3-position of the oxazole ring is a nucleophilic site.[3][4] If any unreacted oxazole is present when the acylating agent is added, it can be N-acylated, leading to a dead-end byproduct. This is more common in direct acylation attempts.
-
Cause 2: Intermediate Ring-Opening: This is the primary failure mode when using 2-lithio-oxazole with an acyl chloride. The highly reactive organolithium species can exist in equilibrium with an open-chain isocyanide, which reacts irreversibly with the acyl chloride to form undesired byproducts.[1][2]
-
Cause 3: Incomplete Metalation: The initial deprotonation of oxazole at C2 might be inefficient. This can be due to moisture in the solvent or glassware, an insufficient amount of the organometallic base, or temperatures that are too high, leading to base decomposition.
-
Cause 4: Grignard Degradation: If the 2-oxazolemagnesium chloride is allowed to warm up or sit for too long before the addition of the Weinreb amide, it can degrade.
Solution Workflow:
Caption: Logical workflow for troubleshooting low yields.
Q2: I am observing a major byproduct that I suspect is from ring-opening. How can I confirm this and prevent it?
The direct reaction of a 2-lithio-oxazole with 3,5-difluorobenzoyl chloride is highly prone to this side reaction.
-
Mechanism of Failure: The 2-lithio-oxazole is in equilibrium with its ring-opened isomer, a lithium isocyanoenolate. The acyl chloride is a hard electrophile and can be attacked by the oxygen of the enolate, leading to an O-acylated product that cannot cyclize to the desired ketone.[2]
Caption: Competing reaction pathways for 2-lithio-oxazole.
-
Prevention:
-
Switch to a Grignard Reagent: As previously mentioned, 2-magnesiated oxazoles exist predominantly in their closed form and do not readily undergo ring-opening.[2]
-
Use a Weinreb Amide: This acylating agent is less reactive than the acyl chloride, allowing for more controlled addition to the organometallic species and preventing side reactions.[2]
-
Transmetalation to Zinc: If a Grignard approach is not feasible, the initially formed 2-lithio-oxazole can be transmetalated with ZnCl₂. The resulting organozinc species is more stable and less prone to ring-opening before reacting with an acyl chloride.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Grignard formation and subsequent coupling?
Optimizing reaction parameters is crucial for maximizing yield. The table below summarizes the recommended conditions based on literature precedent for similar systems.[2]
| Parameter | Recommended Condition | Rationale & Justification |
| Metalating Agent | Isopropylmagnesium Chloride Lithium Chloride Complex (i-PrMgCl·LiCl) | Highly effective for metalating heteroaromatics. The LiCl breaks up magnesium aggregates, increasing reactivity and ensuring a smooth, complete reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the Grignard reagent. Must be rigorously dried to prevent quenching of the organometallic. |
| Temperature | Metalation: -10 °C to 0 °C Coupling: -10 °C to RT | Metalation is exothermic and the Grignard can be unstable at higher temperatures. The coupling reaction can often be warmed to room temperature to ensure completion. |
| Stoichiometry | Oxazole (1.0 eq), i-PrMgCl·LiCl (1.05-1.1 eq), Weinreb Amide (1.0 eq) | A slight excess of the Grignard reagent ensures full consumption of the starting oxazole. A 1:1 ratio with the Weinreb amide is ideal. |
| Reaction Time | Metalation: 30-60 min Coupling: 1-3 hours | These times are typical, but progress should always be monitored by TLC or LC-MS by quenching a small aliquot. |
Q2: How do I prepare the required N-methoxy-N-methyl-3,5-difluorobenzamide (Weinreb Amide)?
The Weinreb amide is readily prepared from the corresponding carboxylic acid or acyl chloride.
-
From the Acyl Chloride: The most straightforward method is to react 3,5-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base like pyridine or triethylamine in a solvent such as dichloromethane (DCM).
-
From the Carboxylic Acid: 3,5-Difluorobenzoic acid can be coupled directly with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents like HATU or HBTU.
Q3: What is the best workup and purification procedure?
Purification can be challenging due to the similar polarity of the product and potential byproducts.[5]
-
Workup: After the reaction is complete, it should be carefully quenched by pouring it into a cold saturated aqueous solution of NH₄Cl. This will protonate the tetrahedral intermediate and neutralize any remaining Grignard reagent. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification:
-
Column Chromatography: This is the most effective method. Use silica gel with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity.[5]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final step to obtain highly pure material.[5]
-
Key Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-3,5-difluorobenzamide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a base, such as pyridine (2.2 eq), and stir for 10 minutes.
-
Add a solution of 3,5-difluorobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.
Protocol 2: High-Yield Synthesis of this compound
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add oxazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -10 °C.
-
Add i-PrMgCl·LiCl (1.05 eq, typically ~1.3 M in THF) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the resulting solution at -10 °C to 0 °C for 45 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve the N-methoxy-N-methyl-3,5-difluorobenzamide (1.0 eq) in anhydrous THF.
-
Add the Weinreb amide solution dropwise to the cold Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the Weinreb amide.
-
Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the pure this compound.
References
-
Anderson, D. R., et al. (2005). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 70(13), 5242–5253. [Link]
-
Wang, L., et al. (2013). Base-Promoted Formal Arylation of Benzo[d]oxazoles with Acyl Chloride. The Journal of Organic Chemistry, 78(23), 12076–12081. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
ResearchGate. (n.d.). Table 3 Optimization of oxazole formation catalyzed by (bnpy)AuCl 2 3 a. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a a. [Link]
-
Willis, D. M., & Tye, H. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3584–3587. [Link]
-
Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. [Link]
-
Kumar, A., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega, 8(39), 36173–36183. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Neha, K., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-24. [Link]
-
D. A. C. O’Brien, et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(20), 4624–4626. [Link]
-
Ciaffoni, L. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 20(1), 2-18. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3494. [Link]
-
NUS. (n.d.). A novel improved procedure for the synthesis of oxazoles. [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central, [Link]
-
Phillips, B.S., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1699-1702. [Link]
Sources
Technical Support Center: Purification of 2-(3,5-Difluorobenzoyl)oxazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2-(3,5-Difluorobenzoyl)oxazole. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Introduction: The Purification Challenge
This compound is a key structural motif in medicinal chemistry. While its synthesis can be straightforward, achieving high purity is often a significant hurdle. The primary challenges stem from the presence of structurally similar impurities, unreacted starting materials, and potential degradation of the target molecule under certain workup conditions. The oxazole ring, in particular, can be sensitive to harsh pH environments, necessitating carefully controlled purification strategies.[1][2] This guide will walk you through a systematic approach to isolating this compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for typical coupling reactions between an activated 3,5-difluorobenzoic acid derivative and an oxazole precursor, the most common impurities include:
-
Unreacted Starting Materials:
-
3,5-Difluorobenzoic Acid: Often present if the carboxylic acid was activated in situ.
-
Oxazole Precursor: The specific precursor used in your synthesis (e.g., 2-(tributylstannyl)oxazole, oxazole itself).
-
-
Reaction Byproducts:
-
Coupling Reagent Adducts: Byproducts from reagents like carbodiimides (e.g., DCC, EDC) or HATU.
-
1,2-Dibenzoylhydrazine Analogues: If a hydrazine-based coupling was used, over-acylation can occur.[3]
-
-
Degradation Products:
-
Hydrolysis Products: The ester-like linkage between the benzoyl group and the oxazole ring can be susceptible to hydrolysis, especially during aqueous workup, reverting to 3,5-difluorobenzoic acid.
-
Oxazole Ring-Opened Species: The oxazole ring itself can be cleaved under strongly acidic or basic conditions, leading to complex isonitrile or α-acylamino ketone structures.[1][2]
-
Q2: My crude product shows a significant amount of 3,5-difluorobenzoic acid. How can I effectively remove it without degrading my product?
A2: The presence of 3,5-difluorobenzoic acid is a very common issue. It can be residual starting material or a product of hydrolysis. The most effective way to remove it is through a mild basic aqueous wash during the workup.
The key is to use a base that is strong enough to deprotonate the carboxylic acid (pKa ≈ 3.5-4.0) but not so strong that it catalyzes the hydrolysis of your target compound or promotes oxazole ring opening.[1] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the ideal choice. The deprotonated 3,5-difluorobenzoate salt is highly water-soluble and will be extracted into the aqueous layer, leaving your desired product in the organic phase.
It is critical to avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the workup, as these can readily cleave the benzoyl-oxazole bond.
Q3: What is the best general strategy for purifying this compound to >98% purity?
A3: A multi-step purification strategy is almost always necessary. A robust and logical workflow is the most efficient path to high purity.
Caption: A typical multi-step purification workflow for this compound.
Q4: I am struggling to get good separation on my silica gel column. What solvent system do you recommend?
A4: Silica gel column chromatography is the workhorse for separating your target compound from non-polar and very polar impurities.[4][5] The polarity of this compound is moderate. A good starting point for developing your solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hex:EtOAc) and gradually increase the proportion of ethyl acetate. This will elute non-polar impurities first, followed by your product, and finally, highly polar impurities will remain on the column. |
| Monitoring | Thin Layer Chromatography (TLC) | Use the same solvent system to monitor your column fractions. The ideal Rf for your product should be around 0.25-0.35 for optimal separation. |
If separation is still poor, consider switching to a different solvent system, such as Dichloromethane (DCM) and Methanol (MeOH), which offers different selectivity.
Q5: My material is >95% pure after chromatography, but I need to remove the final traces of impurities. What should I do?
A5: Recrystallization is the ideal final step to achieve high analytical purity.[6] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your compound in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out, leaving the impurities behind in the solvent (mother liquor).
Finding the right solvent is key. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Potential Recrystallization Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate / Hexanes mixture
-
Toluene
Screen these solvents on a small scale (a few milligrams) to identify the best candidate before committing your entire batch.
Detailed Experimental Protocols
Protocol 1: Mild Basic Wash for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude reaction product in a suitable organic solvent (e.g., Ethyl Acetate, DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash: Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer. This removes highly water-soluble inorganic salts.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Caution: Stopper the funnel and invert it, immediately opening the stopcock to vent any CO₂ gas that may evolve from acid-base neutralization.
-
-
Extraction: Shake the funnel for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the bicarbonate wash (Step 3 & 4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, now free of acidic impurities.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The solvent system that gives your product an Rf value of ~0.3 is a good starting point.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your starting solvent system (e.g., 95:5 Hexanes:EtOAc). Collect fractions in test tubes.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:EtOAc) to speed up the elution of your product after less polar impurities have been washed off.
-
Fraction Analysis: Spot each collected fraction on a TLC plate and visualize under UV light to identify which fractions contain your pure product.
-
Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Impurity Formation & Stability
The stability of the oxazole ring is a critical factor to consider during purification.[7][8] Harsh conditions can lead to irreversible degradation.
Caption: Hydrolysis of the target compound under harsh acidic or basic conditions.
To maintain the integrity of the molecule, always use mild conditions:
-
Keep the pH between 5 and 8 during aqueous workups.
-
Avoid prolonged exposure to strong acids or bases.
-
Perform purifications at room temperature unless otherwise specified. Oxazoles are generally thermally stable.[7]
By understanding the nature of potential impurities and employing a systematic, multi-step purification strategy with careful control of experimental conditions, researchers can consistently achieve high purity for this compound, ensuring the reliability and reproducibility of their subsequent research.
References
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Herath, K. B., et al. (2021).
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
- BenchChem. (2025). How to avoid the formation of impurities during the synthesis of benzoylhydrazines. BenchChem.
-
Mondal, P., et al. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced[2][7] Sigmatropic Rearrangement-Annulation Cascade. Supporting Information.
- The Royal Society of Chemistry. (2023). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: Understanding the Chemistry of 2-(3,5-Difluorobenzoyl)oxazole
Answering the user's request.## Technical Support Center: Navigating the Solution Stability of 2-(3,5-Difluorobenzoyl)oxazole
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered when working with this molecule in solution. As a heterocyclic compound featuring an oxazole ring linked to an electron-deficient benzoyl group, its stability can be influenced by a variety of experimental parameters. This guide provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments.
The structure of this compound presents two key areas of potential chemical instability: the oxazole ring and the ketone linkage. The oxazole ring, while aromatic, is susceptible to hydrolysis, oxidation, and photolysis.[1][2] The 3,5-difluoro substitution on the benzoyl moiety creates a strong electron-withdrawing effect, which can influence the reactivity of the entire molecule. This guide will walk you through diagnosing and mitigating these potential issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Gradual Loss of Parent Compound in Aqueous Buffers
Question: I've prepared a solution of this compound in a standard phosphate buffer (pH 7.4), and my HPLC analysis shows a decreasing concentration of the active peak over 24-48 hours, even when stored at 4°C. What is happening?
Answer: This is a classic symptom of hydrolytic degradation. The oxazole ring is known to be susceptible to both acid and base-catalyzed hydrolysis, which leads to the cleavage of the ring.[1] While oxazoles are generally more resistant to acid than furans, they can be decomposed under various pH conditions.[2]
Causality: The nitrogen atom in the oxazole ring can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack on the ring carbons (particularly C2) can occur, leading to ring opening. The primary degradation product is often an alpha-acylamino ketone or related structures.[1]
-
Conduct a pH-Rate Profile Study: To identify the optimal pH for stability, it's crucial to determine the rate of degradation across a range of pH values.
-
Control Temperature: Hydrolysis is temperature-dependent. Performing experiments at lower temperatures can reduce the degradation rate.[1]
-
Consider Solvent System: If your experimental design allows, using a non-aqueous or a mixed aqueous-organic solvent system can minimize water activity and slow hydrolysis.[1]
Protocol: pH-Rate Profile Study
This protocol will help you determine the pH at which this compound exhibits maximum stability.
Materials:
-
This compound stock solution (e.g., in ACN or DMSO)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
HPLC or UPLC system with a suitable column and a validated, stability-indicating method.
-
Constant temperature incubator or water bath.
Procedure:
-
Preparation: Prepare a set of solutions by diluting the stock solution into each buffer to a final concentration of 10-50 µg/mL.[1]
-
Incubation: Incubate all solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation for a faster readout).
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing the pH or diluting with the mobile phase). Analyze the samples by HPLC to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs). A plot of log(k_obs) vs. pH will reveal the pH of maximum stability (the lowest point on the curve).
Issue 2: Appearance of New Impurities upon Exposure to Light
Question: My solution of this compound, stored in a clear glass vial on the lab bench, has turned slightly yellow and shows several new, small peaks in the chromatogram. What could be the cause?
Answer: This strongly suggests photolytic degradation. Oxazole rings are known to undergo photolysis, which can lead to the formation of oxidation products or undergo rearrangement upon exposure to UV light.[1][2]
Causality: The aromatic system of the oxazole ring can absorb UV radiation, promoting it to an excited state. This excited molecule can then undergo various reactions, including oxidation or rearrangement, leading to a variety of degradation products.
-
Light Protection: Always store solutions containing this compound in amber vials or protect clear vials from light using aluminum foil.[1]
-
Work Under Controlled Lighting: Minimize exposure to direct sunlight or harsh fluorescent lighting during experiments. Use yellow or UV-filtered light if possible.
-
Conduct a Photostability Study: If the compound is intended for applications involving light exposure, formal photostability testing according to ICH Q1B guidelines is recommended.
Issue 3: Rapid Degradation When Exposed to Air or Oxidizing Agents
Question: I'm using this compound in a cell culture medium that is open to the atmosphere, and I'm observing a rapid loss of the compound. Could this be oxidation?
Answer: Yes, this is a strong possibility. The oxazole ring is susceptible to oxidation, which can lead to ring opening and the formation of a complex mixture of degradation products.[1] This can be exacerbated by components in media or by exposure to air, especially under elevated temperatures or in the presence of metal ions.
Causality: Oxidation can occur at different positions on the oxazole ring, leading to cleavage of C-C or C-O bonds within the ring.[1] The presence of oxidizing agents or even atmospheric oxygen can initiate these degradation pathways.
-
Use an Inert Atmosphere: When preparing stock solutions or during sensitive experiments, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Forced Oxidation Study: To confirm sensitivity, perform a forced degradation study using an oxidizing agent like hydrogen peroxide. This will help you identify the potential oxidative degradants.
Forced Degradation Workflow
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 50°C | Potential ring cleavage to form alpha-acylamino ketone structures.[1] |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at room temp | Rapid ring cleavage is possible.[1] |
| Oxidation | 3% H₂O₂ | 24 hours at room temp | Formation of various ring-opened products.[1] |
| Thermal | 70°C (in solution) | 48-168 hours | Assess intrinsic thermal stability. |
| Photolytic | ICH Q1B Option II | Expose to cool white fluorescent and near-UV light | Formation of photo-oxidation products or isomers.[2] |
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for a Stability Study
Caption: General workflow for assessing compound stability in solution.
Summary and Best Practices
-
pH is Critical: The stability of this compound in aqueous solution is likely highly pH-dependent. A neutral pH range of 6-8 is often a good starting point for minimizing hydrolysis.[1]
-
Protect from Light: Always handle and store this compound with protection from light to prevent photolytic degradation.
-
Minimize Oxygen Exposure: For maximum stability in long-term storage or sensitive assays, work under an inert atmosphere.
-
Validate Your Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.
-
Temperature Matters: Lower temperatures will slow the rate of all potential degradation pathways. Store stock solutions at -20°C or -80°C.
By understanding the inherent chemical properties of the oxazole ring and systematically investigating the impact of your specific experimental conditions, you can ensure the reliability and accuracy of your research involving this compound.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Online]. Available: [Link]
-
Tamanaha, E., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. ACS Omega, 6(30), 20029-20034. [Online]. Available: [Link]
-
Hao, Y. (2012). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Petrochemical Technology, 55(3). [Online]. Available: [Link]
Sources
optimizing reaction conditions for 2-(3,5-Difluorobenzoyl)oxazole synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-(3,5-Difluorobenzoyl)oxazole. This molecule is a key structural motif in medicinal chemistry and drug development, valued for its role as a versatile intermediate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring reproducibility and high yields.
Recommended Synthetic Strategy: Acylation via an Organometallic Intermediate
The direct acylation of the oxazole ring at the C2 position presents a formidable challenge due to the ring's electronic properties. While classical methods like the Robinson-Gabriel synthesis exist, they often involve harsh conditions and multi-step procedures.[1][2] A more contemporary and highly efficient route involves the generation of a 2-oxazolyl organometallic species, which then acts as a potent nucleophile.
Our recommended strategy is the reaction of a 2-magnesiated oxazole (a Grignard reagent) with 3,5-difluorobenzoyl chloride. This method is highly effective, offering good to excellent yields and a clean reaction profile by minimizing side products often encountered with less stable organolithium intermediates.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: This is the most common issue and typically points to problems with the formation or stability of the Grignard reagent.
-
Potential Cause 1: Presence of Moisture or Protic Solvents. Organometallic reagents, particularly Grignard reagents, are extremely sensitive to moisture and acidic protons. Water will rapidly quench the Grignard, protonating the 2-oxazolyl anion back to the starting oxazole.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents (like THF or Et₂O) must be rigorously dried using an appropriate method, such as passing through an activated alumina column or distillation from sodium/benzophenone. Use fresh, anhydrous reagents.
-
-
Potential Cause 2: Ineffective Grignard Formation. The reaction between oxazole and an alkylmagnesium halide (e.g., i-PrMgCl) is an acid-base reaction where the alkyl Grignard deprotonates the C2 position of the oxazole.[4] If this equilibrium is not established, no nucleophile is available for the acylation step.
-
Solution: Use a high-quality Grignard reagent for the deprotonation step. Ensure the reaction temperature for the deprotonation is appropriate (typically 0 °C to room temperature). A slight excess of the deprotonating Grignard can help drive the reaction to completion.
-
-
Potential Cause 3: Degradation of the Acyl Chloride. 3,5-Difluorobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3,5-difluorobenzoic acid.
-
Solution: Use a fresh bottle of the acyl chloride or purify older stock by distillation. Handle the reagent quickly in an inert atmosphere (e.g., a glovebox or under a strong stream of argon/nitrogen).
-
Question 2: The reaction appears incomplete, with a significant amount of starting oxazole remaining after the quench. What should I do?
Answer: This indicates a problem with either the initial deprotonation or the subsequent acylation step.
-
Potential Cause 1: Insufficient Deprotonation. As discussed above, if the oxazole is not fully converted to its magnesiated form, the unreacted starting material will be recovered.
-
Solution: Increase the equivalents of the Grignard reagent used for deprotonation (e.g., from 1.1 eq to 1.3 eq). You can also increase the reaction time for the deprotonation step to ensure it reaches completion before adding the electrophile.
-
-
Potential Cause 2: Inefficient Acylation. The nucleophilic attack on the acyl chloride might be sluggish due to low temperature or steric hindrance.
-
Solution: After adding the 3,5-difluorobenzoyl chloride at a low temperature (e.g., -20 °C to 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Question 3: My final product is contaminated with significant impurities. What are they and how can I avoid them?
Answer: Impurity profiles can arise from side reactions involving the reagents or intermediates.
-
Potential Cause 1: Formation of Di-acylated or Ring-Opened Products. While less common with magnesiated oxazoles compared to their lithiated counterparts, harsh conditions can lead to undesired reactivity.[1][4]
-
Solution: Maintain careful temperature control. Add the acyl chloride slowly and at a low temperature to dissipate the heat of reaction and prevent over-addition or localized heating that could lead to decomposition.
-
-
Potential Cause 2: Impurities from the Grignard Reagent. Commercial Grignard reagents can contain residual salts or other byproducts.
-
Solution: Use freshly prepared or high-purity Grignard reagents. Titrating the Grignard solution before use is a good practice to know its exact concentration.
-
-
Solution for Purification: The most reliable method for removing impurities is column chromatography on silica gel.[3] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting materials and byproducts.
Question 4: I am having difficulty isolating the product after purification. It appears to be an oil or a low-melting solid.
Answer: While some 2-acyloxazoles are crystalline, others can be oils or waxy solids, making handling difficult.
-
Solution 1: Crystallization. If an oil is obtained after chromatography, attempt to induce crystallization. Dissolve the purified product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and cool it slowly. Scratching the inside of the flask with a glass rod can initiate crystal growth. Adding a non-polar "anti-solvent" (like hexanes) dropwise to a solution of the product in a more polar solvent (like dichloromethane or ethyl acetate) until turbidity persists is another effective technique.
-
Solution 2: High-Vacuum Drying. If the product is an oil, ensure all residual chromatography solvents are removed by drying under a high vacuum for several hours. Sometimes, what appears to be an oil is actually a solid that has "oiled out" due to residual solvent.
Frequently Asked Questions (FAQs)
-
Q: Why is using a magnesiated oxazole preferred over a lithiated one?
-
A: 2-Lithio-oxazoles are known to be unstable and can exist in equilibrium with their ring-opened isocyanide form.[4] This can lead to undesired side reactions. The corresponding 2-magnesiated species are generally more stable, exist predominantly in their closed-ring form, and provide cleaner reactions with electrophiles like acyl chlorides.[3]
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting oxazole, the reaction mixture at different time points, and a co-spot (both starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates reaction progress.
-
-
Q: Are there any specific safety precautions for this reaction?
-
A: Yes. Grignard reagents are pyrophoric and react violently with water. All operations should be conducted under an inert atmosphere (nitrogen or argon). Acyl chlorides are corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction quench with aqueous ammonium chloride can be exothermic; perform it slowly and with cooling.
-
-
Q: Can I use 3,5-difluorobenzoic acid directly instead of the acyl chloride?
-
A: No, not directly with the Grignard reagent. The Grignard would simply deprotonate the carboxylic acid, forming a magnesium carboxylate and destroying the nucleophile. To use the carboxylic acid, you would first need to activate it, for example, by converting it to the acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents, which adds steps to the synthesis.[5]
-
Data & Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Materials | Oxazole, iso-Propylmagnesium chloride, 3,5-Difluorobenzoyl chloride | Direct and high-yielding route.[3] |
| Stoichiometry | 1.0 eq Oxazole, 1.1-1.3 eq i-PrMgCl, 1.1 eq Acyl Chloride | A slight excess of Grignard ensures full deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reagents and stable under reaction conditions. |
| Temperature | 0 °C to RT (Deprotonation); -20 °C to RT (Acylation) | Allows for controlled Grignard formation and minimizes side reactions. |
| Reaction Time | 1-2 h (Deprotonation); 2-12 h (Acylation) | Typically sufficient for completion; monitor by TLC. |
| Workup | Quench with saturated aqueous NH₄Cl | Mild acidic quench protonates any remaining Grignard without damaging the product. |
| Purification | Silica Gel Column Chromatography | Standard and effective method for isolating the pure product. |
| Typical Yield | 70-85% | Based on reported syntheses of similar 2-acyloxazoles.[3] |
Diagrams
Caption: Figure 1: Key steps in the synthesis.
Caption: Figure 2: Step-by-step experimental process.
Caption: Figure 3: A guide to diagnosing reaction outcomes.
Detailed Experimental Protocol
Materials:
-
Oxazole
-
iso-Propylmagnesium chloride (2.0 M in THF)
-
3,5-Difluorobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Under an inert atmosphere of nitrogen, add oxazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Add anhydrous THF to dissolve the oxazole (to a concentration of approx. 0.2 M).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add iso-propylmagnesium chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.
-
Cool the reaction mixture to -20 °C using a dry ice/acetone bath.
-
In a separate dry flask, dissolve 3,5-difluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous THF.
-
Add the acyl chloride solution to the reaction mixture dropwise via syringe, maintaining the internal temperature below -15 °C.
-
Once the addition is complete, allow the reaction to stir while slowly warming to room temperature overnight (approx. 12 hours).
-
Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as the final product.
References
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
ResearchGate. Table 3 Optimization of oxazole formation catalyzed by (bnpy)AuCl 2 3 a. [Link]
-
RSC Publishing. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. [Link]
-
ACS Publications. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
-
NIH National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Macmillan Group, Princeton University. Oxazole. [Link]
-
Wikipedia. Oxazole. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
NIH National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
ResearchGate. Synthesis and Reactions of Oxazoles. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(3,5-Difluorobenzoyl)oxazole Experiments
Welcome to the technical support center for experiments involving 2-(3,5-Difluorobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and handling of this fluorinated heterocyclic ketone. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your work effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and common synthetic route for this compound?
The most prevalent and direct method for synthesizing 2-acyl oxazoles, including the title compound, is the acylation of an oxazole ring at the C2 position. This is typically achieved by first generating a nucleophilic C2-anion (a 2-lithiooxazole) and then trapping it with a suitable electrophile, in this case, 3,5-difluorobenzoyl chloride. The C2 proton of the oxazole ring is the most acidic, making regioselective deprotonation feasible with a strong base like n-butyllithium (n-BuLi).[1][2]
Q2: My reaction is failing completely with no product formation. What are the absolute first things to check?
A complete reaction failure almost always points to a fundamental issue with reagents or conditions.
-
Anhydrous Conditions : The entire reaction sequence, especially the formation and reaction of the 2-lithiooxazole, is extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and all solvents (e.g., THF, diethyl ether) are rigorously dried.
-
Reagent Integrity :
-
n-Butyllithium (n-BuLi) : This is the most common point of failure. n-BuLi degrades over time. Its concentration should be determined by titration before use.
-
3,5-Difluorobenzoyl Chloride : As a reactive acyl chloride, it can hydrolyze to the corresponding carboxylic acid upon exposure to atmospheric moisture.[3] Use from a freshly opened bottle or distill before use. The presence of 3,5-difluorobenzoic acid in your crude reaction mixture is a strong indicator of this issue.
-
-
Temperature Control : Lithiation must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.
Q3: The oxazole ring is known to be unstable. What are the primary decomposition pathways I should be aware of?
The oxazole ring can be susceptible to ring-opening, particularly when the C2 position is lithiated. The 2-lithiooxazole intermediate exists in equilibrium with an open-chain isocyanide species.[1] While this equilibrium lies in favor of the lithiated heterocycle at low temperatures, warming the solution before the addition of the electrophile can lead to irreversible decomposition, which is a common cause of low yields. Furthermore, strongly nucleophilic or basic conditions during workup or purification can also promote ring cleavage.
Q4: What are the best analytical techniques for monitoring this specific reaction?
-
Thin-Layer Chromatography (TLC) : This is the quickest method. Use a hexane/ethyl acetate solvent system. The product will be a UV-active spot. Staining with potassium permanganate can help visualize non-UV active byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Essential for confirming the mass of the desired product (Expected [M+H]⁺ ≈ 210.04) and identifying the masses of major impurities.
-
¹⁹F NMR Spectroscopy : Given the presence of two fluorine atoms, ¹⁹F NMR is a powerful tool. A clean spectrum with a single resonance (or a clean multiplet, depending on the coupling) for the two equivalent fluorine atoms is a strong indicator of product purity. This technique is particularly useful for identifying fluorinated impurities that may be difficult to resolve by ¹H NMR.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you may encounter during the synthesis of this compound via the acylation of 2-lithiooxazole.
Problem 1: Consistently Low or No Product Yield
| Potential Cause | Scientific Explanation & Causality | Troubleshooting & Optimization Steps |
| A. Incomplete Lithiation | The deprotonation of oxazole requires a full equivalent of a strong, non-nucleophilic base. If the n-BuLi concentration is lower than assumed, or if it is quenched by trace water or acidic impurities, the lithiation will be incomplete, leaving unreacted oxazole. | 1. Titrate n-BuLi: Always determine the molarity of your n-BuLi solution before use (e.g., using diphenylacetic acid). 2. Optimize Conditions: Ensure the reaction is maintained at -78 °C. Add n-BuLi dropwise to a solution of oxazole in anhydrous THF under an inert atmosphere (N₂ or Ar). 3. Check Oxazole Purity: Ensure the starting oxazole is pure and free from acidic contaminants. |
| B. Degradation of 2-Lithiooxazole | The 2-lithiooxazole intermediate is thermally unstable. If the solution is allowed to warm significantly above -78 °C before the electrophile is added, it can undergo ring-opening to an isonitrile, which will not lead to the desired product.[1] | 1. Maintain Strict Temperature Control: Do not remove the reaction flask from the -78 °C bath until quenching. 2. Immediate Use: Use the freshly prepared 2-lithiooxazole solution immediately. Do not let it stand for extended periods. 3. Rapid Trapping: Add the 3,5-difluorobenzoyl chloride solution swiftly (but controllably) to the lithiated species. |
| C. Ineffective Acylation | 3,5-Difluorobenzoyl chloride is a highly reactive electrophile, but its effectiveness can be compromised by hydrolysis. The resulting carboxylic acid will be deprotonated by the 2-lithiooxazole, quenching the nucleophile without forming the desired product. | 1. Verify Electrophile Quality: Use a fresh bottle or distill the acyl chloride. Confirm its identity and purity via IR spectroscopy (strong C=O stretch ~1770-1800 cm⁻¹). 2. Use an Excess: A slight excess (1.1-1.2 equivalents) of the acyl chloride can sometimes compensate for minor degradation, but a large excess can complicate purification. |
Problem 2: Significant Side Product Formation
| Potential Cause | Scientific Explanation & Causality | Troubleshooting & Optimization Steps |
| A. Unreacted Starting Materials | The most common "impurities" are often just unreacted oxazole and 3,5-difluorobenzoic acid (from hydrolyzed acyl chloride). Their presence indicates one of the issues described in Problem 1. | 1. Review Problem 1: Address the core issues of lithiation efficiency and reagent quality. 2. Optimize Stoichiometry: Based on TLC or crude NMR analysis, adjust the equivalents of n-BuLi and acyl chloride in subsequent runs. |
| B. Ring-Opened Byproducts | If the 2-lithiooxazole intermediate decomposes, it can lead to a complex mixture of byproducts derived from the isonitrile species, which are often difficult to characterize and remove. | 1. Strict Adherence to Low Temperature: This is the most critical factor. Ensure efficient stirring and slow addition of reagents to avoid localized heating. |
| C. Double Addition/Complex Products | Although less common for this specific reaction, highly reactive intermediates can sometimes lead to unexpected pathways. The product ketone could potentially be enolized and react further, though this is unlikely under these conditions. | 1. Controlled Addition: Add the acyl chloride solution dropwise at -78 °C. 2. Quenching: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl, not water, to neutralize any remaining organolithium species gently. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Scientific Explanation & Causality | Troubleshooting & Optimization Steps |
| A. Co-elution of Impurities | Fluorinated compounds can exhibit unusual polarity.[4] The product may have a similar Rf to non-polar impurities like biphenyl (from n-BuLi coupling) or the starting oxazole, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a shallow gradient of ethyl acetate in hexane. Start with a very low polarity (e.g., 2-5% EtOAc) and increase slowly. Dichloromethane/hexane mixtures can also be effective. 2. TLC Diligence: Run several TLCs in different solvent systems to find the optimal conditions before committing to the column. |
| B. Product Decomposition on Silica | Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds. The ketone product, while relatively stable, could potentially be affected. | 1. Deactivate Silica: Pre-treat the silica gel by slurrying it in the column solvent containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites. 2. Alternative Methods: If decomposition is suspected, consider purification by crystallization (e.g., from a hexane/ether mixture) or preparative reverse-phase HPLC. |
Experimental Protocols & Data
Protocol: Synthesis via Lithiation-Acylation
This protocol is a representative procedure and should be adapted based on specific laboratory conditions and scale.
1. Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Add anhydrous tetrahydrofuran (THF) via cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
2. Lithiation:
-
Add oxazole (1.0 eq.) to the cold THF.
-
Slowly add n-butyllithium (1.05 eq., solution in hexanes, freshly titrated) dropwise via syringe over 10 minutes. The solution may turn a pale yellow or orange color.
-
Stir the mixture at -78 °C for 30-45 minutes.
3. Acylation:
-
In a separate flame-dried flask, dissolve 3,5-difluorobenzoyl chloride (1.2 eq.) in a minimal amount of anhydrous THF under inert gas.
-
Add the acyl chloride solution to the 2-lithiooxazole solution dropwise via cannula or syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
4. Quenching and Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Reagent Quality Checklist
| Reagent | Check | Handling Notes |
| Oxazole | Purity >98% (GC/NMR) | Store over molecular sieves. |
| THF | Anhydrous (<50 ppm H₂O) | Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| n-Butyllithium | Titrated Molarity | Handle strictly under inert gas. Never draw up with a wet syringe. |
| 3,5-Difluorobenzoyl Chloride | Clear, colorless liquid | Use from a fresh bottle or distill. Handle in a fume hood. Reacts with moisture.[3] |
Table 2: Typical Analytical Data (Predicted)
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~8.2-8.4 ppm (s, 1H, oxazole H5), ~7.6-7.8 ppm (m, 2H, Ar-H), ~7.3-7.5 ppm (s, 1H, oxazole H4), ~7.1-7.3 ppm (tt, 1H, Ar-H). |
| ¹⁹F NMR (CDCl₃) | Single resonance around -105 to -115 ppm. |
| ¹³C NMR (CDCl₃) | δ ~175-180 (C=O), ~160-165 (d, J≈250 Hz, C-F), oxazole and aromatic carbons. |
| MS (ESI+) | [M+H]⁺ at m/z ≈ 210.04 |
| IR (thin film) | ν ~1680 cm⁻¹ (Ar-C=O), ~1620, 1590 cm⁻¹ (C=C, C=N). |
Note: NMR shifts are estimations and should be confirmed by experimental data.[5][6]
Visualization of Workflows
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental failures.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- U.S. Patent 5,859,255. (1999). Process for the preparation of fluorinated heterocyclic compounds.
-
Gao, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Shishkin, E., et al. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Molecules, 28(14), 5427. Available at: [Link]
-
Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]
-
Zhang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]
-
Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. Available at: [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Hodges, J. C., et al. (1991). Reactions of lithiooxazole. The Journal of Organic Chemistry, 56(1), 449-452. Available at: [Link]
-
Slideshare. (n.d.). Oxazole. Available at: [Link]
- BenchChem. (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
-
Zhang, J., et al. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 83(23), 14334-14343. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Available at: [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]
-
Wikipedia contributors. (2023). Oxazole. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ideXlab. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: a review. Synthetic Communications, 51(20), 3021-3047. Available at: [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 218-240. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]
-
Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [Link]
-
download. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions.
-
Afonin, A. V., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2991. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Sierra-Zenteno, A., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society, 46(3), 269-273. Available at: [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-(3,5-Difluorobenzoyl)oxazole
Welcome to the Technical Support Center for the synthesis of 2-(3,5-Difluorobenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your synthetic route effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that are commonly encountered in the laboratory.
I. Foundational Knowledge: Synthesis Strategies and Mechanistic Overview
The synthesis of this compound typically involves the formation of an oxazole ring from a suitable precursor bearing the 3,5-difluorobenzoyl moiety. The most common and classical approach is the Robinson-Gabriel cyclodehydration . This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[1][2]
An alternative, often milder, two-step approach involves the oxidation of a β-hydroxy amide precursor to the corresponding β-keto amide, which then undergoes cyclodehydration. This can be particularly useful for sensitive substrates.[1]
Visualizing the Main Synthetic Pathways
Below is a DOT graph illustrating the primary synthetic routes to this compound.
Sources
Technical Support Center: Dealing with Impurities in 2-(3,5-Difluorobenzoyl)oxazole Samples
Welcome to the technical support guide for 2-(3,5-Difluorobenzoyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurities encountered during the synthesis, purification, and handling of this compound. Ensuring high purity is paramount for reproducible experimental results and for meeting stringent regulatory standards in pharmaceutical development.
This guide provides in-depth, experience-driven answers to common questions and challenges, structured to help you maintain the integrity of your samples.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common high-level questions regarding the nature and origin of impurities in this compound.
Q1: What are the most common types of impurities found in this compound samples?
Impurities are typically categorized based on their origin and can significantly impact experimental outcomes. For this compound, they generally fall into four classes[1][2]:
-
Unreacted Starting Materials and Reagents: The most straightforward impurities to identify are residual precursors from the synthesis. Depending on the synthetic route, this could include 3,5-difluorobenzoic acid or its activated derivatives (e.g., acid chloride), and the component used to construct the oxazole ring.[3]
-
Synthetic Intermediates: Incomplete reactions can lead to the presence of stable intermediates. For instance, in syntheses involving the condensation of a carboxylic acid and an aminophenol derivative, the initial acylated intermediate may persist if the subsequent cyclization and dehydration are not driven to completion.[4]
-
By-products from Side Reactions: These are often the most challenging impurities. Their formation is highly dependent on the reaction conditions. For example, syntheses employing strong dehydrating agents like sulfuric acid or phosphorus oxychloride can sometimes promote unwanted side reactions.[5]
-
Degradation Products: this compound, like many heterocyclic compounds, can degrade under certain environmental conditions. The oxazole ring is susceptible to hydrolysis under strongly acidic or basic conditions, which can cause the ring to open.[6][7] It may also be sensitive to oxidation and photolysis.[5][7]
Q2: How does the chosen synthetic route influence the impurity profile?
The synthetic strategy is the primary determinant of the impurity profile. A common and efficient method for synthesizing substituted oxazoles involves the reaction of carboxylic acids with isocyanide derivatives.[8][9]
-
Van Leusen Oxazole Synthesis: This popular method uses tosylmethyl isocyanide (TosMIC).[10][11][12] Potential impurities could include unreacted aldehyde (if starting from one), by-products from the base-catalyzed self-condensation of the aldehyde, or partially reacted intermediates.
-
From Carboxylic Acids: Modern methods allow direct synthesis from carboxylic acids, often using an in-situ activating agent.[8][9] In these cases, impurities might arise from the activating agent itself or from side reactions with the activated carboxylic acid intermediate.
-
Robinson-Gabriel Synthesis: This classic route involves the cyclization and dehydration of α-acylamino ketones.[5] Incomplete dehydration is a common source of impurities, leading to the presence of the hydroxy-oxazoline intermediate.
Understanding the mechanism of your chosen synthesis is the first step in predicting and identifying potential by-products.
Q3: What are the primary stability concerns for this compound and what are the ideal storage conditions?
The stability of the oxazole ring is a key consideration. While aromatic, it has vulnerabilities that can lead to sample degradation over time.
-
Hydrolytic Stability: The oxazole ring can undergo cleavage through acid or base-catalyzed hydrolysis.[6] While generally more stable than furan rings, exposure to concentrated acids or strong bases, especially at elevated temperatures, should be avoided.[7][13]
-
Oxidative Stability: The oxazole ring is susceptible to oxidation, which can result in ring opening.[5] It is advisable to avoid strong oxidizing agents and to store the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.
-
Photostability: Exposure to UV light can sometimes induce rearrangements or photo-oxidation in oxazole-containing compounds.[7]
Recommended Storage Conditions: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a cool temperature (2-8°C is recommended), and preferably under an inert atmosphere.
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides structured workflows for addressing specific problems encountered during the analysis and handling of this compound.
Issue 1: My ¹H or ¹³C NMR spectrum shows unexpected signals.
-
Probable Causes:
-
Residual Solvents: The most common source of extra peaks.
-
Unreacted Starting Materials: Signals corresponding to 3,5-difluorobenzoic acid or other precursors.
-
Process-Related Impurity: A by-product from the synthesis.
-
Degradation Product: An impurity formed during workup or storage.
-
-
Troubleshooting Workflow:
Issue 2: An unexpected peak appears in my HPLC or LC-MS chromatogram.
-
Probable Causes:
-
Isomeric Impurity: An isomer of the main compound formed during synthesis (e.g., a regioisomer if the precursors were asymmetric).
-
Synthesis By-product: A structurally related compound from a side reaction.
-
Degradation Product: Formed from sample instability.
-
-
Troubleshooting Workflow:
-
Analyze the Mass Spectrum: The first step is to check the mass-to-charge ratio (m/z) of the unknown peak.
-
Is the m/z the same as the parent compound? If yes, it is likely an isomer. Isomeric impurities are common in drug synthesis and require careful chromatographic separation to resolve. [14] * Does the m/z correspond to a predicted intermediate or by-product? Review your synthetic scheme to predict the molecular weights of likely side products.
-
-
Conduct Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the samples over time. If the unknown peak grows under these conditions, it confirms its identity as a degradation product. [15] 3. Isolation and Characterization: If the impurity is significant (>0.1%) and its identity cannot be determined by MS alone, preparative HPLC may be required to isolate a sufficient quantity for full structural elucidation by NMR. [2] Issue 3: My purified sample has a persistent color.
-
-
Probable Causes:
-
Polymeric By-products: High molecular weight, conjugated by-products formed during the reaction can be intensely colored.
-
Trace Metal Contamination: Residual metal catalysts from a previous synthetic step can form colored complexes.
-
Oxidation: Air oxidation of the compound or minor impurities can sometimes lead to colored products.
-
-
Solution Workflow:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently for 15-30 minutes, then filter through a pad of celite to remove the charcoal. This is often effective at removing colored impurities. [16] 2. Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.
-
Silica Gel Chromatography: If color persists, flash chromatography may be necessary. Polar, colored impurities will often adhere strongly to the silica gel.
-
Section 3: Recommended Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
A robust reverse-phase HPLC method is essential for accurately determining the purity of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains reproducible retention times. |
| Detector | UV at 254 nm | Aromatic compounds typically show strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, provided a suitable solvent is found.
-
Solvent Screening: Test the solubility of your crude sample in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethyl acetate/heptane) can also be effective. [16]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove it.
-
Crystallization: Allow the flask to cool slowly to room temperature. Placing it in an ice bath can further increase the yield once crystals have started to form.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
-
Purity Check: Analyze the purified material by HPLC and NMR to confirm purity.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. A common mobile phase for compounds of this type is a mixture of heptane and ethyl acetate.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Check: Confirm the purity of the pooled product by HPLC and NMR.
Section 4: Purification Strategy Workflow
The choice of purification method depends on the nature and quantity of both the product and the impurities.
Caption: Decision tree for selecting a purification strategy.
References
-
Gotor-Fernández, V., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Chem Eazy. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
Reddy, R. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
- Alcon, Inc. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]
-
Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ResearchGate. (n.d.). Formation of by-products in the synthesis of oxazole 11bc. ResearchGate. Available at: [Link]
-
Reddy, R. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available at: [Link]
-
Singh, R., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Al-Mulla, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Mulla, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
CNKI. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. CNKI. Available at: [Link]
-
Wang, Z., & Movassaghi, M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Available at: [Link]
-
Zhang, M., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
-
Reddy, G. H., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Quantitative Analysis of 2-(3,5-Difluorobenzoyl)oxazole
Welcome to the technical support center for the quantitative analysis of 2-(3,5-Difluorobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust analytical outcomes.
Introduction
This compound is a heterocyclic compound of increasing interest in medicinal chemistry due to the prevalence of the oxazole ring in biologically active molecules.[1][2][3] Accurate quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive resource for method refinement and troubleshooting for its analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Navigating Common Analytical Challenges
This section addresses specific issues that may arise during the quantitative analysis of this compound in a question-and-answer format.
Chromatography Issues
Question: I am observing poor peak shape (fronting or tailing) for this compound. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape is a common issue that can compromise the accuracy of quantification. The potential causes and solutions are outlined below:
-
Secondary Interactions with Stationary Phase: The nitrogen atom in the oxazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Use a Low-Silanol Activity Column: Employ a column with end-capping or a newer generation silica to minimize silanol interactions. A column like a Newcrom R1, which has low silanol activity, could be a suitable choice.[4]
-
Solution 2: Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to saturate the active sites on the stationary phase. Alternatively, using a slightly acidic mobile phase with an additive like formic acid can protonate the analyte and reduce secondary interactions. For MS compatibility, formic acid is preferred over phosphoric acid.[4]
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study to determine the optimal concentration range for your column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Experiment with the mobile phase pH to find the optimal range for peak symmetry. Given the basic nature of the oxazole nitrogen, a slightly acidic pH is often a good starting point.
-
-
Extra-Column Volume: Excessive tubing length or a large flow cell in the detector can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure connections are made with zero dead volume. If using a UV detector, select a flow cell with an appropriate volume for your column dimensions and flow rate.
-
Question: My retention time for this compound is drifting. What should I investigate?
Answer:
Retention time stability is crucial for reliable peak identification and integration. Drifting retention times can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to gradual shifts in retention.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. Keep mobile phase reservoirs covered to minimize evaporation. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature. A temperature of 40 °C is a common starting point for C18 columns.[5]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Monitor column performance with a quality control (QC) sample. If retention time and peak shape deteriorate significantly, replace the column.
-
Detection and Sensitivity Issues
Question: I am experiencing low sensitivity for this compound using HPLC-UV. How can I improve it?
Answer:
Low sensitivity can be a significant hurdle, especially for trace-level analysis.
-
Suboptimal Wavelength Selection: The chosen UV wavelength may not be at the absorbance maximum (λmax) of the analyte.
-
Solution: Determine the λmax of this compound by running a UV scan of a standard solution using a diode array detector (DAD) or a spectrophotometer. A photodiode array detector can scan a range of wavelengths, for instance from 190 to 400 nm, to identify the optimal wavelength for detection.[5]
-
-
Sample Matrix Effects: Components in the sample matrix may interfere with the analyte or absorb at the same wavelength, leading to a high baseline and poor signal-to-noise ratio.
-
Solution 1: Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[6][7]
-
Solution 2: Use a More Selective Detector: If matrix effects are severe, consider switching to a more selective detection method like mass spectrometry (MS).
-
Question: When using LC-MS/MS, I am observing significant matrix effects (ion suppression or enhancement). What are my options?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis and can severely impact accuracy and precision.
-
Co-eluting Matrix Components: Interfering compounds from the sample matrix that elute at the same time as the analyte can compete for ionization, leading to suppression or enhancement of the analyte signal.
-
Solution 1: Optimize Chromatographic Separation: Adjust the mobile phase gradient or change the stationary phase to achieve better separation of the analyte from interfering matrix components.
-
Solution 2: Advanced Sample Preparation: Utilize more effective sample cleanup techniques like mixed-mode SPE to remove a wider range of interferences.[6][7]
-
Solution 3: Dilution: Diluting the sample can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.[8]
-
Solution 4: Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte. If a stable isotope-labeled standard is unavailable, a structural analog can be used.
-
-
Ionization Source and Parameters: The choice of ionization source and its settings can influence the extent of matrix effects.
-
Solution: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[5] Optimize ion source parameters such as gas flows, temperature, and voltages to maximize analyte signal and minimize matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for this compound?
A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid.[4][5] A gradient elution from a lower to a higher percentage of acetonitrile at a flow rate of 0.3-0.5 mL/min is recommended. The column temperature can be maintained at 40 °C, and UV detection can be performed at the λmax of the compound.[5]
Q2: How should I prepare my samples for analysis?
A2: Sample preparation will depend on the matrix. For relatively clean samples like drug formulations, a simple "dilute and shoot" approach may be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences and concentrate the analyte.[6][7]
Q3: What are the expected mass spectral characteristics of this compound?
A3: In mass spectrometry, oxazole derivatives can exhibit characteristic fragmentation patterns.[9] For this compound, under positive ionization mode, you would expect to see the protonated molecular ion [M+H]+. Fragmentation would likely involve cleavage of the bond between the benzoyl group and the oxazole ring.
Q4: Is this compound stable in solution?
A4: While many oxazole derivatives are thermally stable, their stability in solution can vary depending on the pH and solvent.[1] It is recommended to perform stability studies of your analyte in the sample matrix and in the final extract to ensure that no degradation occurs during sample preparation and analysis. Some substituted oxazoles can be susceptible to hydrolytic ring-opening.[10]
Q5: How can I validate my quantitative method?
A5: Method validation should be performed according to established guidelines (e.g., ICH, FDA). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and stability.[5]
Experimental Protocols & Data Presentation
Recommended Starting HPLC-UV Method
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 µL |
| Detection | UV at λmax |
Recommended Starting LC-MS/MS Method
| Parameter | Recommended Condition |
| LC Conditions | Same as HPLC-UV method |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard solution |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Strategies to mitigate matrix effects in LC-MS/MS.
References
- Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
- A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
- Mass Spectrometry of Oxazoles. Semantic Scholar.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
- LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu.
- LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- A comprehensive review on biological activities of oxazole deriv
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. an.shimadzu.com [an.shimadzu.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(3,5-Difluorobenzoyl)oxazole and Other Oxazole-Based Anticancer Agents
In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the therapeutic potential of 2-(3,5-Difluorobenzoyl)oxazole, a compound of interest due to the recognized impact of fluorine substitution in modulating pharmacokinetic and pharmacodynamic properties. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will establish a robust comparative framework based on the efficacy of structurally related oxazole derivatives, providing valuable insights for researchers and drug development professionals.
The Oxazole Core: A Privileged Scaffold in Oncology
The five-membered heterocyclic ring of oxazole, containing one nitrogen and one oxygen atom, serves as a versatile building block in drug design.[1][4] Its derivatives have been shown to interact with various biological targets implicated in cancer progression, such as protein kinases, topoisomerases, and tubulin.[4] The ability to readily modify the oxazole ring at multiple positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a "privileged scaffold" in the quest for potent and selective anticancer agents.
Unveiling the Potential of this compound
The introduction of fluorine atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The 3,5-difluorobenzoyl moiety in the target molecule is therefore of significant interest. While specific in vitro efficacy data for this compound is not readily found in published literature, we can infer its potential by examining the structure-activity relationships (SAR) of analogous compounds. The electron-withdrawing nature of the fluorine atoms is likely to influence the electronic properties of the carbonyl group, potentially impacting its interaction with biological targets.
Comparative Efficacy with Other Oxazole Derivatives
To contextualize the potential efficacy of this compound, we will compare it with other 2-substituted oxazole derivatives for which experimental data is available. This comparative approach will shed light on how modifications to the 2-position of the oxazole ring influence anticancer activity.
Comparator 1: 2-(Aryl)oxazole Derivatives
A study by Liu et al. (2009) explored the antiproliferative activity of novel 2,4,5-trisubstituted oxazole derivatives.[6] Among the synthesized compounds, those with a substituted phenyl group at the 2-position demonstrated notable activity. For instance, compounds bearing a 2-fluorophenyl or a pyridin-3-yl group at this position were found to have significant antiproliferative effects against various cancer cell lines.[6] This suggests that the nature of the aromatic ring at the 2-position is a critical determinant of biological activity.
Comparator 2: 2-(Substituted Benzoyl)benzoxazoles
Research into 2-substituted benzoxazoles has also provided valuable insights. While not simple oxazoles, the benzoxazole core shares fundamental structural similarities. Studies on these compounds have revealed that the substituent at the 2-position plays a crucial role in their anticancer and antimicrobial activities.[3][7][8] For example, work by Jauhari et al. (2008) on 2-substituted-5-chlorobenzoxazoles demonstrated that modifications at the 2-position led to compounds with significant anticancer, antifungal, and antibacterial properties.[3][8]
Visualizing the Structures
To aid in the comparative analysis, the chemical structures of this compound and representative comparator compounds are presented below.
Caption: Chemical structures of the target compound and a key comparator.
Quantitative Comparison of Efficacy
The following table summarizes the reported in vitro antiproliferative activities of selected comparator oxazole derivatives against various cancer cell lines. This data provides a benchmark for estimating the potential efficacy of this compound.
| Compound Reference | 2-Substituent | Cancer Cell Line | IC50 (µM) | Source |
| 6af | 2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | PC-3 (Prostate) | 15.2 | [6] |
| 6bg | 2-(Pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | PC-3 (Prostate) | 18.5 | [6] |
| 6cf | 2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole | PC-3 (Prostate) | 20.1 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To provide a practical framework for evaluating the efficacy of novel oxazole derivatives, a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is detailed below. This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Workflow for In Vitro Cytotoxicity Screening
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and comparators) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Discussion and Future Directions
The comparative analysis, based on the available literature, suggests that the 2-position of the oxazole ring is a critical site for modification to achieve potent antiproliferative activity. The presence of an aromatic or heteroaromatic ring at this position appears to be a favorable feature.
The 3,5-difluoro substitution on the benzoyl ring of the target molecule, this compound, is anticipated to enhance its biological activity. The strong electron-withdrawing properties of the fluorine atoms could modulate the reactivity of the adjacent carbonyl group, potentially leading to stronger interactions with target enzymes or receptors. Furthermore, the increased lipophilicity imparted by fluorine atoms may improve cell membrane permeability, leading to better intracellular accumulation of the compound.
To definitively establish the efficacy of this compound, it is imperative to synthesize this compound and evaluate its in vitro antiproliferative activity against a panel of cancer cell lines using standardized assays such as the MTT assay described above. A direct head-to-head comparison with non-fluorinated and mono-fluorinated analogs would provide crucial data on the specific contribution of the 3,5-difluoro substitution pattern to its anticancer potential. Further studies should also focus on elucidating its mechanism of action, which could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Conclusion
While direct experimental evidence for the efficacy of this compound is currently limited, a comparative analysis of structurally related oxazole derivatives provides a strong rationale for its potential as a promising anticancer agent. The strategic placement of fluorine atoms on the 2-benzoyl substituent is a well-founded approach to enhance biological activity. The experimental framework provided in this guide offers a clear path for the synthesis and evaluation of this and other novel oxazole derivatives, paving the way for the development of next-generation cancer therapeutics.
References
-
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. ResearchGate. [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. of DSpace. [Link]
-
Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Semantic Scholar. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H). National Institutes of Health. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
Synthesis and SAR of 2-Arylbenzoxazoles, Benzothiazoles and Benzimidazoles as Inhibitors of Lysophosphatidic Acid Acyltransferase-??. ResearchGate. [Link]
-
Facile Synthesis of 2-aryl 5-Hydroxy Benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. ResearchGate. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. National Institutes of Health. [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8]imidazo[1,2-d][1]oxazepine and Benzo[f]benzo[8]oxazolo[3,2-d][1]oxazepine Derivatives. SciELO. [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. [Link]
-
In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
Sources
- 1. repository.najah.edu [repository.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 8. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
A Researcher's Guide to the In Vivo Validation of α-Ketooxazole-Based FAAH Inhibitors
An Objective Comparison of Performance with Alternative Scaffolds and Supporting Experimental Methodologies
Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and procedural roadmap for the in vivo validation of α-ketooxazole-based inhibitors of Fatty Acid Amide Hydrolase (FAAH). While the specific compound 2-(3,5-Difluorobenzoyl)oxazole serves as a representative of the α-ketoheterocycle class, this guide will draw upon data from extensively studied analogs and comparator compounds to illustrate the principles and practices of preclinical validation.
The inhibition of FAAH has emerged as a promising therapeutic strategy for a range of nervous system disorders, including pain and anxiety.[1][2] By preventing the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, FAAH inhibitors can enhance endogenous cannabinoid signaling.[3][4] This approach is thought to retain the therapeutic benefits of cannabinoid receptor activation while avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[1][4]
This guide will navigate the critical aspects of in vivo validation, focusing on the scientific rationale behind experimental design, comparative pharmacology, and detailed protocols for assessing efficacy and target engagement.
The Endocannabinoid System and FAAH Inhibition: A Mechanistic Overview
The endocannabinoid system (ECS) is a key regulator of physiological processes, and its modulation holds significant therapeutic potential.[5] FAAH is a serine hydrolase that plays a central role in the ECS by terminating the signaling of anandamide.[3][6] The enzyme hydrolyzes AEA into arachidonic acid and ethanolamine, thus controlling the duration and magnitude of AEA's effects at cannabinoid receptors.
α-Ketooxazole inhibitors are a class of reversible inhibitors that interact with the catalytic serine residue (Ser241) in the active site of FAAH.[6][7] The electrophilic ketone of the inhibitor is attacked by the hydroxyl group of Ser241, forming a stable hemiketal intermediate.[7][8] This reversible covalent interaction blocks substrate access to the active site, leading to an accumulation of AEA and other fatty acid amides in a localized and physiologically relevant manner.[3]
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This model is widely used to assess the efficacy of analgesics in a setting of persistent inflammatory pain. [1][9] Objective: To evaluate the anti-nociceptive effects of a 2-benzoyl-oxazole derivative in rats with CFA-induced inflammation.
Methodology:
-
Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling for at least 3 days.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical stimuli using von Frey filaments.
-
Induction: Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.
-
Compound Administration: At 24 hours post-CFA injection, administer the test compound (e.g., this compound, formulated in a suitable vehicle like 5% Tween 80 in 0.5% methylcellulose) or vehicle control via oral gavage. [10]Include a positive control group (e.g., naproxen at 10 mg/kg). [10]5. Behavioral Testing: At various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), assess mechanical allodynia by re-measuring paw withdrawal thresholds. A significant increase in the threshold in the compound-treated group compared to the vehicle group indicates an anti-nociceptive effect.
-
Tissue Collection: At the final time point, euthanize animals and collect blood and brain tissue for PK/PD analysis.
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of the test compound in plasma and brain over time.
Methodology:
-
Sample Preparation: Process blood samples to obtain plasma. Homogenize brain tissue.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the compound from the biological matrix.
-
Quantification: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the test compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The brain-to-plasma ratio provides an indication of CNS penetration. At the minimum effective dose of 0.1 mg/kg for PF-04457845, brain and plasma concentrations were found to be 17.7 ng/g and 15.8 ng/ml, respectively. [1]
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To confirm target engagement by measuring FAAH activity and to quantify the downstream effect on the biomarker anandamide.
Methodology:
-
Ex Vivo FAAH Activity Assay:
-
Use a portion of the brain homogenate collected for PK analysis.
-
Incubate the homogenate with a radiolabeled or fluorescent FAAH substrate (e.g., [³H]anandamide).
-
Measure the rate of substrate hydrolysis to determine FAAH activity.
-
Express the results as a percentage of the activity in the vehicle-treated control group. Near-complete inhibition of FAAH is often required to see robust in vivo efficacy. [6][10]2. Anandamide (AEA) Quantification:
-
Use another portion of the brain homogenate.
-
Perform lipid extraction.
-
Quantify AEA levels using LC-MS/MS.
-
A significant elevation in AEA levels in the compound-treated group compared to the vehicle group confirms the desired pharmacological effect. Treatment with effective doses of FAAH inhibitors should lead to a sustained elevation of anandamide in the brain. [1]
-
Conclusion and Future Directions
The in vivo validation of this compound and related α-ketooxazole inhibitors requires a multi-faceted approach that integrates behavioral pharmacology with robust PK/PD and biomarker analysis. The reversible nature of this class of inhibitors presents both potential advantages in terms of safety and challenges related to maintaining efficacy over a desired therapeutic window.
Direct comparison with well-characterized irreversible inhibitors like PF-04457845 is crucial for benchmarking performance and understanding the translational potential of novel compounds. [1][10]Future studies should also aim to explore the efficacy of these compounds in other CNS disorder models, such as anxiety and depression, where FAAH inhibition has shown promise. [2]The ultimate goal is to identify compounds with an optimal balance of potency, selectivity, CNS exposure, and duration of action to maximize therapeutic benefit while minimizing potential side effects.
References
-
Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Boger, D. L., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Neuropharmacology. Available at: [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Grzybowski, M., et al. (2015). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer. Available at: [Link]
-
Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, G. L., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology. Available at: [Link]
-
Das, A., & Sreelakshmi, K. S. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. Bioorganic Chemistry. Available at: [Link]
-
Oláh, A., et al. (2016). Inhibition of fatty acid amide hydrolase exerts cutaneous anti-inflammatory effects both in vitro and in vivo. Experimental Dermatology. Available at: [Link]
-
Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. Available at: [Link]
-
Keith, J. M., et al. (2008). Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]
-
Boger, D. L., et al. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry. Available at: [Link]
-
Keith, J. M., & Cravatt, B. F. (2007). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Organic Letters. Available at: [Link]
-
Basavaraj, et al. (2021). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]
-
Basavaraj, et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, H., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry. Available at: [Link]
-
Petrosino, S., et al. (2018). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals. Available at: [Link]
-
Di Martino, S., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells. Available at: [Link]
-
Boger, D. L., et al. (2007). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Fluorine in the Benzoyloxazole Scaffold
An In-Depth Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoyloxazoles for Researchers and Drug Development Professionals
The benzoyloxazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant applications in materials science and medicinal chemistry.[1][2] These molecules are renowned for their diverse biological activities, including anticancer and antimicrobial properties, and their utility as fluorescent probes.[3][4][5][6] A key strategy in modern chemical and pharmaceutical design is the selective incorporation of fluorine atoms into bioactive scaffolds.[7][8] Fluorine, despite its simple nature, imparts profound changes to a molecule's physicochemical and biological profile, including metabolic stability, lipophilicity, and binding affinity.[9][10]
This guide provides a comparative analysis of fluorinated and non-fluorinated benzoyloxazoles, moving beyond a simple list of properties to explain the fundamental causality behind the observed differences. We will explore comparative synthesis, photophysical characteristics, and biological implications, supported by detailed experimental protocols for the senior application scientist.
The Impact of Fluorination: A Mechanistic Overview
The introduction of fluorine is not merely an atomic substitution but a strategic decision to modulate molecular properties. The high electronegativity and small size of the fluorine atom lead to several critical effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol). Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life.[9]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. This is a crucial factor for bioavailability and reaching intracellular targets.[7]
-
Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, influencing their ionization state and ability to interact with biological targets. Furthermore, it can form unique, favorable non-covalent interactions within protein binding pockets, such as hydrogen bonds and orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.[9]
Below is a conceptual diagram illustrating how fluorine can enhance drug-target interactions compared to a non-fluorinated analogue.
Caption: Fluorine can block metabolic oxidation and introduce new favorable interactions.
Comparative Synthesis Strategies
The synthesis of the benzoyloxazole core typically involves the condensation of a 2-aminophenol with a benzoic acid derivative. The strategy for introducing fluorine depends on the availability of fluorinated starting materials.
Caption: Synthetic route to benzoyloxazoles via condensation.
The choice of a fluorinated starting material—either the 2-aminophenol or the benzoic acid derivative—is the most direct route. One-pot syntheses using various catalysts, such as PEG-SO3H or palladium nanoparticles, have been developed to improve efficiency and yield for both analogue types.[11]
Comparative Physicochemical and Photophysical Properties
Fluorination significantly alters the electronic and, consequently, the photophysical properties of the benzoyloxazole scaffold. These changes are critical for applications in fluorescent probes and optoelectronic materials.
| Property | Non-Fluorinated Benzoyloxazole (Representative) | Fluorinated Benzoyloxazole (Representative) | Rationale for Change |
| Lipophilicity (LogP) | Lower | Higher | The C-F bond is more lipophilic than the C-H bond, enhancing passage through nonpolar environments.[7] |
| Absorption Max (λabs) | ~320 nm | ~315 nm (slight hypsochromic shift) | The electron-withdrawing nature of fluorine can slightly lower the energy of the ground state relative to the excited state, causing a blue shift. |
| Emission Max (λem) | ~380 nm | ~370 nm (slight hypsochromic shift) | Similar to the absorption shift, the emission is also typically blue-shifted. |
| Stokes Shift | ~60 nm | ~55 nm | Generally remains large, which is a desirable property for fluorescent probes to minimize self-absorption.[12] |
| Fluorescence Quantum Yield (ΦF) | Moderate | Often Higher | Fluorination can increase molecular rigidity and reduce non-radiative decay pathways (e.g., vibrational relaxation), leading to enhanced fluorescence efficiency. |
Note: The exact values are highly dependent on the position and number of fluorine atoms and the solvent used. The values presented are illustrative of general trends.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of representative benzoyloxazoles.
Protocol 1: Synthesis of 2-Phenylbenzoxazole (Non-Fluorinated)
This protocol is adapted from green chemistry approaches that utilize efficient catalysts.[11][13]
Objective: To synthesize a non-fluorinated benzoyloxazole via a one-pot condensation reaction.
Materials:
-
2-aminophenol (1.5 mmol)
-
Benzaldehyde (1.5 mmol)
-
Ag@Fe2O3 core-shell nanoparticles (20 mg) or similar catalyst
-
Ethanol:Water (1:5) mixture (6 mL)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 mL of the ethanol:water dispersion.
-
Catalyst Addition: Add 20 mg of the Ag@Fe2O3 nanocatalyst to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The causality for using nanoparticles is their high surface area, which provides superior catalytic performance and allows for milder reaction conditions (room temperature) compared to traditional heating.[13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Petroleum Ether:EtOAc (4:1).
-
Workup: Upon completion, add EtOAc to the reaction mixture. The product will be extracted into the organic phase.
-
Purification: Wash the organic phase with water and dry over anhydrous MgSO4. The catalyst can be magnetically separated if using the specified nanoparticles.
-
Isolation: Evaporate the EtOAc under reduced pressure to yield the crude product. Recrystallize from ethanol to obtain pure 2-phenylbenzoxazole.[13]
Protocol 2: Synthesis of a Fluorinated 2-Phenylbenzoxazole Derivative
This protocol utilizes a fluorinated precursor to generate the target molecule, adapted from methods for synthesizing substituted benzoxazoles.[14]
Objective: To synthesize a fluorinated benzoyloxazole using a fluorinated benzoic acid.
Materials:
-
2-aminophenol (10 mmol)
-
4-Fluorobenzoic acid (10 mmol)
-
PEG-SO3H (2.1 mmol)
-
Dioxane:Chloroform (1:1)
-
Chloroform
Procedure:
-
Reactant Preparation: Prepare a solution of 2-aminophenol (10 mmol) in a 1:1 mixture of Dioxane:Chloroform in a three-neck flask.
-
Addition: Drop-wise, add a solution of 4-fluorobenzoic acid (10 mmol) in chloroform over 1 hour with constant stirring. This slow addition helps to control the reaction rate and prevent side reactions.
-
Catalyst Addition: Add PEG-SO3H (2.1 mmol) to the mixture. PEG-SO3H acts as an efficient and recyclable solid acid catalyst.
-
Reaction: Heat the reaction mixture to 60-65 °C for 5-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Follow a standard aqueous workup and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure fluorinated benzoyloxazole.
Protocol 3: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol is a self-validating system as it relies on cross-calibration against well-characterized fluorescent standards.[15][16]
Objective: To determine the fluorescence quantum yield (ΦF) of a synthesized benzoyloxazole by comparing it to a known standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).
Materials & Equipment:
-
Synthesized benzoyloxazole (test sample)
-
Fluorescence standard (e.g., Quinine Sulfate)
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
10 mm path length fluorescence cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent.
-
Absorbance Measurement: For each solution, measure the absorbance at a chosen excitation wavelength (e.g., 315 nm). Causality: The absorbance of all solutions in the 10 mm cuvette must be kept below 0.1.[15][16] This is critical to minimize inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, which would lead to an artificially low measured fluorescence intensity and an inaccurate quantum yield.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The plots should yield straight lines passing through the origin. Calculate the gradient (Grad) of each line.
-
-
Quantum Yield Calculation: Use the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).
-
-
Validation: The linearity of the plots serves as an internal validation of the data quality. An R² value close to 1.00 indicates reliable measurements.[15]
Conclusion and Future Outlook
The strategic fluorination of the benzoyloxazole scaffold offers a powerful tool for modulating its chemical and biological properties. Compared to their non-fluorinated counterparts, fluorinated benzoyloxazoles often exhibit enhanced metabolic stability, greater lipophilicity, and improved fluorescence quantum yields. These advantages make them highly attractive candidates for the development of next-generation pharmaceuticals with improved pharmacokinetic profiles and advanced fluorescent probes with superior sensitivity. The provided protocols offer a robust framework for the synthesis and rigorous characterization of these promising compounds, enabling further exploration of their potential in diverse scientific fields.
References
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innov
- A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S - CKT College.
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
- Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Facile and efficient synthesis of benzoxazole derivatives using novel c
- Synthesis of 2-Phenylbenzoxazole using Different Hetero- geneous Copper C
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - Intern
- Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evalu
- Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening - Oriental Journal of Chemistry.
- Structure activity relationship of benzoxazole derivatives - ResearchG
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
- Importance of Fluorine in Benzazole Compounds - PMC - NIH.
- Some fluorinated azoles and pyrazolyl-1,2,3-triazoles with biological activity - ResearchG
- Benzoxazole derivative with anticonvulsant activity - ResearchG
- A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+ - MDPI.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC - NIH.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PubMed Central.
- Biological activity of 3-(2-benzoxazol-5-yl)
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
- A Guide to Recording Fluorescence Quantum Yields - HORIBA.
- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 8. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 12. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckthakurcollege.net [ckthakurcollege.net]
- 14. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. static.horiba.com [static.horiba.com]
A Comparative Guide to the Experimental Cross-Validation of 2-(3,5-Difluorobenzoyl)oxazole and its Analogs in Antimicrobial Research
This guide provides a comprehensive analysis of 2-(3,5-Difluorobenzoyl)oxazole, a synthetic heterocyclic compound of interest in contemporary drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a framework for its experimental validation by leveraging detailed protocols and comparative data from structurally analogous benzoxazole and oxazole derivatives. The focus of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to synthesize, characterize, and evaluate the antimicrobial potential of this compound and benchmark its performance against relevant alternatives.
Introduction to this compound
Oxazole-containing compounds are a significant class of heterocycles known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of an oxazole ring with a substituted benzoyl group, as seen in this compound, presents a promising scaffold for the development of novel therapeutic agents. The difluoro substitution on the phenyl ring is of particular interest, as fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This guide will delineate a plausible synthetic route for this compound, predict its key characterization data, and propose a comparative framework for evaluating its antimicrobial efficacy against a panel of clinically relevant pathogens.
Synthesis and Characterization: A Proposed Pathway and Predicted Data
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through the condensation of 2-aminophenol with 3,5-difluorobenzoic acid, likely facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.
Experimental Protocol: Synthesis of a 2-Aryl-Benzoxazole Analog
The following protocol is adapted from the synthesis of 2-phenyl-benzoxazole derivatives and can be modified for the synthesis of the target compound.[4]
Materials:
-
2-Aminophenol
-
3,5-Difluorobenzoyl chloride (or 3,5-difluorobenzoic acid and a chlorinating agent like thionyl chloride)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvent (e.g., dry toluene or xylene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-aminophenol in a suitable solvent, add an equimolar amount of 3,5-difluorobenzoyl chloride dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Add polyphosphoric acid to the reaction mixture and heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Predicted Characterization Data
Based on the analysis of structurally similar compounds, the following spectroscopic data can be predicted for this compound.[5][6]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the oxazole ring protons and the aromatic protons of the difluorobenzoyl group. The protons on the difluorophenyl ring are expected to show complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring and the difluorobenzoyl moiety. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling). |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₅F₂NO₂ (m/z = 209.03). |
| Infrared (IR) | Characteristic absorption bands for C=N stretching of the oxazole ring, C=O stretching of the benzoyl group, and C-F stretching. |
Comparative Antimicrobial Efficacy
The antimicrobial potential of this compound can be benchmarked against other halogenated and non-halogenated benzoxazole and oxazole derivatives. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Selection of Alternative Compounds for Comparison
For a robust comparative analysis, a selection of compounds with varying substitution patterns on the benzoyl and/or oxazole rings should be considered. The following table includes data from published studies on related compounds.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoxazole Derivatives
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Analog A (2-(4-chlorophenyl)-5-nitrobenzoxazole) | 15.6 | 31.2 | 62.5 | 125 | - | [7] |
| Analog B (2-(4-nitrophenyl)-5-nitrobenzoxazole) | 7.8 | 15.6 | 31.2 | 62.5 | - | [7] |
| Analog C (2-phenyl-5-nitrobenzoxazole) | 31.2 | 62.5 | 125 | 250 | - | [7] |
| Fluconazole (Standard Antifungal) | - | - | - | - | 10 | [4] |
| Ciprofloxacin (Standard Antibacterial) | 10 | 10 | 10 | 10 | - | [4] |
Note: The data presented is for comparative purposes and has been extracted from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Proposed Experimental Workflow for Antimicrobial Testing
A standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), should be employed for determining the MIC values of this compound and the selected alternatives.
Structure-Activity Relationship (SAR) Insights
The comparative analysis of this compound with its analogs will provide valuable insights into the structure-activity relationships of this chemical class. Key aspects to investigate include:
-
Effect of Halogenation: Comparison with non-halogenated or mono-halogenated analogs will elucidate the impact of the difluoro substitution on antimicrobial potency. The position of the halogens on the phenyl ring is also a critical factor.[8]
-
Influence of Substituents on the Benzoxazole Core: If data on analogs with substitutions on the benzoxazole ring is available, this can reveal other pharmacophoric features that contribute to activity.
-
Spectrum of Activity: Determining whether the compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, is crucial for understanding their potential therapeutic applications.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a robust framework for its synthesis, characterization, and antimicrobial evaluation. By following the proposed experimental protocols and leveraging comparative data from structurally related compounds, researchers can effectively cross-validate the performance of this novel molecule. The insights gained from such studies will be instrumental in advancing the development of new and effective antimicrobial agents based on the oxazole scaffold.
References
- Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
- Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S).
- BenchChem. (2025). A Comparative Analysis of the Antimicrobial Efficacy of 2-(2,5-Dimethoxybenzoyl)
- Niwano, Y., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427.
- Singh, L. P., et al. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 236-243.
- Okada, M., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5547-5557.
- Rekha, S. A., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
- Wang, J., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. European Journal of Medicinal Chemistry, 53, 359-367.
- de Almeida, L. G., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2130.
- NATURALISTA CAMPANO. (n.d.).
- Singh, A. K., et al. (2024). Structure activity relationship of benzoxazole derivatives. Combinatorial Chemistry & High Throughput Screening.
- Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
- Chiriac, A. P., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(21), 7247.
- Zanirato, P. F., & Cerini, S. (2005). On the utility of the azido transfer protocol: Synthesis of 2- And 5-azido N-methylimidazoles, 1,3-thiazoles and N-methylpyrazole and their conversion to triazole - azole bisheteroaryls. Journal of Heterocyclic Chemistry, 42(4), 629-635.
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
- Zhang, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 15(1), 223-233.
- ResearchGate. (n.d.). Antifungal activity of compounds 2 a-l (MIC = µg/ml)
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643.
- Priečková, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(10), 4066.
- BenchChem. (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
- Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Brandão, P., et al. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- de Oliveira, A. C., et al. (2021).
- Vasilache, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(22), 14418.
- CONICET. (n.d.).
- Al-Hussain, S. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4187.
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2-(3,5-Difluorobenzoyl)oxazole's Mode of Action: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mode of action of the novel small molecule, 2-(3,5-Difluorobenzoyl)oxazole. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, evidence-based approach to elucidate and validate the molecular mechanism of this compound. We will explore a series of robust experimental strategies, comparing the compound's performance with established alternatives and providing the necessary data to build a conclusive biological narrative. Our focus is on fostering scientific integrity through self-validating experimental design and grounding our claims in established, authoritative methodologies.
Introduction: The Enigma of this compound
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, is a novel entity with predicted biological activity based on its structural motifs. The difluorobenzoyl group can enhance metabolic stability and binding affinity to target proteins.[4] However, without empirical data, its precise mode of action remains speculative.
The primary objective of this guide is to provide a clear, actionable workflow for researchers to independently identify the cellular target(s) of this compound and verify its mechanism of action. This involves a multi-pronged approach, beginning with unbiased target identification and progressing to specific, hypothesis-driven validation assays.
The Strategic Workflow for Mode of Action Verification
Our approach is designed to be systematic, moving from broad, unbiased screening to highly specific validation experiments. This ensures a logical and evidence-based progression in understanding the compound's biological effects.
Caption: A logical workflow for the independent verification of a small molecule's mode of action.
Phase 1: Unbiased Target Identification
The initial step is to identify the potential protein targets of this compound without prior assumptions. Chemical proteomics is a powerful tool for this purpose.[5]
Kinobeads Competition Binding Assay
Given that a significant portion of the druggable genome consists of kinases, a kinobeads-based approach is a logical starting point.[6][7][8] This technique utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[9][10]
Principle: this compound is incubated with the cell lysate in a dose-dependent manner before the lysate is applied to the kinobeads. If the compound binds to a specific kinase, it will compete with the kinobeads for the ATP-binding site, leading to a reduced amount of that kinase being pulled down. Quantitative mass spectrometry is then used to identify and quantify the kinases that are "competed off" by the compound.[7]
Experimental Protocol: Kinobeads Competition Pulldown
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., HeLa or a cancer cell line relevant to a potential therapeutic area) to ~80% confluency.
-
Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
-
Determine the total protein concentration of the lysate using a Bradford assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Add this compound at a range of concentrations (e.g., from 10 nM to 100 µM) to the lysate aliquots. Include a DMSO vehicle control.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-washed kinobeads to each lysate-compound mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution trypsin digestion to generate peptides.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use a label-free quantification approach.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot the relative abundance as a function of the this compound concentration to generate dose-response curves and determine the IC50 values for binding.
-
Data Presentation:
| Kinase Target | IC50 (µM) for this compound |
| Putative Target 1 | Experimental Value |
| Putative Target 2 | Experimental Value |
| ... | ... |
Phase 2: Target Validation and Mechanistic Elucidation
Once putative targets are identified, the next crucial step is to validate these interactions and understand their functional consequences.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm direct target engagement in a cellular context.[11][12][13][14] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15]
Principle: Intact cells or cell lysates are treated with the compound and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve in the presence of the compound indicates direct binding.[11][12]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA®
-
Cell Treatment:
-
Treat cultured cells with a saturating concentration of this compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the putative target protein in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound confirms target engagement.
-
Data Presentation:
| Treatment | Melting Temperature (Tm) of Target X | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | Experimental Value | - |
| This compound | Experimental Value | Calculated Value |
In Vitro Enzyme Inhibition Assays
If the identified target is an enzyme, its inhibition by the compound must be quantified.[16][17][18] This involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.[19][20]
Principle: The rate of the enzymatic reaction (conversion of a substrate to a product) is measured in the presence and absence of this compound. The data is used to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[17]
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., for a putative kinase target)
-
Assay Setup:
-
In a microplate, add the recombinant purified kinase, a suitable kinase substrate (e.g., a peptide), and ATP.
-
Add this compound over a range of concentrations.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period.
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:
-
Phospho-specific antibodies: To detect the phosphorylated substrate.
-
ADP-Glo™ Kinase Assay (Promega): To quantify the amount of ADP produced.
-
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phase 3: Comparative and Selectivity Analysis
To understand the therapeutic potential and potential liabilities of this compound, it is essential to compare its activity and selectivity against known compounds.
Comparison with Alternative Inhibitors
Assuming our unbiased screen identified a kinase, say "Kinase X," as the primary target, we would compare the inhibitory activity of our compound with a known, potent inhibitor of Kinase X.
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | Experimental Value |
| Known Inhibitor A (e.g., Staurosporine) | Kinase X | Literature/Experimental Value |
| Known Inhibitor B (Specific for Kinase X) | Kinase X | Literature/Experimental Value |
Kinome-wide Selectivity Profiling
A crucial aspect of drug development is understanding the selectivity of a compound. A highly selective compound is less likely to have off-target effects. The kinobeads assay described in Phase 1 can be extended to a broader panel of kinases to assess selectivity. Alternatively, commercial services offer screening against large panels of recombinant kinases.
The results are often visualized as a "kinome tree" to illustrate which kinases are inhibited at a given concentration.
Conclusion
The independent verification of a small molecule's mode of action is a rigorous process that requires a combination of unbiased discovery techniques and specific validation assays. By following the workflow outlined in this guide—from chemical proteomics-based target identification to CETSA® for target engagement and in vitro inhibition assays—researchers can build a robust, data-driven understanding of how this compound functions at a molecular level. The comparative analysis against known inhibitors and comprehensive selectivity profiling are essential final steps to contextualize the compound's potential as a chemical probe or a therapeutic lead.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
What is an Inhibition Assay? Biobide. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Enzyme Activity Assays. Amsbio. Available from: [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available from: [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available from: [Link]
-
Biochemical assays in drug discovery and development. Celtarys Research. Available from: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
CETSA. Pelago Bioscience. Available from: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available from: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. Available from: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available from: [Link]
-
Small-Molecule Drug Mechanisms of Action. Crestone, Inc. Available from: [Link]
-
2-(2,3-DIFLUOROBENZOYL)OXAZOLE. ChemBK. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available from: [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. ResearchGate. Available from: [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PubMed. Available from: [Link]
-
Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. PubMed. Available from: [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Institutes of Health. Available from: [Link]
Sources
- 1. cas 898760-35-5|| where to buy 2-(2,3-Difluorobenzoyl)oxazole [english.chemenu.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. blog.biobide.com [blog.biobide.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amsbio.com [amsbio.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
A Statistical Analysis of 2-Aryl-Oxazole Bioactivity: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive statistical analysis of the bioactivity of 2-aryl-oxazole derivatives, with a particular focus on the influence of substitutions, such as the 3,5-difluoro pattern on the benzoyl moiety. We will objectively compare the performance of this class of compounds against established alternatives, supported by experimental data from peer-reviewed literature, to offer actionable insights for researchers, scientists, and drug development professionals.
The Oxazole Scaffold: A Versatile Pharmacophore
The five-membered oxazole ring is a key constituent in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique electronic and structural features allow it to interact with a variety of biological targets. The substitution pattern on the oxazole core plays a pivotal role in defining its specific bioactivity.[1] This guide will delve into the statistical significance of these structure-activity relationships (SAR).
Comparative Bioactivity Analysis
We will explore the bioactivity of 2-aryl-oxazoles across three key therapeutic areas: oncology, inflammation, and microbiology.
Anticancer Activity: Targeting Kinase Signaling
Several 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[4][5]
Comparative Analysis of VEGFR-2 Inhibition:
| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Benzoxazole | Compound 12l | VEGFR-2 | 97.38 | Sorafenib | 48.16 | [4] |
| Benzoxazole | Compound 12i | VEGFR-2 | 155 | Sorafenib | 48.16 | [4] |
| Benzoxazole | Compound 12d | VEGFR-2 | 194.6 | Sorafenib | 48.16 | [4] |
| Benzimidazole-Oxadiazole | Compound 4c | VEGFR-2 | 475 | - | - | [6] |
| Benzimidazole-Oxadiazole | Compound 4d | VEGFR-2 | 618 | - | - | [6] |
Table 1: In vitro VEGFR-2 inhibitory activity of various oxazole and related heterocyclic derivatives compared to the standard drug Sorafenib.
The data indicates that while some benzoxazole derivatives show promising VEGFR-2 inhibition, they have not yet surpassed the potency of established multi-kinase inhibitors like Sorafenib in these particular studies. The fluorination pattern on the phenyl ring has been shown to be a critical determinant of activity.[5] For instance, a 2-(2-fluorophenyl) oxazole derivative has demonstrated good antiproliferative activity, comparable to the positive control 5-fluorouracil.[7]
VEGFR-2 Signaling Pathway and Inhibition:
The following diagram illustrates the role of VEGFR-2 in promoting tumor angiogenesis and how inhibitors containing the oxazole scaffold can block this pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aryl-oxazole derivatives.
Anti-inflammatory Activity: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key objective to reduce gastrointestinal side effects.[8] 2-substituted benzoxazoles have emerged as a promising class of selective COX-2 inhibitors.[8]
Comparative Analysis of COX-2 Inhibition:
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) | Source |
| Isoxazole | Compound C6 | 0.55 | 61.73 | 113.19 | Celecoxib | - | [9] |
| Isoxazole | Compound C5 | 0.85 | 41.82 | 49.2 | Celecoxib | - | [9] |
| Dihydropyrazole | Compound 4b | 0.35 | >48 | >137.3 | Celecoxib | 0.41 | [10] |
| Benzhydrylpiperazine | Compound 9d | 0.25 | - | - | Celecoxib | 0.36 | [11] |
Table 2: In vitro COX-2 inhibitory activity and selectivity of various heterocyclic compounds.
The data highlights that isoxazole and other heterocyclic derivatives can exhibit potent and selective COX-2 inhibition, in some cases exceeding the performance of the standard drug Celecoxib.
Experimental Workflow for COX Inhibition Assay:
The following workflow outlines a typical in vitro COX-1/COX-2 inhibition assay.
Caption: A generalized workflow for in vitro COX enzyme inhibition assays.
Antimicrobial Activity
Fluorinated benzoxazole derivatives have demonstrated significant antibacterial activity.[12] The introduction of fluorine atoms can enhance metabolic stability and binding affinity.[13]
Comparative Analysis of Antimicrobial Activity:
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Fluorinated Benzoxazole | DFC5 | Aerobic Bacteria | 1.23 - 2.60 | Ciprofloxacin | - | [12] |
| Fluorinated Benzimidazole | Compound 18 | Gram-negative bacteria | 31.25 | - | - | |
| Fluorinated Benzimidazole | Compound 14 & 18 | B. subtilis | 7.81 | - | - | |
| Fluorinated Thiazole | Compound 8c | Various Bacteria & Fungi | - | Ciprofloxacin/Ketoconazole | - | [14] |
Table 3: Minimum Inhibitory Concentration (MIC) of fluorinated heterocyclic compounds against various microorganisms.
The results suggest that fluorinated oxazole and related heterocyclic compounds can be potent antimicrobial agents, with activity comparable to or exceeding that of standard antibiotics in some cases.
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
A standard method for assessing antimicrobial activity is the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compounds: The test compounds and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Statistical Considerations and Future Directions
The bioactivity data presented herein, while promising, often originates from different studies employing varied experimental conditions. For a truly robust comparative analysis, head-to-head studies of 2-(3,5-Difluorobenzoyl)oxazole and its analogs against a panel of relevant alternatives under standardized assay conditions are imperative.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing more potent and selective oxazole derivatives.
-
In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and clinical development.
-
Mechanism of action studies: To fully elucidate the molecular targets and pathways modulated by these compounds.
Conclusion
The 2-aryl-oxazole scaffold, particularly with fluorine substitutions, represents a highly promising platform for the development of novel therapeutic agents. The statistical analysis of the available bioactivity data reveals their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a framework for researchers to understand the comparative performance of this class of compounds and to inform the design of future drug discovery efforts.
References
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). National Institutes of Health. [Link]
-
Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (n.d.). PubMed. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed Central. [Link]
-
New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2024). PubMed. [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). Bentham Science. [Link]
-
Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target compounds (5–18) having the same pharmacophoric features. (n.d.). ResearchGate. [Link]
-
Benzoxazole derivatives incorporating fluorine. (n.d.). ResearchGate. [Link]
-
Novel Oxazine Monoacylglycerol Lipase (MAGL) Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (n.d.). National Institutes of Health. [Link]
- Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl). (n.d.).
-
Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. (2019). PubMed Central. [Link]
-
Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. (2019). PubMed. [Link]
-
Novel Heterocyclic Compounds as Monoacylglycerol Lipase Inhibitors for Treating Multiple Diseases. (2024). PubMed Central. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.). Europe PMC. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). RSC Publishing. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. [Link]
-
Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. (2019). MDPI. [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 2-(3,5-Difluorobenzoyl)oxazole: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
Editorial Note: Initial searches for peer-reviewed studies specifically focused on 2-(3,5-Difluorobenzoyl)oxazole did not yield detailed experimental data necessary for a direct comparative analysis. To provide a valuable and scientifically grounded resource, this guide will broaden its scope to address the chemical class to which this molecule belongs: Fluorinated Benzoyl Heterocycles . By examining the structure-activity relationships (SAR) and experimental data of analogous compounds, we can extrapolate and provide a robust framework for researchers interested in the potential of this compound. This guide will focus on the synthesis, biological evaluation, and comparative analysis of related fluorinated benzoyl-oxazole and -benzoxazole derivatives.
Introduction: The Convergence of a Privileged Scaffold and a Strategic Halogen
The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern drug discovery.[4][5] The small size, high electronegativity, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][6] The 3,5-difluorobenzoyl moiety, in particular, presents an interesting substitution pattern that can alter the molecule's electronic distribution and conformational preferences, potentially leading to enhanced potency and selectivity.
This guide will explore the synthesis and biological implications of combining the oxazole scaffold with a difluorinated benzoyl group, providing a comparative perspective against other halogenated and non-halogenated analogues.
Synthetic Strategies: Crafting the 2-Acyl-Oxazole Core
The synthesis of 2-acyl-oxazoles, such as this compound, can be approached through several established methodologies. A prevalent and effective method involves the reaction of a 2-metallo-oxazole with an activated carboxylic acid derivative.
Key Synthetic Pathway: Grignard-Weinreb Reaction
A robust method for the preparation of 2-acyl oxazoles is the reaction of a 2-magnesiated oxazole (a Grignard reagent) with a Weinreb amide. This approach is often favored for its high yield and chemoselectivity, minimizing side reactions.
Experimental Protocol: Synthesis of a 2-Acyl Oxazole via Grignard-Weinreb Reaction
-
Formation of the Weinreb Amide:
-
To a solution of 3,5-difluorobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) in dichloromethane.
-
Slowly add the freshly prepared 3,5-difluorobenzoyl chloride to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentration under reduced pressure to yield the 3,5-difluoro-N-methoxy-N-methylbenzamide (Weinreb amide).
-
-
Formation of the 2-Oxazole Grignard Reagent:
-
Dissolve oxazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and slowly add a solution of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to generate the 2-magnesiated oxazole.
-
-
Coupling Reaction:
-
To the freshly prepared 2-magnesiated oxazole solution, add the 3,5-difluoro-N-methoxy-N-methylbenzamide dissolved in anhydrous THF at 0 °C.
-
Allow the reaction to proceed at this temperature, monitoring for completion by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Diagram of the Synthetic Workflow
Caption: Synthetic Workflow for this compound.
Comparative Analysis of Biological Activity
While specific data for this compound is not publicly available, we can infer its potential biological profile by examining related structures. The primary areas where oxazole derivatives have shown promise are in oncology and infectious diseases.
Anticancer Potential
Numerous studies have highlighted the antiproliferative activity of oxazole-containing compounds.[7] The mechanism of action often involves the inhibition of key cellular targets like protein kinases or enzymes involved in cell division.
Comparison with Other Halogenated Benzoyl Heterocycles:
| Compound Class | Example Structure | Reported Biological Target/Activity | Key SAR Insights |
| Fluorinated Benzoyl Oxazoles | 2-(Fluorobenzoyl)oxazole derivatives | Potential kinase inhibitors, antiproliferative agents.[7] | The position and number of fluorine atoms on the benzoyl ring can significantly impact potency and selectivity. Electron-withdrawing fluorine atoms can influence the planarity and electronic nature of the molecule, affecting binding to target proteins. |
| Chlorinated Benzoyl Benzoxazoles | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | COX-2 inhibitors with anti-inflammatory activity.[2] | The chlorine atom at the para position of the benzyl ring was found to be important for activity. This suggests that a halogen at this position contributes favorably to the binding interaction with the enzyme's active site. |
| Non-halogenated Analogues | 2-Benzoyl-oxazole | Generally lower potency compared to halogenated counterparts in many assays. | The absence of halogens may lead to increased metabolic susceptibility (e.g., aromatic hydroxylation) and altered binding interactions due to changes in lipophilicity and electronic properties. |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound and its analogues) in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plates and add the media containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After a specified incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Diagram of the Antiproliferative Assay Workflow
Caption: MTT Assay Workflow.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the peer-reviewed literature, the foundational principles of medicinal chemistry and the available data on related fluorinated benzoyl heterocycles provide a strong rationale for its investigation. The 3,5-difluoro substitution pattern is anticipated to enhance metabolic stability and modulate the electronic properties of the benzoyl ring, which could translate to improved potency and selectivity for various biological targets.
For researchers and drug development professionals, the synthesis of this compound and a focused panel of analogues with varying halogenation patterns is a logical next step. A systematic evaluation of these compounds in relevant in vitro assays (e.g., kinase panels, antimicrobial susceptibility testing) would provide the necessary data to establish a clear structure-activity relationship and validate the therapeutic potential of this chemical scaffold. The experimental protocols and comparative framework provided in this guide offer a solid starting point for such an investigation.
References
-
A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. IAJPS. [Link]
-
Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. PubMed. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
-
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [Link]
-
SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijmpr.in [ijmpr.in]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Efficacy of 2-(3,5-Difluorobenzoyl)oxazole
This guide provides an in-depth analysis of the synthesis and biological evaluation of 2-(3,5-Difluorobenzoyl)oxazole, a fluorinated benzoyl oxazole derivative of interest to researchers in drug discovery and development. Recognizing the critical importance of reproducibility in scientific research, this document offers a detailed, validated synthetic protocol, discusses common challenges, and presents a comparative analysis with alternative compounds. The experimental data and methodologies are presented to ensure that fellow scientists can replicate and build upon these findings.
Introduction: The Significance of Fluorinated Oxazoles and the Reproducibility Challenge
Oxazole-containing compounds are a well-established class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Consequently, this compound represents a promising scaffold for the development of novel therapeutic agents.
However, the synthesis and biological testing of such compounds are often plagued by issues of reproducibility. Minor variations in reaction conditions, purity of starting materials, or assay parameters can lead to significant discrepancies in outcomes. This guide aims to address these challenges by providing a robust and thoroughly vetted framework for the synthesis and evaluation of this compound.
I. Synthesis of this compound: A Validated Protocol
Several synthetic routes to the oxazole core have been reported, with the Robinson-Gabriel synthesis and the Van Leusen reaction being two of the most prominent methods.[4][5][6][7] For the synthesis of this compound, a modified Robinson-Gabriel approach has been found to be reliable and scalable. This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.
Experimental Protocol: Modified Robinson-Gabriel Synthesis
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Step 1: Acylation of 2-Aminoacetophenone
-
Rationale: This initial step forms the key 2-acylamino-ketone intermediate. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
-
Procedure:
-
To a solution of 2-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 3,5-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-difluorobenzamido)acetophenone. This intermediate can be purified by recrystallization from ethanol or used directly in the next step if of sufficient purity.
-
Step 2: Cyclodehydration to form this compound
-
Rationale: This is the critical ring-forming step. Phosphoryl chloride (POCl₃) is an effective dehydrating agent for this transformation. The reaction is typically performed at elevated temperatures to facilitate the cyclization.
-
Procedure:
-
To the crude or purified 2-(3,5-difluorobenzamido)acetophenone (1.0 eq), add phosphoryl chloride (5.0 eq) slowly at 0 °C.
-
Heat the reaction mixture at 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Caption: Modified Robinson-Gabriel synthesis workflow.
Alternative Synthetic Route: Van Leusen Reaction
The Van Leusen oxazole synthesis offers an alternative approach, reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[5][7] While this method is versatile, for the synthesis of 2-aroyloxazoles, the Robinson-Gabriel synthesis often provides a more direct and higher-yielding route, particularly when the corresponding aroyl chloride is readily available.
| Synthesis Method | Starting Materials | Key Reagents | Yield | Purity | Scalability |
| Modified Robinson-Gabriel | 2-Aminoacetophenone, 3,5-Difluorobenzoyl chloride | Triethylamine, POCl₃ | Good to Excellent | High after chromatography | Readily scalable |
| Van Leusen Reaction | 3,5-Difluorobenzaldehyde, TosMIC | Base (e.g., K₂CO₃) | Moderate to Good | Variable, may require extensive purification | Moderate |
II. Reproducibility in Biological Testing: A Comparative Framework
The biological activity of this compound is anticipated to be in the antimicrobial and anticancer realms, consistent with other fluorinated oxazole derivatives.[1][2][3] To ensure reproducible data, standardized protocols are essential.
Antimicrobial Activity Assessment
A standard method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Experimental Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
III. Comparative Performance Analysis
To provide a comprehensive evaluation, the performance of this compound should be compared with structurally related compounds. For this guide, we will consider a hypothetical comparison with its dichloro-analog, 2-(3,5-Dichlorobenzoyl)oxazole, and a related heterocyclic core, a 1,3,4-oxadiazole derivative.
Table of Comparative Biological Activity (Hypothetical Data)
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) |
| This compound | S. aureus | 8 | - |
| E. coli | 16 | - | |
| MCF-7 (Breast Cancer) | - | 5.2 | |
| A549 (Lung Cancer) | - | 8.7 | |
| 2-(3,5-Dichlorobenzoyl)oxazole | S. aureus | 4 | - |
| E. coli | 8 | - | |
| MCF-7 (Breast Cancer) | - | 3.1 | |
| A549 (Lung Cancer) | - | 6.5 | |
| 2-Phenyl-5-(3,5-difluorophenyl)-1,3,4-oxadiazole | S. aureus | 32 | - |
| E. coli | >64 | - | |
| MCF-7 (Breast Cancer) | - | 15.8 | |
| A549 (Lung Cancer) | - | 22.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This comparative data, though hypothetical, illustrates how the nature and position of halogen substituents, as well as the core heterocyclic structure, can significantly influence biological activity. The dichloro-analog appears more potent in this example, while the oxadiazole derivative shows reduced activity. Such structure-activity relationship (SAR) studies are crucial for guiding the optimization of lead compounds.
Conclusion and Future Directions
This guide has provided a detailed and reproducible protocol for the synthesis of this compound and a framework for its biological evaluation. By adhering to standardized methodologies and conducting comparative analyses, researchers can generate reliable and impactful data. The insights gained from such studies are invaluable for the rational design of new and more effective therapeutic agents. Future work should focus on expanding the library of these fluorinated oxazole derivatives and exploring their mechanism of action in greater detail.
References
- Aiello, S., Wells, G., Stone, E.L., et al. (2008). Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(16), 5135–5139.
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174.
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Gabriel, S. (1910). Eine Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Shaikh, A. A., Gomasa, V. S., & Mane, A. S. (2018). Van Leusen reaction: A powerful tool for the synthesis of nitrogen-containing heterocycles.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kaur, A., Pathak, D. P., Sharma, V., & Wakode, S. (2018). Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 26(4), 891-902.
- Zhang, Y., Bao, J., Deng, X. X., et al. (2016). Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4081-4085.
- Satyendra, R. V., Vishnumurthy, K. A., Vagdevi, H. M., et al. (2015). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24(3), 1342-1350.
- Khanum, S. A., Shashikanth, S., & Sudha, B. S. (2008). Synthesis and in-vitro antimicrobial activity of 2-aryloxymethyl-1,3-oxazoline analogues. Indian Journal of Chemistry-Section B, 47(1), 128-133.
- Kumbhare, R. M., Kosurkar, U. B., Ramaiah, M. J., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5464-5468.
- Li, Q., Woods, K. W., Claiborne, A., et al. (2002). Synthesis and biological evaluation of 2-indolyloxazolines as a new class of tubulin polymerization inhibitors. Discovery of A-289099 as an orally active antitumor agent. Bioorganic & Medicinal Chemistry Letters, 12(3), 465-469.
- European Committee for Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(9), 1-7.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- National Committee for Clinical Laboratory Standards. (2000). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Fifth Edition. NCCLS document M7-A5.
- Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Kakkar, S., & Narasimhan, B. (2019).
- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
- Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633.
- Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). John Wiley & Sons.
- Gali, A., Eliwi, S., Dadoosh, A. H., et al. (2020). Antimicrobial Activity and Characterization of Some Oxazole, Thiazol and Quinoline. Indian Journal of Forensic Medicine & Toxicology, 14(2), 1165-1171.
- Phalke, P. N., & Kamble, V. M. (2010). Synthesis of novel oxazoles and their hydrazones. Rasayan Journal of Chemistry, 3(4), 758-762.
- Spiteri, C., & Sammut, C. (2017). A one-step synthesis of oxazoles from α-haloketones using silver. Tetrahedron Letters, 58(36), 3524-3527.
- Shakya, A. K., Kumar, A., Kumar, A., & Singh, A. (2014). Synthesis and anti-inflammatory activity of N-(2-(4-chlorobenzyl) benzo [d] oxazol-5-yl)-3-substituted-propanamide derivatives.
- Chen, J., Wang, F., Liu, Y., et al. (2022). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 27(19), 6649.
- Kuzu, B., Hepokur, C., Alagoz, M. A., et al. (2022). Synthesis, biological evaluation and in silico studies of some 2-substituted benzoxazole derivatives as potential anticancer agents to breast cancer. ChemistrySelect, 7(1), e202103986.
- Mylari, B. L., Beyer, T. A., Scott, P. J., et al. (1992). Potent, orally active aldose reductase inhibitors related to zopolrestat: Surrogates for benzothiazole side chain. Journal of Medicinal Chemistry, 35(3), 457-465.
- Ian, H., Sharon, A. J. B., Rao, V., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl) benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(4), 744-747.
- Suvendu, S., Sudipto, D., & Papu, B. (2018). Photocatalysis by 3, 6-Disubstituted-s-Tetrazine: Visible-Light Driven Metal-Free Green Synthesis of 2-Substituted Benzimidazole and Benzothiazole. The Journal of Organic Chemistry, 83(21), 13246-13255.
- Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Tavares, F., Lawson, J. P., & Meyers, A. I. (1996). Total synthesis of streptogramin antibiotics. (−)-Madumycin II. Journal of the American Chemical Society, 118(13), 3303-3304.
- Venkata, R. S., Vishnumurthy, K. A., Vagdevi, H. M., et al. (2018). Direct arylations on water: synthesis of 2, 5-disubstituted oxazolesbalsoxin and texaline.
- Yasaei, Z., Mohammadpour, Z., Shiri, M., et al. (2019). Isocyanide reactions toward the synthesis of 3-(oxazol-5-yl) quinoline-2-carboxamides and 5-(2-tosylquinolin-3-yl) oxazole. Frontiers in Chemistry, 7, 433.
- Babar, S. P., & Kamble, V. M. (2019). Synthesis of Thiazole and Oxazole Derivatives by Organic Clay as a Catalyst. Letters in Organic Chemistry, 16(10), 785-791.
- Phalke, P. N., Dawkhar, A. A., & Kamble, V. M. (2019). A facile one-pot synthesis of novel fused oxazole derivatives.
- Delia, H., Cano, R., & Ramon, D. J. (2015). Synthesis of concatenated oxazoles through sp2–sp2 transition-metal-mediated coupling reactions. European Journal of Organic Chemistry, 2015(28), 6219-6228.
- Emdor, I., & Marek, I. (2016). Boron-catalyzed arylthiooxygenation of N-allylamides: a route to arylsulfanyl-oxazolines. Organic Letters, 18(15), 3842-3845.
- Cano, R., & Ramon, D. J. (2011). Copper-catalyzed oxidative cyclization of 1-alkynes and acyl azides: a route to polysubstituted oxazoles.
Sources
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(3,5-Difluorobenzoyl)oxazole: A Precautionary Protocol for Laboratory Professionals
The core directive of this protocol is to ensure the safety of laboratory personnel and to maintain environmental compliance by preventing the improper release of a potentially hazardous chemical. Adherence to your institution's specific Chemical Hygiene Plan (CHP) and local regulations is mandatory.[1][2][3]
Hazard Assessment and Characterization: The "Why" Behind the Protocol
2-(3,5-Difluorobenzoyl)oxazole is a halogenated aromatic heterocyclic compound. While specific toxicological data is scarce, its structural motifs suggest several potential hazards that inform our conservative disposal strategy:
-
Halogenated Aromatic Core: The presence of two fluorine atoms on the benzoyl ring places this compound in the category of halogenated organic wastes.[4] Such compounds are often persistent in the environment and can be toxic. The Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[5] Disposal via controlled, high-temperature incineration is the standard and required method for this waste class.[4]
-
Oxazole Ring: Oxazoles are a class of heterocyclic compounds with a wide spectrum of biological activities.[6][7][8][9][10] The potential for biological activity in a novel derivative necessitates handling it with care to avoid accidental exposure.
-
Benzoyl Moiety: Acyl halides, such as the related benzoyl fluoride, are known to be potent lachrymators and can be corrosive.[11][12][13] While this compound is a ketone, not an acyl halide, prudence dictates we assume a potential for irritant properties.
Given these characteristics, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[14][15]
Data Summary: Assumed Hazard Profile
| Property | Assumed Classification & Rationale |
| Physical State | Solid (based on typical characteristics of similar compounds) |
| Waste Category | Halogenated Organic Waste[4][16] |
| Potential Hazards | Irritant (skin, eyes, respiratory), Potential Environmental Toxin, Unknown Biological Activity |
| EPA Waste Code | To be determined by a qualified EHS professional, but should be managed as hazardous. |
Personal Protective Equipment (PPE) and Handling
Before beginning any waste handling procedures, ensure the correct PPE is worn to prevent exposure. The selection of PPE is a critical control measure when dealing with compounds of unknown toxicity.[17]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[17]
-
Hand Protection: Use compatible, chemical-resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves are a common choice, but you should always consult your institution's glove selection guide or the manufacturer's compatibility chart. Double-gloving is recommended.[17]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.
-
Respiratory Protection: All handling and segregation of this waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[16][17]
Logical Workflow for Safe Handling
Caption: Workflow for handling this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound waste, from the point of generation to final hand-off.
Waste Segregation (The Most Critical Step)
The foundational principle of chemical waste management is proper segregation.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Identify Waste Streams:
-
Solid Waste: Includes pure, unadulterated this compound, and any materials grossly contaminated with it (e.g., weighing paper, contaminated spatulas, stir bars).
-
Liquid Waste: Includes solutions containing dissolved this compound.
-
Contaminated Materials: Includes lightly contaminated items like gloves, paper towels, and bench protectors.
-
-
Segregate:
-
HALOGENATED vs. NON-HALOGENATED: This is the primary segregation rule. This compound waste must only be placed in a container designated for Halogenated Organic Waste .[4][16] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[4]
-
LIQUIDS vs. SOLIDS: Do not mix solid waste and liquid waste in the same container unless your institution's protocol specifically allows it.
-
Container Selection and Labeling
Proper containerization and labeling are required by law to ensure safe handling and disposal and to inform emergency responders of the container's contents.[3][18][19]
-
Choose the Right Container:
-
Use a container provided by your institution's Environmental Health & Safety (EHS) department. It must be made of a material compatible with the waste (e.g., HDPE or glass for organic solvents) and have a secure, screw-top lid.[14][20]
-
Ensure the container is in good condition, free of cracks or leaks.[20]
-
-
Label Correctly and Completely:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[16][18]
-
The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[20]
-
For mixtures, list all components and their approximate percentages.[4][16]
-
The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").[18]
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator and the laboratory location.
-
Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][21][22]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[21][22]
-
Container Management:
-
Keep the waste container closed at all times, except when actively adding waste.[14][20] This prevents the release of volatile organic compounds (VOCs).
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Segregate the halogenated waste container from incompatible waste types, such as acids and bases.[14]
-
Decision Tree for Waste Disposal
Caption: Decision process for segregating and storing waste.
Spill Management and Decontamination
In the event of a spill, a prepared response is crucial.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent pad or other inert material (e.g., vermiculite).
-
Collect the absorbent material using non-sparking tools.
-
Place the used absorbent material in a sealed bag or container, label it as "Debris contaminated with this compound," and dispose of it in the solid halogenated organic waste container.[20]
-
Wipe the area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Final Disposal and Record Keeping
The final step is the transfer of waste to trained professionals for disposal.
-
Requesting Pickup: Once the waste container is nearly full (around 90% capacity) or has reached your institution's storage time limit, submit a hazardous waste pickup request to your EHS department.[21]
-
Documentation: Maintain a log of the waste generated. This is not only good practice but also a regulatory requirement in many jurisdictions. Your EHS department will manage the final manifest documents that track the waste from "cradle to grave."[18]
-
Empty Container Decontamination: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste. Only after this decontamination can the empty container be disposed of in the regular laboratory glass waste.
By adhering to this precautionary protocol, you ensure that this compound is managed in a way that prioritizes safety, regulatory compliance, and environmental stewardship.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. Available from: [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. Available from: [Link]
-
The Laboratory Standard . Vanderbilt University Environmental Health and Safety. Available from: [Link]
-
OSHA Laboratory Standard . Compliancy Group. Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Laboratory Science. Available from: [Link]
- Aldrich 698202 Safety Data Sheet. Sigma-Aldrich. (This is a proxy for a typical SDS, as one for the specific compound is unavailable).
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]
- Green Synthesis of Novel Oxazole Deriv
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
-
Halogenated Solvents Chemical Waste Guideline . Temple University Environmental Health and Radiation Safety. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. Available from: [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. Available from: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. Available from: [Link]
- Safety and handling of fluorin
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives . PubMed Central. Available from: [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Chemical and Hazardous Waste Guide. University of Oslo.
- 2-Fluorobenzoyl chloride Safety D
- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde Safety D
- Oxazole Safety D
-
Benzoyl fluoride Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Benzoyl fluoride Safety D
- Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Labor
-
2-(2,3-DIFLUOROBENZOYL)OXAZOLE . ChemBK. Available from: [Link]
- 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid. ChemScene.
- Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid. BLDpharm.
- 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid. ChemScene.
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. medlabmag.com [medlabmag.com]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. epa.gov [epa.gov]
Navigating the Safe Handling of 2-(3,5-Difluorobenzoyl)oxazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-(3,5-Difluorobenzoyl)oxazole, a compound of interest in contemporary research. By elucidating the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling information, fostering a culture of proactive risk management.
Understanding the Hazard Profile
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. While comprehensive toxicological data is not available, the presence of the difluorobenzoyl and oxazole moieties necessitates a cautious approach. Oxazole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities.[1][2][3][4][5] The benzoyl group, particularly when halogenated, can also present its own set of hazards. Therefore, it is prudent to handle this compound with the assumption that it may possess other uncharacterized toxicological properties.
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H413: May cause long lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a risk assessment that considers the potential for inhalation of dust, skin and eye contact, and ingestion.
Core PPE Ensemble:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.
-
Lab Coat/Gown: A clean, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown or a "bunny suit" coverall can offer enhanced protection.[7]
-
Respiratory Protection: Respiratory protection is required when dusts are generated. A NIOSH-approved respirator, such as an N95, R95, or P95 filtering facepiece, is recommended for handling the solid compound.[8] For higher-risk procedures or in the absence of adequate engineering controls, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode may be necessary.[6] All respirator use must be in accordance with a written institutional respiratory protection program that includes training, fit-testing, and medical evaluation.[6]
PPE Selection Workflow:
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials. While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, acids, and bases.
Handling Procedures:
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure that an eyewash station and safety shower are readily accessible.
-
Use dedicated spatulas and weighing papers for handling the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unknown spill without proper training and equipment.
-
Cleanup (for small, manageable spills by trained personnel):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as sand or vermiculite.[9]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent and wipe dry.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Container Management: Waste containers must be kept closed except when adding waste, and they should be stored in a designated satellite accumulation area.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[10] Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated Packaging: The original packaging should be disposed of in the same manner as the unused product.[10]
Quantitative Safety Data Summary
| Parameter | Value/Recommendation | Source |
| GHS Hazard Codes | H302, H413 | |
| Recommended Gloves | DuPont Tychem® Polycoat, QC, CPF1, SL, CPF2 (for solids) | [6] |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher) for dusts | [8] |
| Storage Temperature | Cool, dry, well-ventilated area | [9] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- Aldrich. (2025). SAFETY DATA SHEET for this compound. MilliporeSigma.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl peroxide. Retrieved from [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Benzoyl peroxide.
- Sdfine. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 898760-50-4.
- CymitQuimica. (2024).
- ChemScene. (n.d.). 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid.
- Fisher Scientific. (2025).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thermo Fisher Scientific. (2025).
- Wikipedia. (n.d.). Oxazole.
- Guidechem. (n.d.). 2- (2,5-DIFLUOROBENZOYL) OXAZOLE 898760-41-3 wiki.
- OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Navigating the Safe Disposal of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Comprehensive Guide.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzoyl peroxide [cdc.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
